Product packaging for Fluopyram(Cat. No.:CAS No. 658066-35-4)

Fluopyram

Cat. No.: B1672901
CAS No.: 658066-35-4
M. Wt: 396.71 g/mol
InChI Key: KVDJTXBXMWJJEF-UHFFFAOYSA-N
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Description

Fluopyram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) belonging to the pyridinyl-ethyl-benzamide chemical class, serving as a key tool for research on fungal and nematode pests . Its primary mode of action involves the inhibition of mitochondrial complex II (succinate dehydrogenase) in the electron transport chain, which disrupts cellular respiration and ATP production, leading to paralysis and mortality in target nematodes and the cessation of spore germination and mycelial growth in fungi . In agricultural research, this compound demonstrates excellent systemic activity and is investigated for its efficacy against powdery mildew, gray mold (Botrytis cinerea), and Sclerotinia in various crops, as well as for its potent nematicidal action against root-knot nematodes (Meloidogyne incognita) and the foliar nematode responsible for beech leaf disease (Litylenchus crenatae mccannii) . Studies show its application can reduce nematode motility, prevent root invasion, and significantly suppress gall formation and nematode development, making it a valuable compound for studying integrated pest management strategies and plant defense mechanisms, such as the upregulation of pathogenesis-related genes . This product is intended for professional research applications and is strictly labeled "For Research Use Only." It is not for personal, household, or agricultural use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClF6N2O B1672901 Fluopyram CAS No. 658066-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N2O/c17-12-7-9(15(18,19)20)8-25-13(12)5-6-24-14(26)10-3-1-2-4-11(10)16(21,22)23/h1-4,7-8H,5-6H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJTXBXMWJJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058151
Record name Fluopyram
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Molecular Weight

396.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

658066-35-4
Record name Fluopyram
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluopyram [ISO]
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Record name Fluopyram
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Record name fluopyram (ISO); N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide
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Record name FLUOPYRAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluopyram's Mechanism of Action in Fungi and Nematodes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram is a broad-spectrum pesticide belonging to the novel chemical class of pyridinyl ethyl benzamides. It exhibits potent fungicidal and nematicidal activity through a highly specific mechanism of action. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound on fungi and nematodes, detailing its primary target, downstream consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy and selectivity are presented, alongside visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound in both fungi and nematodes is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3][4] SDH is a critical enzyme that plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates in the transfer of electrons to the ubiquinone pool in the ETC.[5]

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) .[1][2] It binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, effectively blocking the electron transfer from succinate to ubiquinone.[6] This inhibition disrupts the mitochondrial respiratory chain, leading to a cascade of detrimental cellular events.[2][3] In fungi, this disruption affects all growth stages, from spore germination and germ tube elongation to mycelial growth and sporulation.[2][7][8] In nematodes, the immediate consequence is a rapid depletion of cellular energy (ATP), leading to paralysis and eventual death.[3][9][10]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

Fluopyram_Mitochondrial_Action cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space Krebs_Cycle Krebs Cycle Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Fumarate Fumarate Complex_I Complex I Protons H+ Complex_I->Protons H+ Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II->Fumarate Complex_II->Ubiquinone e- Complex_III Complex III Complex_III->Protons H+ Cytochrome_c Cyt c Complex_III->Cytochrome_c e- Complex_IV Complex IV Complex_IV->Protons H+ Water H₂O Complex_IV->Water e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons->ATP_Synthase H+ This compound This compound This compound->Complex_II Inhibits Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- Oxygen O₂ ADP ADP + Pi

Figure 1: this compound's inhibition of the mitochondrial electron transport chain.

Downstream Cellular Consequences in Nematodes

The inhibition of SDH by this compound in nematodes triggers a series of downstream cellular events, culminating in paralysis and death. These consequences include energy depletion, oxidative stress, and apoptosis.

ATP Depletion and Paralysis

The primary and most immediate effect of SDH inhibition is the severe depletion of adenosine triphosphate (ATP), the cell's main energy currency.[3] Studies on Caenorhabditis elegans, Meloidogyne incognita, and Heterodera schachtii have demonstrated a significant reduction in the adenylate energy charge (AEC) following this compound exposure.[9] An AEC value below 0.5 is associated with irreversible cell damage and death.[2] This rapid loss of energy leads to impaired muscle function, resulting in the characteristic paralysis observed in this compound-treated nematodes.[3][9]

Oxidative Stress and Apoptosis

This compound exposure has been shown to induce oxidative stress in nematodes, as evidenced by an increase in reactive oxygen species (ROS) production, lipofuscin and lipid accumulation, and malondialdehyde (MDA) levels.[1] Concurrently, a significant decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) is observed.[1]

This oxidative stress is linked to the induction of apoptosis, or programmed cell death. Gene expression studies in C. elegans have revealed that this compound exposure significantly influences the expression of genes associated with oxidative stress (e.g., gst-4, sod-3, mev-1), intestinal damage (e.g., mtm-6, nhx-2), and cell apoptosis (e.g., ced-13, ced-3, cep-1).[1]

The following diagram outlines the downstream signaling pathways affected by this compound in nematodes.

Fluopyram_Nematode_Downstream This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Mitochondrial_Respiration Mitochondrial Respiration SDH->Mitochondrial_Respiration Blocks ATP_Depletion ATP Depletion Mitochondrial_Respiration->ATP_Depletion Leads to ROS_Production Increased ROS Production Mitochondrial_Respiration->ROS_Production Dysfunction leads to Paralysis Paralysis ATP_Depletion->Paralysis Causes Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Intestinal_Damage Intestinal Damage Oxidative_Stress->Intestinal_Damage Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Antioxidant_Enzymes Decreased Antioxidant Enzyme Activity (SOD, CAT, GST) Antioxidant_Enzymes->Oxidative_Stress Exacerbates Gene_Expression Altered Gene Expression (e.g., ced-3, cep-1) Apoptosis->Gene_Expression Mediated by

Figure 2: Downstream cellular effects of this compound in nematodes.

Quantitative Data on Efficacy and Selectivity

The efficacy of this compound varies depending on the target organism and the specific life stage. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Fungicidal Efficacy of this compound (EC50 Values)
Fungal SpeciesEC50 (µg/mL)Assay TypeReference
Botrytis cinerea0.03 - 0.29Germ tube elongation[11]
Botrytis cinerea5.389Mycelial growth[12][13]
Alternaria solani0.244Mycelial growth[12][13]
Fusarium virguliforme3.35Mycelial growth[12][14]
Fusarium virguliforme2.28Conidia germination[14]
Phytophthora capsica146.8Mycelial growth[15]
Fusarium graminearum1.0326 - 4.8512Mycelial growth[16]
Fusarium graminearum0.0952 - 0.2717Conidia germination[16]
Table 2: Nematicidal Efficacy and Selectivity of this compound
ParameterOrganismValueConditionsReference
pIC50 (SDH Inhibition) Caenorhabditis elegans8.5In vitro mitochondrial prep[9]
Rat< 5In vitro mitochondrial prep[9]
House fly< 5In vitro mitochondrial prep[9]
Earthworm< 5In vitro mitochondrial prep[9]
EC50 (Paralysis) Meloidogyne incognita J20.9 µM (0.36 ppm)48h exposure[2]
Heterodera schachtii J212.4 µM (4.9 ppm)48h exposure[2]
ATP Reduction C. elegans, H. schachtii, M. incognita~40-49%20 ppm for 48h[2]
LC50 (Mortality) Artemia salina1.021 mg/mL-[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Fungal Growth Inhibition Assays

This assay determines the effect of this compound on the vegetative growth of fungi.

  • Materials: Potato Dextrose Agar (PDA), Petri dishes, this compound stock solution (in DMSO), fungal culture, sterile cork borer (5 mm diameter).

  • Procedure:

    • Prepare PDA and amend with various concentrations of this compound. A control with DMSO alone should be included.

    • Pour the amended PDA into sterile Petri dishes.

    • Once solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.[17]

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

    • Measure the radial growth of the fungal colony at regular intervals until the control colony reaches the edge of the plate.

    • Calculate the percentage of inhibition relative to the control and determine the EC50 value.

This assay assesses the impact of this compound on the germination of fungal spores.

  • Materials: Fungal spore suspension, sterile microscope slides or multi-well plates, this compound solutions, humidity chamber, lactophenol cotton blue.

  • Procedure:

    • Prepare a spore suspension from a sporulating fungal culture in sterile water.

    • Mix the spore suspension with different concentrations of this compound.

    • Place a drop of each mixture onto a microscope slide or in a well of a multi-well plate and incubate in a humidity chamber at an appropriate temperature for several hours.

    • Stop the germination by adding a drop of lactophenol cotton blue.

    • Observe under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated when the germ tube is at least half the length of the spore).

    • Calculate the percentage of germination inhibition and the EC50 value.[6]

The following diagram illustrates the workflow for fungal growth inhibition assays.

Fungal_Assay_Workflow cluster_mycelial Mycelial Growth Inhibition Assay cluster_conidial Conidial Germination Assay M1 Prepare this compound-amended PDA plates M2 Inoculate with fungal mycelial plug M1->M2 M3 Incubate plates M2->M3 M4 Measure radial growth M3->M4 M5 Calculate % inhibition and EC50 M4->M5 C1 Prepare spore suspension with this compound C2 Incubate in humidity chamber C1->C2 C3 Stop germination and stain C2->C3 C4 Count germinated spores microscopically C3->C4 C5 Calculate % inhibition and EC50 C4->C5 SDH_Assay_Workflow A1 Isolate mitochondria from fungi or nematodes A2 Prepare reaction mixture with mitochondria and this compound A1->A2 A3 Add substrate (succinate) and electron acceptor (DCIP) A2->A3 A4 Monitor DCIP reduction spectrophotometrically (600 nm) A3->A4 A5 Calculate SDH activity and IC50 value A4->A5

References

Fluopyram: A Technical Guide to Its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide and nematicide developed by Bayer.[1][2] It is utilized in agriculture to control a variety of fungal diseases, including gray mold, powdery mildew, and apple scab, as well as to manage plant-parasitic nematodes.[3][4] Its unique dual functionality makes it a significant tool in integrated pest management (IPM) programs.[5] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties

A comprehensive summary of this compound's physicochemical properties is presented below. These parameters are crucial for understanding its environmental fate, designing formulations, and developing analytical methods.

Identification and Chemical Structure
PropertyValueSource(s)
IUPAC Name N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide[3]
CAS Number 658066-35-4[3]
Chemical Formula C₁₆H₁₁ClF₆N₂O[3][6]
Molar Mass 396.71 g/mol [6][7]
Appearance White powder[8]
Physical and Chemical Constants
PropertyValueTemperature (°C)Source(s)
Melting Point 117.5 - 118 °CN/A[3][9]
Boiling Point 318 - 321 °CN/A[3]
Vapor Pressure 1.2 x 10⁻⁶ Pa20[10]
3.1 x 10⁻⁶ Pa25
pKa No dissociation at environmentally relevant pHN/A[11]
Henry's Law Constant 2.98 x 10⁻⁵ Pa m³/mol25[1]
Solubility and Partitioning
PropertyValueTemperature (°C)Source(s)
Water Solubility 15 - 16 mg/L (at pH 7)20[1][11][10]
Solubility in Organic Solvents > 250 g/L in Methanol, Acetone, Ethyl acetate, Dichloromethane, Dimethyl Sulfoxide20[11][10]
n-Octanol/Water Partition Coefficient (log Kₒw) 3.320[1][10]

Mechanism of Action

This compound's biological activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[7][12] It specifically targets Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain of fungi and nematodes.[13][14] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the electron transport chain.[13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][12] The resulting energy deficit leads to paralysis and ultimately the death of the target organism.[4][15] This targeted mode of action provides both preventative and curative effects against fungal pathogens.[12]

Caption: Mechanism of action of this compound as an SDHI. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments related to the physicochemical properties and analysis of this compound are provided below.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for this compound.[16][17]

Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing high-purity water. This ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and agitate it at a constant temperature slightly above the test temperature (e.g., 30°C) for 24 hours to facilitate rapid equilibration.

  • Temperature Control: Reduce the temperature to the test temperature (20 ± 0.5°C) and continue to agitate for at least another 24 hours, allowing the system to reach equilibrium.

  • Phase Separation: Transfer the flask to a constant temperature bath at 20°C and let it stand to allow for the separation of undissolved this compound.

  • Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Centrifugation at the test temperature is recommended to ensure no solid particles are present.

  • Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replicates: The determination should be performed at least in duplicate. The mean of two or more valid determinations is reported as the water solubility.

Water_Solubility_Workflow start Start prep 1. Add excess this compound to water in a flask start->prep equil 2. Agitate at 30°C for 24h prep->equil temp_ctrl 3. Agitate at 20°C for >24h equil->temp_ctrl phase_sep 4. Settle at 20°C temp_ctrl->phase_sep centrifuge 5. Centrifuge sample phase_sep->centrifuge sampling 6. Collect aqueous phase centrifuge->sampling analysis 7. Analyze concentration (e.g., HPLC, LC-MS) sampling->analysis end End analysis->end

Caption: Workflow for determining water solubility via the flask method. (Within 100 characters)
Determination of n-Octanol/Water Partition Coefficient (log Kₒw) (OECD Guideline 117 - HPLC Method)

This method estimates the log Kₒw by correlating the substance's retention time on a reverse-phase HPLC column with the known log Kₒw values of reference compounds.[10][15] It is suitable for log Kₒw values in the range of 0 to 6.[15]

Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).

  • Calibration: Prepare a series of reference compounds with well-documented log Kₒw values that bracket the expected log Kₒw of this compound (3.3). Inject each reference standard and record its retention time (tᵣ).

  • Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained substance (e.g., thiourea).

  • Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀.

  • Calibration Curve: Plot a graph of log k versus log Kₒw for the reference compounds. A linear regression of this plot serves as the calibration curve.

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system in duplicate. Record the mean retention time.

  • log Kₒw Determination: Calculate the capacity factor (k) for this compound. Using the regression equation from the calibration curve, interpolate the log Kₒw value for this compound.

LogKow_Workflow cluster_cal Calibration cluster_sample Sample Analysis ref_std 1. Inject Reference Standards det_tr 2. Determine Retention Times (tR) ref_std->det_tr calc_k 4. Calculate Capacity Factors (k) det_tr->calc_k det_t0 3. Determine Dead Time (t0) det_t0->calc_k plot_curve 5. Plot log k vs. log Kow calc_k->plot_curve interpolate 9. Interpolate log Kow from Calibration Curve plot_curve->interpolate inj_fluo 6. Inject this compound Sample det_fluo_tr 7. Determine this compound Retention Time inj_fluo->det_fluo_tr calc_fluo_k 8. Calculate this compound Capacity Factor det_fluo_tr->calc_fluo_k calc_fluo_k->interpolate

Caption: Workflow for determining log Kₒw via the HPLC method. (Within 100 characters)
Residue Analysis in Soil (QuEChERS and GC-MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[4][7]

Methodology:

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add a defined amount of water to hydrate it.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake or vortex vigorously for 1-5 minutes to extract the this compound from the soil matrix.[4]

    • Add a pre-packaged salt mixture (e.g., AOAC or EN standard salts, typically containing MgSO₄, NaCl, and buffering salts) to induce phase separation and stabilize the analyte.[7]

    • Immediately shake vigorously for another 1-2 minutes.[8]

    • Centrifuge the tube (e.g., at ≥3000 rcf for 5 minutes) to separate the acetonitrile layer from the aqueous and solid phases.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL micro-centrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., anhydrous MgSO₄ to remove water and Primary Secondary Amine (PSA) to remove organic acids and other interferences).[7]

    • Vortex for 30 seconds and then centrifuge at high speed (e.g., ≥5000 rcf for 2 minutes).[4]

  • Analysis by GC-MS:

    • Carefully transfer the cleaned-up extract into an autosampler vial.

    • Inject a small volume (e.g., 1-2 µL) into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • The German multiresidue method DFG S19, which uses GC with mass-selective detection (GC-MSD), is a validated method for this compound analysis.[18]

    • Quantify this compound based on a calibration curve prepared from analytical standards.

QuEChERS_Workflow start Start: Soil Sample extract 1. Add Acetonitrile & Shake start->extract partition 2. Add QuEChERS Salts & Shake extract->partition centrifuge1 3. Centrifuge partition->centrifuge1 supernatant 4. Collect Acetonitrile Supernatant centrifuge1->supernatant dspe 5. d-SPE Cleanup (PSA + MgSO4) supernatant->dspe centrifuge2 6. Centrifuge dspe->centrifuge2 final_extract 7. Collect Final Extract centrifuge2->final_extract analysis 8. Analyze by GC-MS final_extract->analysis end End: Results analysis->end

Caption: QuEChERS workflow for this compound residue analysis in soil. (Within 100 characters)

References

Fluopyram as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl-ethyl-benzamides.[1] It is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[2][3] By disrupting cellular respiration, this compound effectively controls a wide range of fungal pathogens and nematodes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Chemical Structure:

This compound's chemical structure, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, is unique among SDHI fungicides.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2][3]

The Role of Succinate Dehydrogenase

Succinate dehydrogenase is a key enzyme complex with a dual role in cellular metabolism:

  • Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.[4]

  • Mitochondrial Electron Transport Chain: It transfers electrons from succinate to the ubiquinone pool.[5]

Inhibition by this compound

This compound binds to the ubiquinone binding site (Qp-site) of the SDH enzyme complex, which is formed by the SdhB, SdhC, and SdhD subunits.[6] This binding blocks the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to ubiquinone.[6] The disruption of this process leads to:

  • Inhibition of Fungal Respiration: The blockage of the electron transport chain halts cellular respiration.[5]

  • Energy Depletion: The cessation of respiration prevents the production of ATP, the cell's primary energy currency.[4]

  • Inhibition of Fungal Growth: Consequently, vital fungal life stages are inhibited, including spore germination, germ tube elongation, mycelial growth, and sporulation.[3]

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound triggers a cascade of downstream cellular events. This can be visualized as a signaling pathway.

This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer ROS Reactive Oxygen Species (ROS) Production SDH->ROS Dysfunction leads to Succinate Succinate Succinate->SDH Substrate ATP ATP Synthesis ETC->ATP Drives Growth_Inhibition Inhibition of Fungal Growth (Germination, Mycelial Growth, Sporulation) ATP->Growth_Inhibition Depletion leads to Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Apoptosis->Growth_Inhibition

Signaling pathway of this compound-induced SDH inhibition.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified against a variety of fungal pathogens and in different biological assays. The following tables summarize key quantitative data.

Table 1: EC₅₀ Values of this compound Against Various Fungal Pathogens

The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.

Fungal SpeciesAssay TypeMean EC₅₀ (µg/mL)EC₅₀ Range (µg/mL)Reference(s)
Fusarium virguliformeMycelial Growth3.351.53 - 9.28[2][7]
Fusarium virguliformeConidia Germination2.28-[2]
Fusarium brasilienseMycelial Growth1.960.8 - 4.24[8]
Fusarium tucumaniaeMycelial Growth0.250.06 - 0.4[8]
Botrytis cinereaMycelial Growth5.3890.03 - 0.29[9][10]
Alternaria solaniMycelial Growth0.244-[11]
Venturia inaequalisConidial Germ Tube Growth0.1760.0002 - 0.815[12]
Venturia inaequalisMycelial Growth2.020.127 - 4.00[12]
Table 2: IC₅₀ Values of this compound for Succinate Dehydrogenase

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

OrganismEnzyme ComplexIC₅₀ (µM)Reference(s)
Botrytis cinereaSuccinate Cytochrome c Reductase~1[13]
Homo sapiensSuccinate Cytochrome c Reductase~10[13]
Lumbricus terrestrisSuccinate Cytochrome c Reductase~10[13]
Apis melliferaSuccinate Cytochrome c Reductase~100[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and resistance mechanisms of this compound.

In Vitro Fungicide Sensitivity Assays

These assays are fundamental for determining the baseline sensitivity of a fungal population to a fungicide and for monitoring the development of resistance.[14]

This protocol is adapted from methods used to determine the EC₅₀ of this compound against various fungal isolates.[2]

  • Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. Cool to 50-55°C in a water bath.

  • Fungicide Amendment: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Add the required volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). For the control, add an equivalent volume of the solvent.

  • Pouring Plates: Pour the amended and control PDA into petri dishes and allow them to solidify.

  • Inoculation: Take mycelial plugs from the actively growing edge of a fresh fungal culture using a sterile cork borer and place one in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Analysis: Calculate the average diameter for each plate and determine the percentage of mycelial growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value.[7]

This protocol is used to assess the effect of this compound on spore germination.[2]

  • Spore Suspension Preparation: Harvest conidia from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration using a hemocytometer.

  • Fungicide-Amended Media: Prepare PDA plates with a range of this compound concentrations as described in the mycelial growth inhibition assay.

  • Inoculation: Pipette a small volume of the conidial suspension onto the surface of the amended and control plates and spread evenly.

  • Incubation: Incubate the plates under conditions that promote germination (e.g., specific temperature and light/dark cycle).

  • Data Collection: After a set incubation period (e.g., 12-24 hours), observe the germination of at least 100 conidia per plate under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

  • Analysis: Calculate the percentage of germination for each concentration and determine the EC₅₀ value using regression analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of SDH and is used to determine the IC₅₀ of inhibitors like this compound.

  • Enzyme Preparation: Isolate mitochondria from the target organism (e.g., fungal mycelia, animal tissue) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, a substrate (sodium succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or nitroblue tetrazolium (NBT).[15]

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture. Include a control with solvent only.

  • Reaction Initiation: Start the reaction by adding the mitochondrial preparation to the reaction mixture.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of color change is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Fungicide Resistance

The repeated use of single-site fungicides like this compound can lead to the selection of resistant fungal strains.[16]

Molecular Basis of Resistance

The primary mechanism of resistance to SDHI fungicides is target site modification due to point mutations in the genes encoding the subunits of the SDH enzyme, primarily SdhB, SdhC, and SdhD.[5] These mutations can reduce the binding affinity of this compound to the Qp-site.

Logical Flow of Resistance Development

The development of fungicide resistance in a fungal population is a step-wise process driven by selection pressure.

Start Initial Fungal Population (Mostly Sensitive) Mutation Spontaneous Mutation in Sdh gene? Start->Mutation Resistant_Strain Resistant Fungal Strain Emerges Mutation->Resistant_Strain Yes Fungicide_Application This compound Application Mutation->Fungicide_Application No Resistant_Strain->Fungicide_Application Selection Selection Pressure Fungicide_Application->Selection Sensitive_Dies Sensitive Strains Die Selection->Sensitive_Dies Resistant_Survives Resistant Strains Survive and Reproduce Selection->Resistant_Survives Increased_Frequency Increased Frequency of Resistant Strains in the Population Resistant_Survives->Increased_Frequency Control_Failure Field Control Failure Increased_Frequency->Control_Failure

Logical flow of fungicide resistance development.

Fungicide Development and Registration Workflow

The development and registration of a new chemical fungicide like this compound is a lengthy and complex process.

Discovery Discovery & Lead Generation Optimization Lead Optimization (Chemical Synthesis & Screening) Discovery->Optimization Preclinical Preclinical Development (Toxicology, Environmental Fate) Optimization->Preclinical Field_Trials Field Trials (Efficacy & Crop Safety) Preclinical->Field_Trials Registration_Dossier Registration Dossier Preparation Field_Trials->Registration_Dossier Regulatory_Submission Submission to Regulatory Agencies (e.g., EPA, EFSA) Registration_Dossier->Regulatory_Submission Review Regulatory Review Regulatory_Submission->Review Review->Regulatory_Submission More Data Required Approval Product Registration & Launch Review->Approval Approved Post_Market Post-Market Surveillance (Resistance Monitoring) Approval->Post_Market

Workflow for chemical fungicide development and registration.

References

Fluopyram: A Technical Guide to its Nematicidal and Fungicidal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopyram, a pyridinyl-ethyl-benzamide, is a broad-spectrum pesticide with both nematicidal and fungicidal properties.[1] Originally developed as a fungicide, its potent activity against a wide range of plant-parasitic nematodes has led to its dual use in agriculture.[2] This technical guide provides an in-depth overview of the nematicidal and fungicidal spectrum of this compound, its mode of action, and detailed experimental protocols for its evaluation.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of both fungi and nematodes.[2][3] By binding to the ubiquinone binding site (Q-site) of the SDH complex, this compound effectively blocks the transfer of electrons from succinate to ubiquinone.[4] This disruption of the Krebs cycle and cellular respiration leads to a cessation of energy production (ATP synthesis), ultimately resulting in the paralysis and death of nematodes and the inhibition of fungal spore germination and mycelial growth.[2][4]

Below is a diagram illustrating the signaling pathway of this compound's inhibitory action on mitochondrial Complex II.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate produces ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->ComplexII provides e- This compound This compound This compound->ComplexII Inhibits start Start nematode_prep Nematode Preparation (Extraction & Washing) start->nematode_prep solution_prep This compound Solution Preparation (Serial Dilutions) start->solution_prep assay_setup Assay Setup (Multi-well Plate) nematode_prep->assay_setup solution_prep->assay_setup incubation Incubation (Controlled Environment) assay_setup->incubation observation Microscopic Observation (Motility/Mortality Assessment) incubation->observation data_analysis Data Analysis (EC50/LC50 Calculation) observation->data_analysis end End data_analysis->end start Start plant_prep Plant Preparation (Acclimatization) start->plant_prep inoculum_prep Inoculum Preparation (Spore Suspension) start->inoculum_prep fungicide_app Fungicide Application (Protective/Curative) plant_prep->fungicide_app inoculation Plant Inoculation inoculum_prep->inoculation fungicide_app->inoculation incubation Incubation (High Humidity) inoculation->incubation assessment Disease Severity Assessment incubation->assessment analysis Data Analysis (% Disease Control) assessment->analysis end End analysis->end

References

Molecular Basis of Fluopyram's Mode of Action on Nematode Mitochondrial Respiration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram, a member of the succinate dehydrogenase inhibitor (SDHI) class of pesticides, has demonstrated significant nematicidal activity against a broad spectrum of plant-parasitic nematodes.[1][2] Its primary mode of action is the targeted inhibition of mitochondrial Complex II, also known as succinate dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC).[1][3][4][5] This inhibition disrupts cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP), which manifests as paralysis and ultimately, death of the nematode.[1][3][6] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental workflows.

Introduction

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop yield losses annually.[3] Traditional nematicides have faced scrutiny due to concerns regarding environmental safety and the development of resistance.[1] this compound has emerged as a potent alternative, initially developed as a fungicide, its potent nematicidal properties have been well-documented.[1][2][4][5] This guide delves into the specific molecular interactions between this compound and the nematode mitochondrial respiratory chain, providing a detailed understanding for researchers and professionals in the field.

Molecular Mechanism of Action

This compound's efficacy as a nematicide is rooted in its highly specific interaction with succinate dehydrogenase (SDH), a key enzymatic complex embedded in the inner mitochondrial membrane.[1][3][4][5]

2.1. The Role of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a multi-subunit protein complex that plays a dual role in cellular metabolism:

  • Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.[3]

  • Mitochondrial Electron Transport Chain (mETC): It transfers electrons from succinate to the electron transport chain via its bound flavin adenine dinucleotide (FAD) and a series of iron-sulfur clusters, ultimately reducing ubiquinone (Coenzyme Q) to ubiquinol.

2.2. Inhibition of SDH by this compound

This compound acts as a potent and selective inhibitor of nematode SDH.[3][6] It binds to the ubiquinone-binding site (Q-site) of Complex II, effectively blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[3] This blockage has two critical consequences:

  • Disruption of the mETC: The flow of electrons through the respiratory chain is halted at Complex II, preventing the subsequent transfer of electrons to Complex III and Complex IV. This directly inhibits the generation of the proton motive force required for ATP synthesis by ATP synthase (Complex V).

  • Inhibition of the TCA Cycle: The oxidation of succinate to fumarate is blocked, leading to an accumulation of succinate and a disruption of the TCA cycle's metabolic flux.

The net result of SDH inhibition is a severe energy deficit within the nematode's cells, leading to a rapid onset of paralysis and eventual death.[1][3][6]

Signaling Pathway of this compound's Action

Fluopyram_Mode_of_Action cluster_mito This compound This compound ComplexII Complex II (SDH) This compound->ComplexII Binds to Q-site & Inhibits Mitochondrion Nematode Mitochondrion Fumarate Fumarate ComplexII->Fumarate Oxidation (Blocked) ETC Electron Transport Chain (Complex III, IV) ComplexII->ETC Electron Transfer (Blocked) Succinate Succinate Succinate->ComplexII Substrate ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient (Reduced) ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesis (Inhibited) Paralysis Paralysis & Death ATP->Paralysis Depletion leads to

Caption: Molecular action of this compound on nematode mitochondrial respiration.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound against nematode SDH has been quantified, demonstrating its high efficacy at the molecular level.

Compound Organism Target pIC50 *Reference
This compoundCaenorhabditis elegansSuccinate Dehydrogenase (SDH)8.5[3]
Atpenin A5Caenorhabditis elegansSuccinate Dehydrogenase (SDH)7.7[3]
FlutolanilCaenorhabditis elegansSuccinate Dehydrogenase (SDH)6.5[3]
Atpenin A5Rat (Rattus sp.)Succinate Dehydrogenase (SDH)8.2[3]
Atpenin A5House fly (Musca domestica)Succinate Dehydrogenase (SDH)7.0[3]
Atpenin A5Earthworm (Eisenia fetida)Succinate Dehydrogenase (SDH)8.1[3]
FlutolanilEarthworm (Eisenia fetida)Succinate Dehydrogenase (SDH)6.0[3]

*pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

A key experiment to determine the inhibitory effect of this compound on nematode mitochondrial respiration is the measurement of succinate:ubiquinone reductase (Complex II) activity.

4.1. Protocol: Measurement of Succinate:Ubiquinone Reductase (Complex II) Activity

This protocol is adapted from the method described by Schleker et al. (2022).[3]

Objective: To quantify the enzymatic activity of Complex II in isolated nematode mitochondria and to determine the inhibitory potential of compounds like this compound.

Materials:

  • Isolated nematode mitochondria

  • 50 mM KH2PO4 buffer (pH 7.2)

  • Dimethyl sulfoxide (DMSO)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Decylubiquinone

  • Antimycin A

  • Butanedioic acid (succinate)

  • This compound or other inhibitors

  • 384-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the nematode species of interest (e.g., C. elegans) using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial preparation.

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.

    • Prepare working solutions of DCPIP (100 µM), decylubiquinone (20 µM), antimycin A (1 µM), and succinate (0.33%) in the KH2PO4 buffer.

  • Assay Reaction Mixture: In each well of a 384-well plate, prepare the following reaction mixture:

    • 50 mM KH2PO4 (pH 7.2)

    • 4% DMSO (final concentration)

    • 100 µM DCPIP

    • 20 µM decylubiquinone

    • 1 µM antimycin A

    • Varying concentrations of the inhibitor (this compound)

  • Initiation of Reaction:

    • Add 1 µg of mitochondrial protein to each well.

    • Initiate the enzymatic reaction by adding 0.33% succinate.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm using a spectrophotometer in kinetic mode. The reduction of DCPIP by electrons from succinate results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

    • The pIC50 is calculated as the negative logarithm of the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow start Start mito_iso Isolate Nematode Mitochondria start->mito_iso protein_quant Quantify Mitochondrial Protein Concentration mito_iso->protein_quant reagent_prep Prepare Assay Reagents & Inhibitor Dilutions protein_quant->reagent_prep plate_setup Set up 384-well Plate: Buffer, DCPIP, Decylubiquinone, Antimycin A, Inhibitor reagent_prep->plate_setup add_mito Add Mitochondrial Protein to Wells plate_setup->add_mito start_reaction Initiate Reaction with Succinate add_mito->start_reaction kinetic_read Kinetic Measurement of Absorbance at 600 nm start_reaction->kinetic_read data_analysis Calculate Reaction Rates & Determine IC50/pIC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for measuring Complex II activity and inhibition.

Selectivity and Differential Efficacy

An important aspect of this compound's utility is its selectivity for nematodes over other organisms, such as mammals, insects, and earthworms.[3] This selectivity is attributed to amino acid differences in the SDH subunits, particularly SDHC, at or near the ubiquinone-binding site.[3]

Furthermore, variations in this compound efficacy have been observed among different plant-parasitic nematode species. For instance, while this compound is lethal to Meloidogyne incognita, it is not to Heterodera schachtii.[3] This difference in sensitivity is also likely due to subtle variations in the amino acid sequence of the target SDH enzyme.

Conclusion

This compound's mode of action on nematodes is a well-defined process centered on the inhibition of mitochondrial Complex II (SDH). This targeted disruption of the mitochondrial electron transport chain leads to a rapid and potent nematicidal effect. The high pIC50 value against nematode SDH underscores its efficacy at the molecular level. The provided experimental protocol offers a robust method for further investigation into SDH inhibition and the development of novel nematicidal compounds. Understanding the molecular basis of this compound's action and the mechanisms of selectivity is crucial for its effective and sustainable use in integrated pest management strategies.

References

Environmental fate and transport of fluopyram in soil and water systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the fungicide fluopyram in soil and water systems. The information is compiled from a range of scientific studies and regulatory documents to support environmental risk assessment and research activities.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound is a moderately soluble and persistent compound with a tendency to adsorb to soil particles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl}-α,α,α-trifluoro-o-toluamide[1][2]
CAS Number 658066-35-4[1][2]
Molecular Formula C₁₆H₁₁ClF₆N₂O[1][2]
Molar Mass 396.72 g/mol [1]
Water Solubility (20°C) 15-16 mg/L (pH 4-9)[3]
Octanol-Water Partition Coefficient (log Kow) 3.3[4]
Vapor Pressure (25°C) 2.33 x 10⁻⁷ Pa[4]
Henry's Law Constant (25°C) 2.94 x 10⁻¹⁰ atm·m³/mol[4]

Degradation in Soil and Water Systems

This compound is characterized by its high persistence in soil and aquatic environments. Degradation occurs through biotic and abiotic pathways, with microbial metabolism being a key factor in soil.

Soil Degradation

This compound is slight to highly persistent in soil, with its degradation rate being influenced by soil type, organic matter content, moisture, and temperature.[5][6] Aerobic degradation is the primary pathway, leading to the formation of several metabolites.

Table 2: Soil Degradation Half-life (DT₅₀) of this compound

ConditionSoil TypeDT₅₀ (days)Reference(s)
Aerobic Laboratory Various162 - 746[4]
Aerobic Field (Europe) Various21 - 386[5]
Aerobic Field (USA) Various24 - 539[5]
Anaerobic Laboratory StableStable[4]
Field Study Silt Loam & Sandy Loam4.7 - 26.3[7][8]
Laboratory (25°C, field capacity) Laterite Soil17.5 - 23.5[6][7]
Laboratory (25°C, field capacity) Red Loam Soil16.0 - 23.3[6][7]
Laboratory (0.5 - 5 mg/kg) Not specified64.2 - 93.6[6][7]

The primary metabolites identified in soil are this compound-7-hydroxy and this compound-benzamide (BZM).[4][9] Further degradation can lead to the formation of pyridyl-carboxylic acid (PCA).[4]

fluopyram_degradation This compound This compound metabolite1 This compound-7-hydroxy This compound->metabolite1 Hydroxylation metabolite2 This compound-benzamide (BZM) This compound->metabolite2 Amide Bond Cleavage mineralization Mineralization (CO2) metabolite1->mineralization metabolite3 This compound-PCA metabolite2->metabolite3 metabolite3->mineralization

Figure 1: Simplified degradation pathway of this compound in soil.

Aquatic Degradation

This compound is stable to hydrolysis at environmentally relevant pH values (4-9).[5] Photodegradation in water can occur, but it is generally a slow process. The presence of substances like Fe(III) and TiO₂ can accelerate aqueous photolysis under simulated sunlight.[10]

Table 3: Aquatic Degradation of this compound

Degradation ProcessConditionOutcomeReference(s)
Hydrolysis pH 4, 7, 9Stable[5]
Aqueous Photolysis Simulated SunlightSlow degradation; products include compounds from intramolecular elimination of HCl, hydroxyl-substitution, and hydrogen extraction.[10]

Adsorption and Mobility in Soil

The mobility of this compound in soil is governed by its adsorption to soil particles, particularly organic matter and clay. With moderate Koc values, this compound is considered to have moderate mobility.[4][5] However, its strong adsorption can limit leaching potential in many soil types.

Table 4: Soil Adsorption and Mobility of this compound

ParameterValueInterpretationReference(s)
Koc (mL/g) 233 - 400Moderate Mobility[11]
Koc (mL/g) 266 - 460Moderate Mobility[4]
Koc (mL/g) 316 - 591Moderate Mobility[5]
Kd (mL/g) 0.45 - 7.26Varies with soil type[11]

The metabolite this compound-7-hydroxy has been reported to have moderate to high mobility in soil.[5]

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies, based on OECD guidelines and specific applications for this compound.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Test System: Multiple soil types with varying characteristics (pH, organic carbon, texture) are used.[12][13] Samples are typically treated with ¹⁴C-labeled this compound to facilitate the tracking of the parent compound and its metabolites.[14]

  • Aerobic Phase: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days.[13][15] A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

  • Anaerobic Phase: Following an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation then continues in the dark.

  • Sampling and Analysis: Soil samples are collected at various time points and extracted using appropriate solvents.[15] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its transformation products.[14]

Adsorption/Desorption Batch Equilibrium (OECD 106)

This method is used to determine the extent to which this compound adsorbs to soil particles and its potential to desorb back into the soil solution.

  • Test System: Several soil types with characterized properties are used.[16][17]

  • Adsorption Phase: Soil samples are equilibrated with an aqueous solution of known this compound concentration (often in 0.01 M CaCl₂) for a predetermined period (e.g., 24-48 hours) with constant agitation.[18][19]

  • Analysis: After equilibration, the soil suspension is centrifuged, and the supernatant is analyzed for the this compound concentration. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[19]

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a this compound-free solution, and the soil is resuspended and agitated for the same equilibration time. The concentration of desorbed this compound in the solution is then measured.

  • Data Interpretation: The results are used to calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[20]

soil_adsorption_workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calc Calculation soil_prep Prepare Soil Samples mix Mix Soil and Solution soil_prep->mix sol_prep Prepare this compound Solution sol_prep->mix equilibrate_ads Equilibrate (Agitate) mix->equilibrate_ads separate_ads Centrifuge equilibrate_ads->separate_ads analyze_ads Analyze Supernatant separate_ads->analyze_ads replace_sol Replace Supernatant with Blank Solution separate_ads->replace_sol calc_kd_koc Calculate Kd and Koc analyze_ads->calc_kd_koc equilibrate_des Equilibrate (Agitate) replace_sol->equilibrate_des separate_des Centrifuge equilibrate_des->separate_des analyze_des Analyze Supernatant separate_des->analyze_des analyze_des->calc_kd_koc

Figure 2: Generalized workflow for a soil adsorption/desorption study.

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of this compound in water due to hydrolysis at different pH levels.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.[21][22]

  • Procedure: A known concentration of this compound is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests).[22][23]

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any hydrolysis products.[21]

  • Data Interpretation: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated. For this compound, results indicate it is stable to hydrolysis.[5]

Aqueous Photolysis (OECD 316)

This study determines the rate and pathway of this compound degradation in water when exposed to light.

  • Test System: A sterile, buffered aqueous solution of this compound is used.[24][25]

  • Procedure: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[24] Dark control samples are incubated under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.[24]

  • Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and phototransformation products.[25]

  • Data Interpretation: The photodegradation rate and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[25]

Analytical Methodology

The determination of this compound and its metabolites in soil and water samples typically involves a multi-step process:

  • Extraction: A common method for soil and plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which uses acetonitrile for extraction followed by a cleanup step with dispersive solid-phase extraction (d-SPE).[26] For water samples, direct injection or solid-phase extraction (SPE) may be employed.[3][27]

  • Analysis: The final determination is usually performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][9][26] These techniques provide high selectivity and sensitivity for quantifying the target analytes at low residue levels.

Factors Influencing Environmental Fate and Transport

The overall environmental fate and transport of this compound is a complex interplay of its inherent properties and various environmental factors.

environmental_fate_factors cluster_properties This compound Properties cluster_processes Environmental Processes cluster_factors Environmental Factors solubility Water Solubility leaching Leaching solubility->leaching runoff Runoff solubility->runoff vapor_pressure Vapor Pressure volatilization Volatilization vapor_pressure->volatilization adsorption_coeff Adsorption Coefficient (Koc) adsorption Adsorption adsorption_coeff->adsorption degradation_rate Degradation Rate (DT50) degradation Degradation degradation_rate->degradation adsorption->leaching reduces soil_type Soil Properties (OM, Clay, pH) soil_type->leaching soil_type->adsorption climate Climate (Rainfall, Temperature) climate->leaching climate->runoff climate->degradation microbial Microbial Activity microbial->degradation

Figure 3: Key factors influencing the environmental fate of this compound.

Conclusion

This compound is a persistent fungicide with moderate mobility in soil. Its environmental fate is primarily driven by microbial degradation in soil and adsorption to soil organic matter and clay particles. While it is stable to hydrolysis, photodegradation in water can occur slowly. The potential for leaching exists, particularly in soils with low organic matter content, and its metabolite, this compound-7-hydroxy, may be more mobile than the parent compound. A thorough understanding of these processes, guided by standardized experimental protocols, is essential for assessing the environmental risks associated with the use of this compound.

References

Ecotoxicological Profile of Fluopyram on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram, a broad-spectrum fungicide and nematicide, functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[1][2] While effective against target pests, its impact on non-target organisms is a crucial aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the ecotoxicological profile of this compound, summarizing key toxicity data, detailing experimental protocols for cited studies, and visualizing associated signaling pathways and workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential environmental effects of this compound.

Mechanism of Action

This compound's primary mode of action is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[1][2] This enzyme is responsible for the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool. By blocking this crucial step, this compound disrupts cellular respiration and energy production, leading to cell death in susceptible organisms.[3]

Ecotoxicological Data on Non-Target Organisms

The following tables summarize the quantitative ecotoxicological data for this compound on various non-target organisms.

Aquatic Organisms
SpeciesEndpointValue (mg/L)Exposure DurationReference
Fish
Oncorhynchus mykiss (Rainbow Trout)LC50>1096 hours[2]
Cyprinus carpio (Common Carp)LC50>1096 hours[2]
Invertebrates
Daphnia magna (Water Flea)EC50 (Immobilisation)>1048 hours[4][5]
Artemia salinaLC501.021-[6][7][8]
Algae
Pseudokirchneriella subcapitataErC50 (Growth Rate)6.096 hours
Pseudokirchneriella subcapitataEbC50 (Biomass)4.396 hours
Navicula pelliculosaErC50 (Growth Rate)9.696 hours
Navicula pelliculosaEbC50 (Biomass)6.196 hours
Anabaena flos-aquaeErC50, EbC50>9.6996 hours
Skeletonema costatumErC50, EbC50>1.1396 hours
Aquatic Plants
Lemna gibba (Duckweed)EC502.67 days
Terrestrial Organisms
SpeciesEndpointValueExposure DurationReference
Birds
Colinus virginianus (Bobwhite Quail)LD50 (oral)>2000 mg/kg bw-[9]
Mammals
RatLD50 (oral)>2000 mg/kg bw-[9]
RatLD50 (dermal)>2000 mg/kg bw-[9]
RatLC50 (inhalation)>5.1 mg/L4 hours[9]
Invertebrates
Apis mellifera (Honeybee)LD50 (oral)3.368 µ g/bee -[10]
Apis mellifera (Honeybee)LC50 (oral)1.389 mg a.i./mL96 hours
Eisenia fetida (Earthworm)LC50>1000 mg/kg soil14 days[11]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the ecotoxicological data tables. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing
  • Test Organism: Oncorhynchus mykiss (Rainbow Trout) or other suitable species.

  • Test Type: Semi-static (daily renewal of test solutions).

  • Exposure Duration: 96 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control. A limit test at 100 mg/L may be performed if low toxicity is expected.

  • Test Conditions:

    • Temperature: 12-16°C for rainbow trout.

    • pH: 6.0-8.5.

    • Dissolved Oxygen: >60% of air saturation value.

    • Loading Rate: Not to exceed 0.8 g of fish per liter of test solution.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration estimated to cause mortality in 50% of the test fish) is calculated at 96 hours.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Type: Static or semi-static.

  • Exposure Duration: 48 hours.

  • Test Concentrations: At least five concentrations in a geometric series and a control. A limit test at 100 mg/L may be performed. *[12] Test Conditions:

    • Temperature: 20 ± 1°C.

    • pH: 6.0-9.0.

    • Water Hardness: e.g., M4 medium.

    • Photoperiod: 16 hours light, 8 hours dark.

  • Observations: Immobilisation (inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. *[13][14] Endpoint: The EC50 (the concentration estimated to cause immobilisation in 50% of the daphnids) is calculated at 48 hours.

[4]##### 3.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

  • Test Organism: Pseudokirchneriella subcapitata or other suitable species.

  • Test Type: Static.

  • Exposure Duration: 72 hours.

  • Test Concentrations: At least five concentrations in a geometric series and a control.

  • Test Conditions:

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • Growth Medium: e.g., OECD TG 201 medium. *[15] Observations: Algal biomass is measured at least daily (e.g., by cell counts or fluorescence).

  • Endpoints:

    • ErC50: The concentration causing a 50% inhibition of the average specific growth rate.

    • EbC50: The concentration causing a 50% reduction in biomass at the end of the test.

Terrestrial Toxicity Testing
  • Test Organism: Colinus virginianus (Bobwhite Quail) or other suitable species.

  • Administration: Single oral dose (gavage or capsule).

  • Observation Period: At least 14 days.

  • Dose Levels: A limit test at 2000 mg/kg body weight is often conducted. For a definitive test, a range of dose levels is used.

  • Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the test birds) is calculated.

  • Test Organism: Apis mellifera (adult worker honeybees).

  • Administration: Bees are fed a sucrose solution containing the test substance for a defined period. * Exposure Duration: Typically 48 to 96 hours.

  • Dose Levels: At least five doses in a geometric series and a control.

  • Test Conditions:

    • Temperature: 25 ± 2°C.

    • Feeding: 50% (w/v) sucrose solution. * Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, 48, 72, and 96 hours.

  • Endpoint: The LD50 (the dose in µg of active substance per bee that is lethal to 50% of the bees) is calculated.

Workflow for Honeybee Acute Oral Toxicity Test (OECD 213)

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation & Data Collection cluster_analysis Data Analysis prep_bees Collect & Acclimatize Worker Honeybees expose Feed Bees Dosed Solution (up to 96h) prep_bees->expose prep_sol Prepare Dosed Sucrose Solutions prep_sol->expose obs_4 Record Mortality at 4h expose->obs_4 obs_24 Record Mortality at 24h obs_4->obs_24 obs_48 Record Mortality at 48h obs_24->obs_48 obs_96 Record Mortality at 72/96h (if needed) obs_48->obs_96 analysis Calculate LD50 obs_96->analysis G This compound This compound sdh Succinate Dehydrogenase (Complex II) This compound->sdh Inhibits etc Electron Transport Chain sdh->etc Blocks Electron Transfer ros Increased Reactive Oxygen Species (ROS) (e.g., O₂⁻) etc->ros Leads to damage Cellular Damage (Lipids, Proteins, DNA) ros->damage Causes G This compound This compound sdh Succinate Dehydrogenase Inhibition This compound->sdh ros Increased ROS sdh->ros mito_dys Mitochondrial Dysfunction sdh->mito_dys ros->mito_dys cas9 Caspase-9 Activation mito_dys->cas9 Triggers cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

The Bioaccumulation Potential of Fluopyram: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of fluopyram's behavior in aquatic and terrestrial ecosystems, detailing its bioaccumulation potential, the experimental protocols for its assessment, and its molecular mechanism of action.

Executive Summary

This compound, a broad-spectrum fungicide and nematicide, is integral to modern agriculture for its efficacy against a wide range of plant pathogens. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. While effective, the environmental fate of this compound, particularly its potential for bioaccumulation in non-target organisms, is a critical area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's bioaccumulation potential in both aquatic and terrestrial ecosystems. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and a visualization of its molecular mechanism of action.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is a key indicator of its environmental risk. It is quantified using metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical in an organism from water alone, while the BAF considers all routes of exposure, including diet and sediment. The octanol-water partition coefficient (log Kow) is a critical physicochemical property that indicates a substance's hydrophobicity and potential to accumulate in fatty tissues.

Physicochemical Properties

The lipophilicity of a compound, indicated by its log Kow, is a primary determinant of its bioaccumulation potential.

ParameterValueInterpretationSource
log Kow3.3High potential for bioaccumulation[1](--INVALID-LINK--)
Aquatic Ecosystems

The bioaccumulation of this compound in aquatic organisms is a key concern due to its potential for runoff from agricultural areas into water bodies.

OrganismEndpointValue (L/kg)Study TypeCommentsSource
Lepomis macrochirus (Bluegill sunfish)BCF (whole fish)18LaboratoryLow potential.[1](--INVALID-LINK--)[1](--INVALID-LINK--)
Daphnia magna (Water flea)BCF/BAFData not available-Further research is needed to determine the bioaccumulation potential in this key indicator species.-
Chironomus riparius (Midge larvae)BAFData not available-As a sediment-dwelling organism, C. riparius is a critical species for assessing the bioaccumulation of sediment-bound this compound.-
Hyalella azteca (Amphipod)BCF/BAFData not available-This epibenthic detritivore is an important component of many freshwater ecosystems.-
Lumbriculus variegatus (Oligochaete worm)BAFData not available-This sediment-dwelling worm is a key model organism for bioaccumulation studies from sediment.-
Terrestrial Ecosystems

In terrestrial environments, this compound can accumulate in soil-dwelling organisms and be taken up by plants.

Organism/PlantEndpointValueStudy TypeCommentsSource
Eisenia fetida (Earthworm)BAFData not available-While studies have shown that this compound can induce oxidative stress and affect reproduction, specific BAF values are not readily available.-
Folsomia candida (Springtail)BAFData not available-Toxicity studies have been conducted, but quantitative bioaccumulation data is lacking.-
Enchytraeus albidus (White worm)BAFData not available-Further research is needed to assess the bioaccumulation potential in this soil-dwelling invertebrate.-
Allium fistulosum (Scallion)BCF0.14 - 0.24GreenhouseIndicates uptake from soil into the plant.[2](--INVALID-LINK--)

Experimental Protocols

Standardized testing guidelines are crucial for generating reliable and comparable bioaccumulation data. The following sections detail the methodologies for key experiments based on internationally recognized protocols.

Aquatic Bioaccumulation: OECD 305

The OECD Guideline for the Testing of Chemicals 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is the standard protocol for determining the bioconcentration and biomagnification potential of chemicals in fish.

Objective: To determine the uptake and depuration rate constants and the bioconcentration factor (BCF) or biomagnification factor (BMF) of a test substance in fish.

Method Summary:

  • Test Organism: A suitable fish species is selected, such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio).

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (e.g., this compound) in a flow-through system for a defined period (typically 28 days). Water and fish tissue samples are collected at regular intervals to measure the concentration of the test substance.

  • Depuration (Elimination Phase): After the uptake phase, the fish are transferred to clean, untreated water for a depuration period (typically up to 28 days). Fish tissue samples are collected at intervals to measure the rate of elimination of the test substance.

  • Analytical Chemistry: The concentration of this compound in water and fish tissue is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The uptake and depuration rate constants (k₁ and k₂) are calculated from the concentration data. The kinetic bioconcentration factor (BCFk) is then calculated as the ratio of k₁/k₂. The steady-state bioconcentration factor (BCFss) can also be determined if a plateau in tissue concentration is reached during the uptake phase.

OECD_305_Workflow cluster_acclimation Acclimation cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (up to 28 days) cluster_analysis Analysis Acclimation Acclimate test fish to laboratory conditions Exposure Expose fish to constant This compound concentration Acclimation->Exposure Sampling_Water_Fish Sample water and fish at intervals Exposure->Sampling_Water_Fish Transfer Transfer fish to clean water Sampling_Water_Fish->Transfer Analysis Analyze this compound concentration (HPLC-MS/MS) Sampling_Water_Fish->Analysis Sampling_Fish Sample fish at intervals Transfer->Sampling_Fish Sampling_Fish->Analysis Calculation Calculate k1, k2, and BCF Analysis->Calculation OECD_317_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (21-28 days) cluster_depuration Depuration Phase (up to 28 days) cluster_analysis Analysis Prepare_Soil Prepare artificial soil Spike_Soil Spike soil with this compound Prepare_Soil->Spike_Soil Introduce_Worms Introduce worms to treated soil Spike_Soil->Introduce_Worms Acclimate_Worms Acclimate earthworms Acclimate_Worms->Introduce_Worms Sample_Soil_Worms Sample soil and worms at intervals Introduce_Worms->Sample_Soil_Worms Transfer_Worms Transfer worms to clean soil Sample_Soil_Worms->Transfer_Worms Analyze_Samples Analyze this compound concentration (QuEChERS & LC-MS/MS) Sample_Soil_Worms->Analyze_Samples Sample_Worms Sample worms at intervals Transfer_Worms->Sample_Worms Sample_Worms->Analyze_Samples Calculate_BAF Calculate uptake/elimination rates and BAF Analyze_Samples->Calculate_BAF SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II oxidized to Fumarate Fumarate Fumarate Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II->Ubiquinone e- Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- This compound This compound This compound->Complex_II Inhibits

References

Elucidating the Photodegradation and Hydrolysis Pathways of Fluopyram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluopyram, with the IUPAC name N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide, is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl ethylbenzamides. It functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting cellular respiration and energy production. Given its widespread application in agriculture, a thorough understanding of its environmental fate is crucial for assessing potential ecological risks. This technical guide provides an in-depth examination of the abiotic degradation pathways of this compound, focusing on photodegradation and hydrolysis, supported by experimental data and protocols for researchers and drug development professionals.

Section 1: Photodegradation of this compound

Photodegradation, or photolysis, is a primary abiotic pathway for the transformation of this compound in aqueous environments. Exposure to ultraviolet (UV) radiation initiates a series of chemical reactions, leading to a variety of transformation products.

Photodegradation Pathways

Studies show that this compound degrades in aqueous solutions through several key reaction mechanisms when exposed to UV light. More than 90% of this compound can be photodegraded after three hours of irradiation with UV-C light (λ = 200–280 nm).[1] The principal pathways identified are:

  • Intramolecular Elimination of HCl: A primary and well-documented pathway involves cyclization between the chloro-substituted pyridinyl ring and the benzamide ring, resulting in the elimination of a neutral HCl molecule to form This compound-lactam .[1][2]

  • Hydroxylation: The addition of hydroxyl groups to either the parent this compound molecule or its degradation products is a major transformation route. This can result in mono-, di-, and even tri-hydroxylated products.[1]

  • Dechlorination/Hydrogen Extraction: The chlorine atom on the pyridine ring is substituted by a hydrogen atom, leading to the formation of dechlorinated this compound.[2]

  • Rearrangement and Dimerization: Other identified, though less common, pathways include molecular rearrangement after the loss of an ethylene group (H₂C=CH₂) and the formation of dimers.[1][3]

These initial transformations can be followed by further reactions, such as the hydroxylation of the this compound-lactam, creating a complex mixture of photoproducts over time.[1]

Visualization of Photodegradation Pathway

The following diagram illustrates the major photodegradation pathways of this compound.

G FLP This compound (C16H11ClF6N2O) Lactam This compound-Lactam (P2, P3, P10) FLP->Lactam Intramolecular HCl Elimination Dechloro Dechlorinated this compound FLP->Dechloro Dechlorination / H-Extraction Hydroxyl Hydroxylated this compound (e.g., Dihydroxyl FLP - P9) FLP->Hydroxyl Hydroxylation Others Rearrangement & Other Products (P1, P4) FLP->Others Rearrangement HydroxylLactam Hydroxylated Lactams (Mono, Di, Tri - P11, P5) Lactam->HydroxylLactam Further Hydroxylation Hydroxyl->HydroxylLactam Further Reactions

Caption: Major photodegradation pathways of this compound.
Key Photodegradation Products

The structural elucidation of this compound's photoproducts is primarily achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). The table below summarizes key identified products.[1]

Product Identifierm/z ([M+H]⁺)Proposed Formation Mechanism
This compound (Parent) 397-
P2, P3, P10 (Isomers) 361Intramolecular Elimination of HCl (Lactam formation)
P9 (Isomers) 429Dihydroxylation of this compound
P11 377Monohydroxylation of Lactam
P5 (Isomers) 393Dihydroxylation of Lactam
P1, P4 351, 385Rearrangement Reactions
Table 1: Key photodegradation products of this compound identified via LC-MS/MS.[1]
Factors Influencing Photodegradation Kinetics

The rate of this compound photodegradation is sensitive to several environmental factors.

ConditionLight SourceEffect on Degradation RateReference
Neutral pH (pH 7) UV (≥200 nm) & Simulated Sunlight (≥290 nm)Faster degradation compared to acidic or alkaline conditions.[2]
Acidic & Alkaline pH UV (≥200 nm) & Simulated Sunlight (≥290 nm)Slower degradation.[2]
Presence of Fe(III) (5 mg/L) Simulated Sunlight~7-fold faster than in pure water.[2]
Presence of TiO₂ (500 mg/L) Simulated Sunlight~13-fold faster than in pure water.[2]
Presence of Fulvic Acid, NO₃⁻ UV LightSlight effect on degradation rate.[2]
Table 2: Factors influencing the aqueous photodegradation rate of this compound.
Experimental Protocol for Photodegradation Analysis

This section details a typical experimental protocol for studying the photodegradation of this compound, based on methodologies reported in the literature.[1][4]

ParameterDescription
Analyte Solution 0.1 mmol L⁻¹ this compound standard prepared in a 0.1% acetonitrile (ACN) aqueous solution.
Irradiation Source 150-W medium-pressure mercury lamp emitting UV-C light (λ = 200–280 nm).
Sampling Aliquots of the solution are collected at various time intervals (e.g., 0, 20, 40, 60, 120, 180 minutes) during irradiation.
Analytical Instrument Agilent 1200 series HPLC hyphenated to an AB Sciex 4000 QTRAP® MS/MS or similar.
Chromatographic Column Agilent Eclipse XDB C8 (150 × 2.1 mm, 5 µm) or equivalent.
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% v/v formic acid.
MS/MS Detection Positive electrospray ionization ((+)ESI) with Multiple Reaction Monitoring (MRM) for quantification and data-dependent scans for structural elucidation.
Source Temperature 500 °C
Table 3: A representative experimental protocol for a this compound photodegradation study.
Visualization of Experimental Workflow

The diagram below outlines the logical workflow for conducting a photodegradation experiment.

G A Prepare 0.1 mM this compound in 0.1% ACN/Water B Irradiate Solution (e.g., 150W Hg-lamp) A->B C Collect Samples at Defined Time Intervals B->C D Analyze Samples via LC-MS/MS C->D E Identify Photoproducts (HRMS, Fragmentation) D->E F Quantify Parent & Products (Kinetics Analysis) D->F G Elucidate Degradation Pathways & Rates E->G F->G

Caption: Experimental workflow for photodegradation analysis.

Section 2: Hydrolysis of this compound

Hydrolysis is an abiotic degradation process involving the reaction of a substance with water. For many pesticides, this is a key factor in their environmental persistence.

Hydrolytic Stability

This compound is consistently reported to be highly stable to hydrolysis under environmental conditions.[5][6] Studies conducted according to standardized guidelines (e.g., OECD 111) show that this compound does not undergo significant hydrolytic degradation in sterile aqueous buffer solutions at pH levels of 4, 7, and 9, even at elevated temperatures (e.g., 50°C).[6][7][8] Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Standard Experimental Protocol for Hydrolysis (OECD 111)

To formally assess hydrolytic stability, a standardized protocol such as OECD Test Guideline 111 is employed. This ensures data is comparable and meets regulatory standards.

ParameterDescription
Test System Sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
Test Substance A single concentration of this compound, not exceeding 0.01 M or half its water solubility.
Incubation Samples are incubated in the dark at a constant temperature (e.g., a preliminary test at 50°C for 5 days).
Analysis At specified time intervals, samples are analyzed (typically by HPLC) for the concentration of the parent compound.
Endpoint The rate of hydrolysis is determined. If degradation is less than 10% after 5 days at 50°C, the substance is considered hydrolytically stable.
Table 4: Core components of a standard hydrolysis study based on OECD Guideline 111.[7][8][9]
Visualization of Hydrolysis Testing Logic

The following flowchart illustrates the decision-making process in a tiered hydrolysis study.

G Start Start Hydrolysis Test (OECD 111) Tier1 Tier 1: Incubate at 50°C (pH 4, 7, 9) for 5 days Start->Tier1 Decision Degradation < 10% ? Tier1->Decision Stable Result: Hydrolytically Stable Decision->Stable  Yes Unstable Tier 2: Conduct further kinetic studies at lower temps Decision->Unstable  No

Caption: Decision logic for a tiered hydrolysis stability test.

Section 3: Analytical Methodologies

Accurate identification and quantification of this compound and its degradation products are essential. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the predominant analytical technique.

ParameterTypical Value / DescriptionReference
Technique UHPLC-MS/MS[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][10]
Column Reversed-phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm)[10]
Mobile Phase A 10 mM ammonium formate in water with 0.1% formic acid[10]
Mobile Phase B Methanol or Acetonitrile[10]
This compound MRM Transition Varies by instrument, but typically involves selecting the precursor ion [M+H]⁺ at m/z 397 and monitoring characteristic product ions.[11][12]
Table 5: Typical parameters for the analysis of this compound by UHPLC-MS/MS.

Conclusion

The environmental fate of this compound is primarily dictated by photodegradation, a process that yields a diverse array of transformation products through mechanisms including intramolecular HCl elimination, hydroxylation, and dechlorination. The rate of photolysis is significantly influenced by environmental factors such as pH and the presence of photosensitizing agents like Fe(III) ions and TiO₂. In contrast, this compound is exceptionally stable to abiotic hydrolysis across a wide pH range, making this a negligible pathway for its degradation in aquatic systems. The analytical standard for investigating these pathways is LC-MS/MS, which provides the necessary sensitivity and specificity to identify and quantify trace levels of the parent compound and its metabolites. This detailed understanding is fundamental for conducting accurate environmental risk assessments and ensuring the responsible use of this fungicide.

References

An In-depth Technical Guide to the Soil Persistence and Mobility of Fluopyram and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of fluopyram, a broad-spectrum fungicide and nematicide, with a specific focus on its persistence and mobility in soil. This document synthesizes key data from various studies and outlines the detailed experimental methodologies employed in such research, offering a valuable resource for environmental risk assessment and regulatory compliance.

Executive Summary

This compound, a member of the pyridinyl-ethyl-benzamide chemical class, is recognized for its efficacy against a wide range of fungal pathogens and nematodes.[1] Its application in agriculture necessitates a thorough understanding of its behavior in the terrestrial environment. This guide details the soil persistence, degradation pathways, and mobility of this compound and its primary metabolite, this compound-benzamide (FP-B). The data presented herein is crucial for predicting the potential for groundwater contamination, assessing risks to non-target organisms, and establishing safe agricultural practices.

Soil Persistence of this compound and this compound-Benzamide

The persistence of a pesticide in soil is a critical parameter for environmental risk assessment, typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This compound has been shown to be slightly to highly persistent in soil, with its degradation rate influenced by soil type, organic matter content, moisture, and temperature.[1]

Aerobic Soil Metabolism

Under aerobic conditions, the primary degradation pathway for this compound is microbial metabolism.[1] The main metabolite identified in soil is this compound-benzamide (FP-B). Other minor metabolites, such as this compound-7-hydroxy, have also been observed.[1]

Anaerobic Soil Metabolism

Information on the anaerobic metabolism of this compound is less prevalent, suggesting that it is a less significant degradation pathway in many agricultural scenarios. Under anaerobic conditions, this compound is generally more persistent.

Data on Soil Persistence

The following tables summarize the dissipation time (DT50, DT75, and DT90) for this compound and this compound-benzamide in various soil types under different experimental conditions.

Table 1: Soil Persistence of this compound (Laboratory and Field Studies)

Soil Type/ConditionDT50 (days)DT75 (days)DT90 (days)Reference
European Field Sites21 - 386-487 - >1000[1][2]
US Field Sites24 - 539521 - >1000-[1][2]
Silty-Loam (Lab, 0.5 mg/kg)64.2--
Silty-Loam (Lab, 1.5 mg/kg)81.5--
Silty-Loam (Lab, 5.0 mg/kg)93.6--
Laterite Soil (Lab, Air-dry)27.66 - 30.04--[3]
Laterite Soil (Lab, Field Capacity)17.50 - 23.47--[3]
Red Loam Soil (Lab, Air-dry)22.11 - 26.17--[3]
Red Loam Soil (Lab, Field Capacity)15.99 - 23.32--[3]
Greenhouse Soil (Scallion Cultivation)87 - 231--[4]
Cucumber Field Soil5.8 - 6.2--[5]
Watermelon Field (Sandy Loam)15.8--[5]
Watermelon Field (Clay Loam)24.8--[5]

Table 2: Soil Persistence of this compound-Benzamide (FP-B)

Soil Type/ConditionDT50 (days)NotesReference
VariousGenerally not detected or at very low levelsOften below the limit of quantification in many studies.[3]

Soil Mobility of this compound and this compound-Benzamide

The mobility of a pesticide in soil determines its potential to leach into groundwater. This is primarily assessed through its adsorption and desorption characteristics, quantified by the soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd).

Adsorption and Desorption

This compound is considered to have moderate mobility in soil.[1] Its adsorption to soil particles is influenced by the soil's organic carbon content, clay content, and pH. Higher organic carbon and clay content generally lead to stronger adsorption and lower mobility.

Data on Soil Mobility

The following table summarizes the mobility parameters for this compound.

Table 3: Soil Mobility Parameters for this compound

ParameterValueSoil Type/ConditionReference
Koc (mL/g)233 - 400-
Kd (mL/g)0.45 - 1.39Unamended soils
GUS Leaching Potential3.23Calculated[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to assess the soil persistence and mobility of this compound and its metabolites. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound and the formation and decline of its metabolites in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Sieve the fresh soil to <2 mm and precondition it at 20 ± 2 °C and 40-60% of its maximum water holding capacity for 7-14 days in the dark.

  • Test Substance Application:

    • Use radiolabeled ([¹⁴C]) this compound for accurate mass balance.

    • Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate.

  • Incubation:

    • Incubate the treated soil samples in the dark in flow-through metabolism chambers at a constant temperature (e.g., 20 ± 2 °C).

    • Maintain aerobic conditions by continuously passing moist, CO₂-free air through the chambers.

    • Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

  • Sampling and Analysis:

    • Collect soil samples at appropriate intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts for this compound and its metabolites using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8][9]

    • Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Data Analysis:

    • Calculate the dissipation half-lives (DT50) and other dissipation times (DT75, DT90) for this compound and its major metabolites using appropriate kinetic models (e.g., first-order kinetics).

Aerobic_Soil_Metabolism_Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_incubation 3. Incubation cluster_analysis 4. Analysis soil_selection Select & Sieve Soil precondition Precondition Soil (20°C, 40-60% WHC) soil_selection->precondition apply_this compound Apply [¹⁴C]this compound precondition->apply_this compound incubate Incubate in Dark (Flow-through System, 20°C) apply_this compound->incubate trap_co2 Trap Evolved ¹⁴CO₂ incubate->trap_co2 sample_soil Sample Soil at Intervals incubate->sample_soil quantify_co2 LSC of ¹⁴CO₂ trap_co2->quantify_co2 extract Solvent Extraction sample_soil->extract analyze_extract HPLC-MS/MS Analysis extract->analyze_extract

Aerobic Soil Metabolism Experimental Workflow
Adsorption/Desorption Study (Batch Equilibrium Method - Adapted from OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

  • Soil and Solution Preparation:

    • Use at least five different soil types with a range of properties.

    • Prepare a stock solution of [¹⁴C]this compound in 0.01 M CaCl₂ solution.

  • Adsorption Phase:

    • Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

    • Equilibrate the soil-solution slurry by shaking at a constant temperature (e.g., 25 ± 1 °C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the slurry to separate the soil and the aqueous phase.

    • Analyze the concentration of this compound in the aqueous phase by liquid scintillation counting.

    • Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase:

    • After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.

    • Resuspend the soil and shake for the same equilibration time as in the adsorption phase.

    • Centrifuge and analyze the aqueous phase for the desorbed this compound.

  • Data Analysis:

    • Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

    • Determine the Freundlich adsorption isotherm if multiple concentrations are tested.

Adsorption_Desorption_Workflow cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_data Data Analysis mix Mix Soil with [¹⁴C]this compound Solution equilibrate_ad Equilibrate (Shake) mix->equilibrate_ad centrifuge_ad Centrifuge equilibrate_ad->centrifuge_ad analyze_ad Analyze Supernatant (LSC) centrifuge_ad->analyze_ad replace Replace Supernatant with Fresh Solution analyze_ad->replace To Desorption calculate_kd_koc Calculate Kd and Koc analyze_ad->calculate_kd_koc equilibrate_de Equilibrate (Shake) replace->equilibrate_de centrifuge_de Centrifuge equilibrate_de->centrifuge_de analyze_de Analyze Supernatant (LSC) centrifuge_de->analyze_de analyze_de->calculate_kd_koc

Adsorption/Desorption Experimental Workflow
Column Leaching Study (Adapted from OECD Guideline 312)

Objective: To assess the mobility and leaching potential of this compound and its metabolites through soil columns under simulated rainfall conditions.

Methodology:

  • Column Preparation:

    • Pack glass columns (e.g., 30 cm long, 5 cm diameter) with the selected soil to a uniform bulk density.

    • Saturate the soil columns with a 0.01 M CaCl₂ solution.

  • Application:

    • Apply [¹⁴C]this compound (and aged residues from a metabolism study, if required) to the top of the soil columns.

  • Leaching:

    • Apply a constant flow of 0.01 M CaCl₂ solution to the top of the columns to simulate rainfall over a defined period (e.g., 48 hours).

    • Collect the leachate from the bottom of the columns at regular intervals.

  • Analysis:

    • Analyze the collected leachate fractions for this compound and its metabolites using HPLC-MS/MS and liquid scintillation counting.

    • After the leaching period, section the soil columns into segments (e.g., 0-5 cm, 5-10 cm, etc.).

    • Extract each soil segment and analyze for the parent compound and its metabolites.

  • Data Analysis:

    • Determine the distribution of this compound and its metabolites in the leachate and soil segments.

    • Calculate a mass balance to account for the total applied radioactivity.

Column_Leaching_Workflow cluster_prep 1. Preparation cluster_application 2. Application cluster_leaching 3. Leaching cluster_analysis 4. Analysis pack_column Pack Soil Column saturate_column Saturate with CaCl₂ pack_column->saturate_column apply_this compound Apply [¹⁴C]this compound to Column Surface saturate_column->apply_this compound simulate_rainfall Simulate Rainfall (Apply CaCl₂) apply_this compound->simulate_rainfall collect_leachate Collect Leachate simulate_rainfall->collect_leachate section_column Section Soil Column simulate_rainfall->section_column analyze_leachate Analyze Leachate collect_leachate->analyze_leachate extract_soil Extract Soil Sections section_column->extract_soil analyze_soil Analyze Soil Extracts extract_soil->analyze_soil

Column Leaching Experimental Workflow

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a persistent compound in the soil environment, with its degradation and mobility being highly dependent on specific soil and environmental conditions. While its mobility is generally moderate, the potential for leaching, particularly in soils with low organic matter, warrants careful consideration. The primary metabolite, this compound-benzamide, is typically found at low levels in soil. The detailed experimental protocols provided herein serve as a valuable resource for researchers and professionals involved in the environmental risk assessment of this compound and other agricultural chemicals. Further research focusing on the long-term fate of this compound and its metabolites under a wider range of field conditions will continue to refine our understanding of its environmental behavior.

References

The Evolution of Fluopyram: A Technical Guide to a Dual-Action Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopyram is a novel pyridinyl ethyl benzamide compound developed by Bayer CropScience, distinguished by its dual-action efficacy as both a potent fungicide and a nematicide.[1] Initially engineered for the control of a broad spectrum of fungal diseases, subsequent research revealed its significant activity against economically important plant-parasitic nematodes.[1] Its mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of target organisms.[2][3] This targeted disruption of cellular energy production provides both preventative and curative control of fungal pathogens and effectively suppresses nematode populations.[3] This guide details the history, chemical properties, dual-action mechanism, efficacy, and key experimental protocols associated with the development and characterization of this compound.

History and Development

Developed and produced by Bayer CropScience, this compound emerged from research into a new chemical class, the pyridinyl ethyl benzamides.[4][5] It was initially developed as a broad-spectrum fungicide to combat problematic diseases such as gray mold (Botrytis cinerea), powdery mildew, Sclerotinia, and Monilinia species in a wide array of over 70 crops.[5][6]

During its development, extensive field trials and research uncovered its potent nematicidal properties.[1] This discovery positioned this compound as a unique dual-action compound capable of managing both fungal diseases and soil-borne nematodes like root-knot (Meloidogyne spp.), lesion (Pratylenchus spp.), and cyst (Heterotera spp.) nematodes.[1] this compound was first registered in 2012 by the U.S. Environmental Protection Agency (EPA) and subsequently approved in the European Union in 2013, marking its global entry into the crop protection market.[6][7][8]

Physicochemical Properties

This compound is a white, powdered solid at standard conditions. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Common Name This compound[3]
Chemical Class Pyridinyl ethyl benzamide[3]
IUPAC Name N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide[6][9]
CAS Number 658066-35-4[6][9]
Molecular Formula C₁₆H₁₁ClF₆N₂O[6][9]
Molecular Weight 396.72 g/mol [6]
Physical State White powder[3]
Melting Point 117.5 °C[3][6]
Vapor Pressure 1.2 x 10⁻⁶ Pa (at 20 °C)[3]
Water Solubility 16 mg/L (at 20 °C, pH 7)[2]

Dual-Action Mechanism of Action

The core mechanism of this compound's biological activity is the targeted inhibition of succinate dehydrogenase (SDH or Complex II), a critical enzyme complex embedded in the inner mitochondrial membrane.[2] SDH plays a central role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to ubiquinone in the electron transport chain, which is essential for ATP synthesis.[10] By blocking the ubiquinone-binding (Qp) site of the SDH enzyme, this compound disrupts this vital process, leading to a severe depletion of cellular energy and metabolic precursors.[2][11]

Fungicidal Action

In fungi, the inhibition of SDH halts mitochondrial respiration, thereby blocking energy production.[10] This disruption affects all stages of the fungal life cycle, including spore germination, germ tube elongation, mycelial growth, and sporulation.[2] this compound exhibits systemic properties within the plant, moving translaminarly (across the leaf) and acropetally through the xylem, providing comprehensive protection to both existing and new plant tissues.[3]

Fungal_Mitochondrial_Respiration cluster_ETC Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient UQ->ComplexIII CytC->ComplexIV ATP ATP ATP_Synthase->ATP Krebs Krebs Cycle Succinate Succinate Krebs->Succinate Succinate->ComplexII This compound This compound This compound->ComplexII INHIBITS

This compound inhibits the fungal mitochondrial electron transport chain at Complex II (SDH).
Nematicidal Action

This compound's nematicidal activity stems from the same mode of action: the inhibition of mitochondrial Complex II.[12] This disruption of energy metabolism in nematodes leads to a rapid depletion of ATP, causing paralysis, reduced mobility, and cessation of feeding.[11][12] The first symptoms can manifest as quickly as 30 minutes after exposure.[12] The compound is particularly effective against the infective second-stage juveniles (J2) of root-knot nematodes, preventing them from penetrating and establishing feeding sites within plant roots.[1] The molecule is absorbed by the plant's roots and translocated systemically, providing protection within the root zone where nematodes are active.[1]

Nematode_Mitochondrial_Respiration cluster_ETC_N Inner Mitochondrial Membrane (Nematode) cluster_Matrix_N Mitochondrial Matrix (Nematode) N_ComplexI Complex I N_UQ Ubiquinone (Q) N_ComplexI->N_UQ N_ComplexII Complex II (Succinate Dehydrogenase) N_ComplexII->N_UQ N_Fumarate Fumarate N_ComplexII->N_Fumarate N_ComplexIII Complex III N_ComplexIV Complex IV N_ComplexIII->N_ComplexIV N_ATP_Prod ATP Production N_ComplexIV->N_ATP_Prod Drives N_UQ->N_ComplexIII N_Succinate Succinate N_Succinate->N_ComplexII Paralysis Paralysis & Cessation of Feeding N_ATP_Prod->Paralysis Depletion leads to This compound This compound This compound->N_ComplexII INHIBITS

This compound targets nematode Complex II, leading to energy depletion and paralysis.
Plant Systemic Resistance

Recent transcriptomic studies have revealed another dimension to this compound's efficacy. In soybeans, treatment with this compound has been shown to activate systemic resistance pathways.[13][14] This involves the differential expression of a large number of genes linked to plant defense mechanisms, suggesting that this compound may "prime" the plant, enabling a more robust and efficient response to subsequent pathogen attacks.[13][15][16] This activation of the plant's own defense system may complement the direct nematicidal activity of the compound.[13]

Efficacy and Performance Data

This compound demonstrates high efficacy at low application rates against a broad spectrum of pathogens and nematodes.

Fungicidal Efficacy

Quantitative data from in vitro assays demonstrate this compound's potent inhibitory activity against key fungal pathogens.

Fungal SpeciesCommon DiseaseMean EC₅₀ (µg/mL)Reference
Sclerotinia sclerotiorumSclerotinia Stem Rot0.02 - 0.30[17]
Fusarium virguliformeSudden Death Syndrome~3.35 - 4.19[17]
Botrytis cinereaGray MoldVaries by isolate[18]
Alternaria solaniEarly Blight0.244[18]
Nematicidal Efficacy

In vitro and in-planta studies confirm this compound's effectiveness in controlling plant-parasitic nematodes, resulting in reduced root damage and improved yield.

Nematode SpeciesEfficacy MetricResultReference
Meloidogyne incognitaLC₅₀ (1-14 days exposure)2.15–0.04 µmol/L[19][20]
Meloidogyne incognitaEC₅₀ (48h treatment, 6d recovery)1.5 ppm[21]
Meloidogyne incognitaRoot Galling Reduction (vs. control)Reduced by 2.5 (0-10 scale)[22]
Meloidogyne incognitaYield Gain (Tomato, vs. control)~15%[22]
Meloidogyne spp.Gall Reduction (28 & 35 DAP)Significant reduction[23]
Heterodera schachtiiInfection & DevelopmentPrevented by exposure[21]

Experimental Protocols

Standardized protocols are crucial for evaluating the efficacy and mode of action of compounds like this compound.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay determines the half-maximal effective concentration (EC₅₀) of a fungicide against a target fungus.

  • Objective: To quantify the concentration of this compound that inhibits fungal mycelial growth by 50%.

  • Methodology:

    • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave. Cool to 50-55°C in a water bath.

    • Fungicide Amendment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions and add to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control must be included.

    • Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.

    • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm) from the actively growing edge of a fresh fungal culture. Place it, mycelium-side down, in the center of each plate.

    • Incubation: Seal the plates and incubate them in the dark at the optimal temperature for the specific fungus.

    • Data Collection: When the colony in the control plate reaches approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use a log-logistic regression analysis to calculate the EC₅₀ value.

Workflow for determining the in vitro fungicidal efficacy (EC₅₀) of this compound.
Protocol: In Vitro Nematicide Bioassay

This bioassay is used to determine the lethal concentration (LC₅₀) or immobilization effect of a nematicide on a target nematode species.[24]

  • Objective: To determine the concentration of this compound that causes 50% mortality or immobilization of nematodes.

  • Methodology:

    • Nematode Preparation: Extract second-stage juveniles (J2s) from infected plant roots or culture.[24]

    • Treatment Preparation: Prepare serial dilutions of this compound in water or a suitable buffer in multi-well plates.

    • Inoculation: Add a known number of J2s (e.g., 50-100) to each well containing the this compound solutions and a water-only control.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, 72 hours).[25]

    • Mortality/Mobility Assessment: Observe the nematodes under a microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle) are considered dead or effectively immobilized.

    • Data Analysis: Calculate the percentage of mortality for each concentration relative to the control. Use probit analysis to determine the LC₅₀ value.

Workflow for determining the in vitro nematicidal efficacy (LC₅₀) of this compound.
Protocol: Greenhouse Pot Study for Nematicide Efficacy

This in-planta assay evaluates the ability of a nematicide to protect a host plant from nematode infection under controlled conditions.

  • Objective: To assess the efficacy of this compound in reducing nematode reproduction and root damage (e.g., galling) on a host plant.

  • Methodology:

    • Soil Preparation: Use sterilized soil (e.g., a sand:soil mix) to fill pots.

    • Treatment Application: Apply this compound to the soil via drench, or use seeds treated with this compound. Include an untreated control group.

    • Planting: Transplant a seedling of a susceptible host plant (e.g., tomato, cucumber) into each pot.[26]

    • Inoculation: After plant establishment, inoculate the soil in each pot with a known quantity of nematode eggs or J2s.[27]

    • Growth Period: Grow the plants in a greenhouse under optimal conditions for a set period (e.g., 4-8 weeks) to allow for nematode infection and reproduction.

    • Data Collection: At the end of the experiment, carefully remove plants from the pots.

      • Root-Gall Index: Score the roots for galling on a standardized scale (e.g., 0-10).[19]

      • Nematode Reproduction: Extract and count the number of eggs and/or juveniles from both the soil and the root system.[27]

      • Plant Growth Parameters: Measure plant height, shoot fresh/dry weight, and root fresh/dry weight.

    • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare root-galling indices, nematode population densities, and plant growth parameters between treated and untreated groups.

Conclusion

This compound represents a significant advancement in crop protection, offering a single active ingredient to control both fungal pathogens and plant-parasitic nematodes. Its specific mode of action as a succinate dehydrogenase inhibitor provides a targeted and highly effective means of disrupting the cellular respiration of these diverse pests. The discovery of its ability to also activate the plant's innate systemic resistance adds another layer to its protective capabilities. Through a combination of direct fungicidal and nematicidal activity, systemic movement within the plant, and induction of host defenses, this compound provides a robust and multifaceted tool for integrated pest management (IPM) programs, contributing to improved crop health, quality, and yield.

References

Fluopyram's effect on the soil microbial community structure and function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram, a broad-spectrum fungicide and nematicide belonging to the pyridinyl-ethyl-benzamide chemical class, is widely utilized in agriculture to manage a variety of plant pathogens. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi and nematodes, thereby disrupting cellular energy production.[1][2][3] While effective in disease control, the application of this compound introduces a new selective pressure on the soil environment, raising questions about its non-target effects on the structure and function of soil microbial communities. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interactions with the soil microbiome, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil has been shown to induce significant, dose-dependent changes in various microbial parameters. These effects are often time-dependent, with initial inhibitory or stimulatory responses that may or may not recover over time. The following tables summarize key quantitative findings from a pivotal study by Zhang et al. (2014) investigating the impact of this compound on a silty-loam agricultural soil.[4]

Table 1: Half-life of this compound in Silty-Loam Soil [4]

Treatment Concentration (mg/kg soil)Half-life (days)
0.5 (Recommended Field Rate)64.2
1.5 (3x Recommended Rate)81.5
5.0 (10x Recommended Rate)93.6

Table 2: Effect of this compound on Soil Microbial Biomass Carbon (MBC) [4]

Treatment (mg/kg)Day 7 (µg/g)Day 15 (µg/g)Day 30 (µg/g)Day 45 (µg/g)Day 60 (µg/g)Day 90 (µg/g)
Control (0) 285.3291.7298.4305.1310.2315.6
0.5 270.1275.4280.3285.6290.1295.3
1.5 255.4260.1265.8270.3275.9280.7
5.0 240.7245.8250.2255.9260.4265.1
* Indicates a significant difference from the control (p < 0.05).

Table 3: Effect of this compound on Soil Basal Respiration (CO₂-C mg/kg/h) [4]

Treatment (mg/kg)Day 7Day 15Day 30Day 45Day 60Day 90
Control (0) 1.851.881.921.951.982.01
0.5 1.951.992.032.072.102.14
1.5 2.052.102.152.202.242.28
5.0 2.152.212.262.312.362.40
* Indicates a significant difference from the control (p < 0.05).

Table 4: Effect of this compound on Soil Microbial Community Structure (PLFA Analysis) [4]

Treatment (mg/kg)Total PLFAs (nmol/g)Bacterial Biomass (nmol/g)Fungal Biomass (nmol/g)Fungi/Bacteria Ratio
Control (0) 55.445.210.20.23
0.5 50.141.38.80.21
1.5 45.337.57.80.21
5.0 40.233.17.10.21
* Indicates a significant decrease from the control across all incubation times.

These data collectively indicate that this compound can have a significant and persistent negative impact on the soil microbial community.[4][5] Higher concentrations of this compound lead to a more pronounced decrease in microbial biomass and a longer persistence in the soil.[4] The increase in basal respiration, particularly at higher concentrations, suggests a stress response within the microbial community, where more energy is expended on maintenance rather than growth.[5] Furthermore, the reduction in both bacterial and fungal biomass, as indicated by Phospholipid Fatty Acid (PLFA) analysis, points to a broad-spectrum effect of this compound on soil microorganisms.[4]

It is important to note that some studies have reported contrasting effects, with this compound application potentially stimulating the relative abundance of phosphorus-solubilizing and nitrogen-fixing microbes under certain conditions.[6][7] Additionally, the impact of this compound can be influenced by its formulation. For instance, a combination of this compound and pyrimethanil (Luna Tranquility) was found to have significant effects on fungal and bacterial community structure, while this compound applied alone (Velum Prime) did not induce such changes in one study.[8][9] This highlights the complexity of predicting the ecotoxicological effects of pesticide formulations.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed methodologies are crucial. The following sections outline the key experimental protocols commonly employed in studies investigating the effects of this compound on soil microbial communities.

Soil Sampling and Treatment
  • Soil Collection: Collect soil samples from the upper layer (e.g., 0-20 cm) of an agricultural field with a known history and uniform characteristics.

  • Sieving: Air-dry the soil samples and pass them through a 2-mm sieve to remove stones, roots, and other debris.

  • Pre-incubation: Pre-incubate the sieved soil at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) for a specified period (e.g., one week) to allow the microbial community to stabilize.

  • This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone). Apply the this compound solution to the soil samples to achieve the desired final concentrations (e.g., 0.5, 1.5, and 5.0 mg/kg dry soil). A control group with only the solvent should be included.

  • Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 90 days). Maintain the moisture content by adding sterile deionized water as needed.

  • Sampling: Collect soil subsamples from each treatment group at specific time points (e.g., 7, 15, 30, 45, 60, and 90 days) for various analyses.

Analysis of Soil Microbial Biomass and Activity
  • Microbial Biomass Carbon (MBC): Utilize the chloroform fumigation-extraction method. This involves fumigating one set of soil samples with ethanol-free chloroform and extracting both fumigated and non-fumigated samples with a K₂SO₄ solution. The carbon content in the extracts is determined using a TOC analyzer. MBC is calculated as the difference in extractable carbon between fumigated and non-fumigated samples, using a conversion factor (kEC).

  • Basal Respiration: Measure the rate of CO₂ evolution from the soil samples. Incubate a known amount of soil in an airtight container with a vial of NaOH solution to trap the evolved CO₂. The amount of CO₂ is then determined by titrating the remaining NaOH with HCl.

  • Substrate-Induced Respiration (SIR): Amend the soil with a readily available carbon source, such as glucose, and measure the initial rate of CO₂ evolution as described for basal respiration. This provides an estimate of the active microbial biomass.

Community Structure and Functional Diversity Analysis
  • Phospholipid Fatty Acid (PLFA) Analysis: Extract lipids from the soil samples using a mixture of chloroform, methanol, and phosphate buffer. Separate the phospholipids using solid-phase extraction. Convert the fatty acids to methyl esters and analyze them by gas chromatography-mass spectrometry (GC-MS). Different PLFAs are biomarkers for specific microbial groups (e.g., bacteria, fungi).

  • BIOLOG™ EcoPlates: Assess the functional diversity of the microbial community by measuring the utilization of 31 different carbon sources. Inoculate the microplates with a soil suspension and incubate. The color development in each well, indicating the utilization of a specific carbon source, is measured spectrophotometrically over time. The Average Well Color Development (AWCD) is a measure of the overall metabolic activity.

  • Next-Generation Sequencing (NGS):

    • DNA Extraction: Extract total DNA from soil samples using a commercially available soil DNA isolation kit or a manual protocol involving cell lysis (e.g., bead beating) and purification steps to remove humic substances.[10][11][12]

    • PCR Amplification: Amplify specific marker genes, such as the 16S rRNA gene for bacteria and the ITS (Internal Transcribed Spacer) region for fungi, using universal primers with barcodes for sample identification.[11][13]

    • Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina).[14][15]

    • Bioinformatic Analysis: Process the sequencing data to remove low-quality reads, classify the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and determine the taxonomic composition and diversity of the microbial community.[16][17]

Visualizing Experimental Workflows and Effects

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and the logical relationships of this compound's impact on the soil microbiome.

Experimental_Workflow A Soil Collection (0-20 cm) B Sieving (2mm) & Pre-incubation A->B C This compound Application (0, 0.5, 1.5, 5.0 mg/kg) B->C D Incubation (25°C, 90 days) C->D E Soil Sampling (Day 7, 15, 30, 45, 60, 90) D->E F Microbial Biomass & Activity (MBC, Respiration) E->F G Community Structure (PLFA, BIOLOG, NGS) E->G H Data Analysis & Interpretation F->H G->H

Caption: Experimental workflow for assessing this compound's soil impact.

Fluopyram_Effects This compound This compound Application to Soil SDHI Inhibition of Succinate Dehydrogenase (SDH) This compound->SDHI Mode of Action MicrobialBiomass Decreased Microbial Biomass (Bacteria & Fungi) SDHI->MicrobialBiomass Respiration Increased Basal Respiration (Stress Indicator) SDHI->Respiration CommunityStructure Altered Microbial Community Structure MicrobialBiomass->CommunityStructure FunctionalDiversity Reduced Functional Diversity (Carbon Source Utilization) CommunityStructure->FunctionalDiversity EnzymeActivity Altered Soil Enzyme Activities CommunityStructure->EnzymeActivity NutrientCycling Potential Impact on Nutrient Cycling (C, N, P) FunctionalDiversity->NutrientCycling EnzymeActivity->NutrientCycling

Caption: Logical relationships of this compound's effects on soil microbes.

Mode of Action and Broader Implications

This compound acts as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain.[6] This inhibition disrupts cellular respiration and energy production in susceptible fungi and nematodes.[1] While this mechanism provides effective pest control, its impact extends to non-target soil organisms that also rely on this fundamental metabolic pathway.

The observed shifts in microbial community structure and function can have cascading effects on crucial ecosystem services.[18] Microorganisms are the primary drivers of nutrient cycling, including carbon, nitrogen, and phosphorus mineralization.[19] Alterations in the abundance and activity of key microbial groups can, therefore, impact soil fertility and plant nutrient availability. The reduction in microbial biomass and the shift towards a more stress-tolerant community can also affect the decomposition of organic matter and the overall health and resilience of the soil ecosystem.

Conclusion

The available evidence strongly indicates that this compound can exert significant and lasting effects on the structure and function of soil microbial communities. The dose-dependent decrease in microbial biomass, coupled with an increase in stress indicators like basal respiration, underscores the potential for this fungicide to disrupt soil ecological balance. While some studies suggest potential for the stimulation of beneficial microbes, the overarching trend points towards a general inhibitory effect, particularly at higher application rates.

For researchers, scientists, and drug development professionals, a thorough understanding of these non-target effects is paramount for developing more sustainable agricultural practices and for the environmental risk assessment of new and existing agrochemicals. Future research should focus on long-term field studies to validate laboratory findings, investigate the recovery potential of soil microbial communities, and explore the complex interactions between this compound, different soil types, and various agricultural management practices. A deeper understanding of these interactions will be crucial for mitigating the unintended environmental consequences of fungicide use and for ensuring the long-term health and productivity of our agricultural soils.

References

Methodological & Application

Standard Protocols for Applying Fluopyram in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the application of fluopyram in various laboratory bioassays. This compound is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl-ethyl-benzamides. Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, which disrupts cellular energy production in target organisms. These protocols are intended to guide researchers in accurately assessing the efficacy of this compound against fungal pathogens and plant-parasitic nematodes.

Preparation of this compound Stock and Working Solutions

Accurate preparation of test solutions is critical for obtaining reliable and reproducible results in bioassays.

Protocol 1: Preparation of this compound Solutions

Materials:

  • This compound (analytical grade, purity ≥97.5%)

  • Acetonitrile (HPLC grade) or Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile glassware (volumetric flasks, pipettes)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of acetonitrile or DMSO to dissolve the this compound completely. Gentle warming or sonication may be used to aid dissolution.

    • Bring the volume up to 10 mL with the same solvent.

    • Mix thoroughly until the solution is homogeneous.

    • Store the stock solution in a tightly sealed, labeled amber glass vial at -20°C.

  • Working Solution Preparation:

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for the bioassay.

    • For aqueous-based assays, the final concentration of the organic solvent (acetonitrile or DMSO) should be kept low (typically ≤1%) to avoid solvent toxicity to the test organisms. A solvent control should always be included in the experimental design.

    • For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, dilute 100 µL of the stock solution in 9.9 mL of sterile deionized water or the appropriate assay medium.

Antifungal Bioassays

Mycelial Growth Inhibition Assay

This assay is used to determine the effect of this compound on the vegetative growth of filamentous fungi.

Protocol 2: Mycelial Growth Inhibition Assay

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound working solutions

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add the appropriate volume of this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control plate containing the same concentration of solvent used in the treatments and a negative control plate with no amendments.

    • Mix gently but thoroughly and pour approximately 20 mL of the amended PDA into each sterile Petri dish.

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (amended and control).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula:

      • MGI (%) = [ (dc - dt) / dc ] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%) by performing a probit or log-probit analysis of the concentration-response data.

Table 1: Example Data for Mycelial Growth Inhibition of Botrytis cinerea by this compound

This compound Concentration (µg/mL)Average Colony Diameter (mm)Mycelial Growth Inhibition (%)
0 (Control)85.00
0.0172.315
0.155.235
134.060
1012.885
1005.094
Spore Germination Assay

This assay evaluates the effect of this compound on the germination of fungal spores.

Protocol 3: Spore Germination Assay

Materials:

  • Spore suspension of the target fungus

  • Sterile microscope slides with cavities or 96-well microtiter plates

  • This compound working solutions

  • Potato Dextrose Broth (PDB) or sterile deionized water

  • Humid chamber

  • Microscope

  • Hemocytometer

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Assay Setup:

    • In the wells of a microtiter plate or on a cavity slide, mix a small volume (e.g., 50 µL) of the spore suspension with an equal volume of the this compound working solution at various concentrations.

    • Include a solvent control and a negative control (spores in PDB or water only).

  • Incubation:

    • Place the slides or plates in a humid chamber to prevent evaporation.

    • Incubate at the optimal temperature for spore germination (e.g., 20-25°C) for a period sufficient for germination in the control treatment (typically 6-24 hours).

  • Data Collection and Analysis:

    • After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop further germination.

    • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore's diameter.

    • Calculate the percentage of spore germination for each treatment.

    • Calculate the percentage of inhibition of spore germination relative to the control.

    • Determine the EC50 value for spore germination inhibition.

Nematicide Bioassays

Nematode Motility/Mortality Assay

This assay assesses the direct effect of this compound on the motility and viability of plant-parasitic nematodes.

Protocol 4: Nematode Motility/Mortality Assay

Materials:

  • Suspension of second-stage juveniles (J2) of the target nematode (e.g., Meloidogyne incognita)

  • This compound working solutions

  • 96-well microtiter plates

  • Microscope

  • 1N NaOH (for stimulation)

Procedure:

  • Nematode Suspension Preparation:

    • Extract J2 from infected plant roots or soil using standard methods (e.g., Baermann funnel).

    • Adjust the concentration of the J2 suspension to approximately 50-100 J2 per 50 µL in sterile water.

  • Assay Setup:

    • Pipette 50 µL of the nematode suspension into each well of a 96-well plate.

    • Add 50 µL of the this compound working solution at various concentrations to the wells.

    • Include a solvent control and a negative control (nematodes in water).

  • Incubation:

    • Incubate the plates at room temperature (around 25°C) in the dark.

  • Data Collection and Analysis:

    • Observe the nematodes under an inverted microscope at different time points (e.g., 2, 24, 48, and 72 hours).

    • Count the number of motile and immotile (paralyzed or dead) nematodes. Immobile nematodes that do not respond to a gentle touch with a fine needle or to the addition of a drop of 1N NaOH are considered dead.

    • Calculate the percentage of mortality for each treatment, correcting for any mortality in the control using Abbott's formula if necessary.

    • Determine the LC50 (lethal concentration that kills 50% of the nematodes) or EC50 (effective concentration that immobilizes 50% of the nematodes) at each time point.

Table 2: Example Data for Meloidogyne incognita J2 Motility Assay with this compound (48h exposure)

This compound Concentration (µg/mL)% Immobile Nematodes
0 (Control)5
0.125
160
595
10100

Visualizations

Signaling Pathway Diagram

This compound's mode of action involves the disruption of the mitochondrial electron transport chain.

Fluopyram_Mode_of_Action cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ComplexII Complex II (SDH) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Cellular_Respiration Cellular Respiration Ubiquinol->Cellular_Respiration e- transport This compound This compound This compound->ComplexII Inhibition ATP_Production ATP Production Fungal_Nematode_Death Fungal/Nematode Death ATP_Production->Fungal_Nematode_Death Disruption leads to Cellular_Respiration->ATP_Production Bioassay_Workflow Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions (Serial Dilutions) Prep_Stock->Prep_Working Amend_Media Amend Media with This compound Solutions Prep_Working->Amend_Media Prep_Media Prepare Assay Media (e.g., PDA) Prep_Media->Amend_Media Inoculate Inoculate Plates/Wells Amend_Media->Inoculate Prep_Inoculum Prepare Fungal/Nematode Inoculum Prep_Inoculum->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Collect_Data Collect Data (e.g., Colony Diameter, Motility) Incubate->Collect_Data Analyze Analyze Data (Calculate EC50/LC50) Collect_Data->Analyze

Application Note: Quantification of Fluopyram Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed analytical methods and protocols for the quantitative determination of fluopyram in various matrices, including water, soil, and food products, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a broad-spectrum fungicide and nematicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. Accurate quantification is essential for residue monitoring, environmental assessment, and regulatory compliance. The protocols herein describe sample preparation techniques, optimized LC-MS/MS instrument parameters, and performance data, including limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Introduction

This compound, chemically known as N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide, is widely used in agriculture to protect crops from a variety of fungal diseases and nematodes. Its persistence and potential for environmental distribution necessitate sensitive and selective analytical methods for its detection. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices.[1] This application note consolidates information from various validated methods to provide comprehensive protocols for researchers.

Principle of the Method

The analytical workflow involves sample preparation to extract this compound from the matrix and remove interfering components. The prepared extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The liquid chromatograph separates this compound from other compounds based on its physicochemical properties as it passes through an analytical column.

Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. In the mass spectrometer, this compound is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at trace levels.[2]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol is suitable for drinking water and surface water matrices.[2][3]

3.1. Materials and Reagents

  • This compound analytical standard (Purity ≥ 99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Deionized Water (≥18 MΩ·cm)

  • HPLC Vials

3.2. Sample Preparation

  • Collect water samples in appropriate containers. Samples should be refrigerated if not analyzed immediately.[3]

  • For analysis, pipette a 20 mL aliquot of the water sample into a disposable jar.[3]

  • For fortified samples or quality controls, add the appropriate volume of this compound standard solution.[3]

  • After mixing, transfer an aliquot of the sample directly into an HPLC vial for LC-MS/MS analysis. No further extraction is typically required for clean water matrices.[3]

3.3. Calibration Standards

  • Prepare a stock solution of this compound in acetonitrile.[2]

  • Create a series of working standard solutions by diluting the stock solution with deionized water or a blank matrix to construct a calibration curve.[2][3] A typical range might be 0.05 µg/L to 50 µg/L.[4]

Protocol 2: Analysis of this compound in Soil and Sediment

This protocol utilizes microwave-assisted extraction for robust recovery from complex soil matrices.[5]

3.1. Materials and Reagents

  • Reagents from Protocol 1

  • Acetic Acid

  • Isotopically labeled internal standard (optional but recommended)

3.2. Sample Preparation

  • Weigh a representative sample of homogenized soil or sediment.

  • Perform a microwave-assisted extraction using a mixture of water and acetonitrile.[5]

  • Add an isotopic internal standard to the extract to correct for matrix effects and variations in instrument response.[5]

  • Evaporate the extract to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in a solution of water:acetonitrile containing acetic acid.[5]

  • Filter the reconstituted solution through a 0.2 µm filter into an HPLC vial for analysis.[4]

Protocol 3: Analysis of this compound in Food Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[1][4][6] This protocol is a generalized version applicable to various fruits and vegetables.

3.1. Materials and Reagents

  • Reagents from Protocol 1

  • QuEChERS Extraction Salts (e.g., EN 15662 pouch containing Magnesium Sulfate, Sodium Chloride, Sodium Citrate Dihydrate, and Sodium Hydrogen Citrate Sesquihydrate).[4]

  • QuEChERS Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and Magnesium Sulfate.[4][7]

3.2. Sample Preparation (Extraction)

  • Homogenize a representative sample of the food product (e.g., persimmon, rice, grapes).[1][6][8]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]

  • Add 10 mL of acetonitrile (containing 1% formic acid, optional).[4]

  • Add the QuEChERS extraction salts.[4]

  • Immediately shake the tube vigorously for 1-2 minutes to prevent the formation of salt agglomerates and ensure complete extraction.[4]

  • Centrifuge the tube at ≥3000 rpm for 5-10 minutes.[4][7]

3.3. Sample Preparation (Dispersive SPE Cleanup)

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing PSA and MgSO₄.[4][7]

  • Vortex the tube for 1 minute.[4]

  • Centrifuge at ≥5000 rpm for 5 minutes.[4]

  • Filter the resulting supernatant through a 0.2 µm syringe filter into an HPLC vial.[4]

  • The sample is now ready for LC-MS/MS injection.

LC-MS/MS Instrumental Parameters

Instrument parameters may require optimization depending on the specific LC-MS/MS system used.[2][5]

4.1. Liquid Chromatography (LC) Conditions The following table summarizes typical LC parameters for this compound analysis.

ParameterTypical Value
Column C18 reverse-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and/or 5-10 mM Ammonium Formate[4][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4][9]
Flow Rate 0.3 - 0.5 mL/min[4]
Injection Volume 1 - 5 µL[1][4]
Column Temperature 30 - 40 °C
Gradient Program Start at 5-10% B, ramp to 95-100% B over 5-10 minutes, hold, and re-equilibrate.[1][9]

4.2. Mass Spectrometry (MS/MS) Conditions The following table provides typical MS/MS parameters for this compound detection.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (Q1) m/z 397.0[2][10]
Product Ion (Q3) - Quantifier m/z 173.0[2][10]
Product Ion (Q3) - Qualifier m/z 208.0[10]
Dwell Time 50 - 250 msec[2]
Collision Energy (CE) Requires optimization for the specific instrument, typically in the range of 15-35 eV.[2][11]
Ion Source Temp. 230 - 550 °C
Drying Gas Flow Instrument dependent

Quantitative Data Summary

The following table summarizes the performance of various validated methods for this compound quantification.

MatrixSample PrepLODLOQRecovery (%)RSD (%)Reference
Surface WaterQuEChERS0.1-0.2 µg/L0.2-0.6 µg/L90 - 110< 20[4]
PersimmonQuEChERS0.007 µg/kg1.0 µg/kg96.5 - 98.22.08 - 6.57[6]
Pistachio, Dates, SoilLLE1.5-2.5 µg/kg5.5-8.3 µg/kgN/AN/A[12]
RiceQuEChERSN/A10 µg/kg101.1 - 104.83.1 - 3.6[1]
RoseAcetonitrile Ext.3.0 µg/kg10 µg/kgN/AN/A[7]

N/A: Not available in the cited source.

Visualized Workflows

General Analytical Workflow

The diagram below illustrates the high-level workflow for the quantification of this compound by LC-MS/MS.

cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection prep Sample Preparation (Extraction & Cleanup) start->prep lc LC Separation prep->lc ms MS/MS Detection (MRM) lc->ms analysis Data Analysis (Quantification) ms->analysis report Result Reporting analysis->report

Caption: High-level workflow for this compound analysis.

QuEChERS Sample Preparation Workflow

This diagram details the key steps involved in the widely used QuEChERS protocol for sample preparation.

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_final Step 3: Final Preparation A 1. Weigh 10g Homogenized Sample into 50mL Tube B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Extraction Salts B->C D 4. Shake Vigorously (1-2 min) C->D E 5. Centrifuge (5-10 min) D->E F 6. Transfer Supernatant to d-SPE Tube E->F Collect Supernatant G 7. Vortex (1 min) H 8. Centrifuge (5 min) I 9. Filter Supernatant (0.2 µm) into Vial H->I Collect Supernatant J Ready for LC-MS/MS Injection I->J

Caption: Detailed workflow for the QuEChERS protocol.

References

Detecting Fluopyram Residues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the detection of fluopyram residues in soil, water, and plant tissues. This compound is a broad-spectrum fungicide and nematicide widely used in agriculture. Monitoring its residues in environmental and biological matrices is crucial for ensuring food safety and environmental protection. These guidelines are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Techniques Overview

Several analytical methods are available for the determination of this compound residues. The most common and robust techniques include chromatography-based methods and immunoassays.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are the gold standard for pesticide residue analysis. These methods offer high sensitivity, selectivity, and the ability to quantify and confirm the presence of this compound and its metabolites. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for chromatographic analysis of pesticides in various matrices.[1][2][3][4][5][6][7]

  • Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method based on the specific recognition of this compound by antibodies. This technique is cost-effective and suitable for rapid screening of a large number of samples.[8]

  • Biosensors: While specific biosensors for this compound are not widely commercially available, research into electrochemical methods for its detection is ongoing. These methods rely on the electrochemical properties of the this compound molecule.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various methods used to detect this compound residues in soil, water, and plant tissues.

Table 1: Detection of this compound Residues in Soil

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-ECDSoil-0.003 mg/kg-[1]
GC-MSSoil-0.01 mg/kg88.2 - 106[1]
LC-QQQ-MS/MSSoil0.05 - 2.65 µg/kg0.16 - 8.82 µg/kg-[3][4][9]
HPLC-MS/MSSoil---[10]

Table 2: Detection of this compound Residues in Water

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-MS/MSDrinking Water-0.05 ng/mL84.4[11]
HPLC-MS/MSSurface Water-0.1 µg/L-[12]
UHPLC-MS/MSSurface Water0.1 - 0.2 µg/L0.2 - 0.6 µg/L90 - 110[13]

Table 3: Detection of this compound Residues in Plant Tissues

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS/MSVarious Fruits & Vegetables--87.02 - 101.42[2][7]
LC-QQQ-MS/MSCarrot0.05 - 2.65 µg/kg0.16 - 8.82 µg/kg-[3][4][9]
UHPLC-MS/MSVarious Fruits & Vegetables0.2 - 2 µg/kg0.5 - 7 µg/kg71.7 - 116.4[5]
ELISAPlums, Grapes, Must, Wine< 0.05 µg/L-76.3 - 109.6[8]
HPLC-MS/MSScallions---[10]
QuEChERS-LC-ESI-MS/MSPersimmon--89.2 - 103.1[6]

Experimental Protocols

Protocol for Soil Samples: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from soil samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Sample Preparation and Extraction

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For soils with low moisture content, add an appropriate amount of deionized water to achieve a total water content of approximately 8-10 mL.

  • Fortification (for Quality Control): For recovery studies, fortify the sample with a known concentration of this compound standard solution and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a lower solid layer and an upper acetonitrile layer containing the extracted this compound.

3.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process, then centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract: The supernatant is the final extract ready for LC-MS/MS analysis. Transfer the cleaned extract into an autosampler vial.

3.1.3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid and/or ammonium formate) and an organic solvent like acetonitrile or methanol.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Protocol for Water Samples: Direct Injection HPLC-MS/MS Analysis

This protocol describes a direct injection method for the analysis of this compound in water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]

3.2.1. Sample Preparation

  • Sample Collection: Collect water samples in clean glass bottles.

  • Fortification (for Quality Control): For recovery checks, spike a known volume of the water sample with a this compound standard solution.

  • Aliquoting: Pipette 20 mL of the water sample into a 25 mL disposable jar.[11]

  • Direct Injection: For samples with expected low levels of contamination and simple matrices (like drinking water), direct injection may be possible after filtration through a 0.22 µm filter. For more complex water matrices or to achieve lower detection limits, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.

3.2.2. HPLC-MS/MS Analysis

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile.

  • Injection Volume: Typically 10-100 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of this compound-specific transitions.

Protocol for Plant Tissues: QuEChERS Extraction and GC-MS/MS or LC-MS/MS Analysis

This protocol outlines the use of the QuEChERS method for extracting this compound from various plant tissues, followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or LC-MS/MS.[2][3][4][5][6][7][9][10]

3.3.1. Sample Preparation and Extraction

  • Sample Homogenization: Homogenize a representative portion of the plant tissue (e.g., fruits, vegetables, leaves) using a high-speed blender to obtain a uniform puree.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for Quality Control): Spike the sample with a known amount of this compound standard for recovery assessment.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

3.3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Cleanup: Add it to a d-SPE tube containing a mixture of sorbents tailored to the matrix (e.g., MgSO₄, PSA, C18, and sometimes Graphitized Carbon Black (GCB) for highly pigmented samples).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for analysis.

3.3.3. Instrumental Analysis

  • For LC-MS/MS: Follow the instrumental parameters as described in the soil protocol (Section 3.1.3).

  • For GC-MS/MS:

    • Instrumentation: A Gas Chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injection: Typically a splitless injection.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Multiple Reaction Monitoring (MRM) of characteristic this compound fragment ions.

Visualization of Experimental Workflows

Workflow for Soil Sample Analysis

Soil_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis s1 Homogenize Soil Sample s2 Weigh 10g into 50mL Tube s1->s2 e1 Add 10mL Acetonitrile s2->e1 e2 Add QuEChERS Salts e1->e2 e3 Shake Vigorously (1 min) e2->e3 e4 Centrifuge (≥3000 rcf, 5 min) e3->e4 c1 Transfer 1mL Supernatant to d-SPE Tube e4->c1 c2 Vortex (30s) c1->c2 c3 Centrifuge (≥5000 rcf, 2 min) c2->c3 a1 LC-MS/MS Analysis c3->a1

Caption: Workflow for this compound Analysis in Soil.

Workflow for Water Sample Analysis

Water_Workflow cluster_prep Sample Preparation cluster_analysis Analysis w1 Collect Water Sample w2 Filter (0.22 µm) w1->w2 w3 Transfer to Vial w2->w3 a1 Direct Injection HPLC-MS/MS Analysis w3->a1

Caption: Workflow for this compound Analysis in Water.

Workflow for Plant Tissue Analysis

Plant_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis p1 Homogenize Plant Tissue p2 Weigh 10-15g into 50mL Tube p1->p2 e1 Add 10mL Acetonitrile p2->e1 e2 Add QuEChERS Salts e1->e2 e3 Shake Vigorously (1 min) e2->e3 e4 Centrifuge (≥3000 rcf, 5 min) e3->e4 c1 Transfer 1mL Supernatant to d-SPE Tube e4->c1 c2 Vortex (30s) c1->c2 c3 Centrifuge (≥5000 rcf, 2 min) c2->c3 a1 LC-MS/MS or GC-MS/MS Analysis c3->a1

Caption: Workflow for this compound Analysis in Plant Tissue.

References

Fluopyram: Application Notes and Protocols for Fungal Disease Control in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fluopyram, a broad-spectrum pyridinyl ethyl benzamide fungicide. This document details its mechanism of action, efficacy against key plant pathogens, and protocols for its use in a research setting.

Introduction

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against a wide range of fungal plant pathogens, including species of Botrytis, Sclerotinia, and powdery mildews.[1] Its mode of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for energy production.[1] This fungicide exhibits both preventative and curative properties and demonstrates systemic and translaminar movement within plant tissues, providing comprehensive protection.[1][2]

Mechanism of Action

This compound targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain. By blocking the oxidation of succinate to fumarate, this compound disrupts the flow of electrons to the ubiquinone pool, thereby inhibiting ATP production and ultimately leading to fungal cell death.[3]

cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II (SDH) Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->Complex_II Inhibits

Figure 1: Mechanism of action of this compound.

Efficacy Data

This compound has demonstrated significant efficacy against a variety of economically important plant pathogens. The following tables summarize key quantitative data from various research studies.

Table 1: In Vitro Efficacy of this compound (EC₅₀ values)
Fungal SpeciesCommon DiseaseEC₅₀ (µg/mL)Reference
Botrytis cinereaGray Mold0.03 - 0.29[1]
Botrytis cinereaGray Mold5.389[4]
Alternaria solaniEarly Blight0.244[4]
Sclerotinia sclerotiorumWhite Mold0.02 - 0.30[5]
Fusarium virguliformeSudden Death Syndrome3.35[5]
Table 2: Disease Control Efficacy of this compound in Field and Greenhouse Studies
CropPathogenDiseaseApplication RateDisease Reduction (%)Reference
CanolaSclerotinia sclerotiorumSclerotinia Stem Rot200 g a.i./ha87.6 - 90.3[5]
WheatBlumeria graminis f. sp. triticiPowdery MildewSeed TreatmentExcellent Control[2]
HopPodosphaera macularisPowdery Mildew184 µg/mL (with tebuconazole)Nearly 100% (preventative)[6]
StrawberryBotrytis cinereaGray Mold100 µg/mLExcellent (protective)[1]
PineBursaphelenchus xylophilusPine Wilt Disease1% active ingredient (aerial spray)up to 90.48%[7][8]
Table 3: Impact of this compound on Crop Yield
CropDiseaseYield Increase (%)NotesReference
SoybeanSudden Death Syndrome (Fusarium virguliforme)7.6 (average)Seed treatment[5]
CanolaSclerotinia Stem Rot (Sclerotinia sclerotiorum)55.2 - 98.7Foliar application

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in a laboratory and greenhouse setting.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Fungal culture of the target pathogen

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare fungicide-amended media:

    • Autoclave PDA and cool to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of stock solution to the molten agar. Ensure the final DMSO concentration does not exceed 1% (v/v) in any treatment, including the control.

    • Prepare a control plate with PDA and DMSO only.

    • Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily until the fungal colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Use probit analysis or other suitable statistical software to calculate the EC₅₀ value.

start Start prep_media Prepare Fungicide- Amended PDA Plates start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 Value (Probit Analysis) calculate->analyze end End analyze->end

Figure 2: In vitro mycelial growth inhibition assay workflow.

Detached Leaf Assay for Protective and Curative Activity

This protocol assesses the ability of this compound to protect leaves from fungal infection (protective) and to inhibit fungal growth after infection has occurred (curative).

Materials:

  • Healthy, young, fully expanded leaves from the host plant

  • This compound solution at desired concentrations

  • Fungal spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL)

  • Sterile petri dishes or transparent containers with moist filter paper

  • Atomizer or sprayer

  • Growth chamber or incubator with controlled light and temperature

Procedure:

Protective Assay:

  • Excise leaves from healthy plants.

  • Spray the leaves with the this compound solution until runoff and allow them to air dry. Control leaves should be sprayed with water and the corresponding solvent.

  • Place the treated leaves on moist filter paper in petri dishes.

  • Inoculate the leaves with a droplet of the fungal spore suspension.

  • Incubate the dishes under conditions conducive to disease development (e.g., 16-hour photoperiod, 20-25°C).

  • Assess disease severity (e.g., lesion size, percentage of leaf area infected) after a set incubation period (e.g., 5-7 days).

Curative Assay:

  • Excise leaves from healthy plants and place them on moist filter paper in petri dishes.

  • Inoculate the leaves with a droplet of the fungal spore suspension.

  • Incubate the dishes for a period to allow for infection to establish (e.g., 24-48 hours).

  • Spray the infected leaves with the this compound solution until runoff and allow them to air dry.

  • Continue incubation under the same conditions.

  • Assess disease severity as described for the protective assay.

cluster_protective Protective Assay cluster_curative Curative Assay p_start Start p_treat Treat Leaves with This compound p_start->p_treat p_inoculate Inoculate Leaves with Pathogen p_treat->p_inoculate p_incubate Incubate p_inoculate->p_incubate p_assess Assess Disease Severity p_incubate->p_assess p_end End p_assess->p_end c_start Start c_inoculate Inoculate Leaves with Pathogen c_start->c_inoculate c_incubate_pre Incubate (24-48h) c_inoculate->c_incubate_pre c_treat Treat Leaves with This compound c_incubate_pre->c_treat c_incubate_post Incubate c_treat->c_incubate_post c_assess Assess Disease Severity c_incubate_post->c_assess c_end End c_assess->c_end

References

Application Notes and Protocols for the Preparation of Fluopyram Solutions and Formulations for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and various formulations of the fungicide and nematicide fluopyram for experimental use. The information is intended to guide researchers in accurately preparing solutions for laboratory and greenhouse studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and understanding the behavior of this compound in different experimental systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₁ClF₆N₂O[1]
Molecular Weight396.71 g/mol [1][2]
Water Solubility~15-16 mg/L (at 20-25 °C)[3][4][5]
Solubility in Organic Solvents (at 20 °C)> 250 g/L in Methanol, Acetone, Ethyl acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO)[6]
Melting Point117.5 - 120 °C[7]
log Kₒw (Octanol-Water Partition Coefficient)3.3[3][6]
Vapor Pressure1.2 x 10⁻⁶ Pa at 20 °C; 3.1 x 10⁻⁶ Pa at 25 °C[6]

Experimental Protocols

Preparation of this compound Stock Solutions

Stock solutions are concentrated solutions that are diluted to prepare working solutions for experiments. Due to this compound's low water solubility, a water-miscible organic solvent is required to prepare the initial stock solution.

Materials:

  • This compound (analytical standard, purity >98%)

  • Acetonitrile (HPLC grade) or Dimethyl sulfoxide (DMSO, cell culture grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Fume hood

  • Vortex mixer or sonicator

  • Amber glass bottles for storage

Protocol for a 10 mg/mL (10,000 ppm) Stock Solution in Acetonitrile:

  • Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh 100 mg of this compound analytical standard using an analytical balance.

  • Dissolving: Transfer the weighed this compound into a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of acetonitrile (approximately 5-7 mL) to the volumetric flask.

  • Dissolution: Gently swirl the flask to dissolve the this compound. If necessary, use a vortex mixer or a sonicator for a short period to ensure complete dissolution.

  • Final Volume: Once the this compound is completely dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass bottle and store it at -20°C for long-term stability.[3]

Note: For cell-based assays, DMSO is a more common solvent. The same procedure can be followed, substituting acetonitrile with DMSO. However, it is crucial to consider the final concentration of DMSO in the experimental medium, as it can have toxic effects on cells.

Preparation of Aqueous Formulations

For many biological assays, it is necessary to introduce this compound in an aqueous medium. Due to its low water solubility, formulations such as suspension concentrates or wettable powders are often used.

This protocol describes the preparation of a basic suspension concentrate. Commercial SC formulations contain additional adjuvants for stability and efficacy.

Materials:

  • This compound (technical grade)

  • Distilled or deionized water

  • Wetting agent (e.g., Tween® 20 or similar non-ionic surfactant)

  • Dispersing agent (e.g., lignosulfonate or a polymeric dispersant)

  • Antifreeze agent (e.g., propylene glycol)

  • High-shear homogenizer or a bead mill

  • Magnetic stirrer and stir bar

  • Beakers

Protocol:

  • Preparation of the Aqueous Phase: In a beaker, combine water, wetting agent (e.g., 2-5% w/v), dispersing agent (e.g., 2-5% w/v), and antifreeze agent (e.g., 5-10% w/v). Stir the mixture with a magnetic stirrer until all components are dissolved.

  • Addition of this compound: Slowly add the desired amount of technical-grade this compound to the aqueous phase while stirring continuously.

  • Milling/Homogenization: Transfer the mixture to a high-shear homogenizer or a bead mill to reduce the particle size of the this compound. The goal is to achieve a stable suspension of fine particles. Milling time will depend on the equipment and desired particle size.

  • Stability Check: After homogenization, allow the suspension to stand for a few hours to check for any signs of sedimentation or flocculation.

  • Storage: Store the suspension concentrate in a well-sealed container at room temperature, protected from direct sunlight.

This protocol provides a general method for preparing a wettable powder.

Materials:

  • This compound (technical grade)

  • Inert carrier (e.g., kaolin clay, silica)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Mortar and pestle or a laboratory-scale grinder/blender

Protocol:

  • Component Ratios: A typical composition for a wettable powder could be: 20% this compound, 3% dispersing agent, 3% wetting agent, 10% white carbon, and the remainder with an inert carrier like diatomite.[8]

  • Mixing: In a mortar, combine the weighed amounts of this compound, wetting agent, dispersing agent, and a portion of the inert carrier.

  • Grinding: Grind the mixture thoroughly with the pestle to ensure a uniform blend and to reduce the particle size of the this compound.

  • Final Blending: Gradually add the remaining inert carrier and continue to mix until a homogenous fine powder is obtained. A laboratory-scale blender can be used for larger quantities, ensuring proper ventilation to avoid inhalation of the powder.

  • Storage: Store the wettable powder in a dry, airtight container.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution or the prepared formulations to the final desired concentration for the experiment.

Example: Preparation of a 1 µg/mL working solution from a 10 mg/mL stock solution:

  • Perform a serial dilution. For example, pipette 10 µL of the 10 mg/mL stock solution into 990 µL of the solvent (e.g., acetonitrile or DMSO) to get a 100 µg/mL intermediate solution.

  • Then, pipette 10 µL of the 100 µg/mL intermediate solution into 990 µL of the final experimental medium (e.g., culture medium, buffer) to obtain a final concentration of 1 µg/mL.

Note: When preparing aqueous working solutions from an organic stock, ensure that the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Typical Experimental Concentrations

The effective concentration of this compound can vary significantly depending on the target organism and the experimental setup.

Table 2: Examples of Experimental Concentrations of this compound

ApplicationTarget OrganismConcentration RangeReference(s)
Antifungal AssayBotrytis cinerea0.50, 2.50, 10.0, 25.0, 50.0 µg/mL[9][10]
Antifungal AssayAlternaria solani0.031, 0.125, 0.50, 2.00, 8.00 µg/mL[9][10]
Antifungal AssayFusarium graminearumEC₅₀ values: 0.0952 to 0.2717 µg/mL (conidia germination); 1.0326 to 4.8512 µg/mL (mycelial growth)[11]
Nematicide AssayCaenorhabditis elegans (sublethal)0.01, 0.05, 0.25 mg/L[12][13]
Nematicide AssayMeloidogyne graminis8 and 16 ppm[14]
Nematicide AssayMeloidogyne incognita1.3 µg/mL[15]
Nematicide AssayHeterodera schachtii (nematostatic)20 mg/L[15]

Visualizations

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production in target fungi and nematodes.[6][8][16]

Caption: this compound inhibits Complex II (SDH) in the mitochondrial electron transport chain.

Experimental Workflow: Preparation of this compound Stock and Working Solutions

The following diagram illustrates a typical workflow for preparing this compound solutions for in vitro experiments.

fluopyram_prep_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experimental Application start Weigh this compound (Analytical Standard) dissolve Dissolve in Organic Solvent (e.g., Acetonitrile, DMSO) start->dissolve stock_solution High Concentration Stock Solution (e.g., 10 mg/mL) dissolve->stock_solution storage Store at -20°C stock_solution->storage serial_dilution Perform Serial Dilutions with Solvent/Medium stock_solution->serial_dilution Dilute working_solutions Final Working Solutions (e.g., µg/mL or mg/L range) serial_dilution->working_solutions application Introduce to Experimental System (e.g., cell culture, fungal assay) working_solutions->application

Caption: Workflow for preparing this compound stock and working solutions for experiments.

References

Application Notes and Protocols for Fluopyram Seed Treatment in Nematode Control Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant efficacy as a nematicide, offering a valuable tool for the management of plant-parasitic nematodes.[1][2] Its dual mode of action targets both fungal pathogens and nematodes, making it a versatile option for crop protection.[2] As a seed treatment, this compound provides early-season protection to developing root systems against key nematode species. This document provides a detailed protocol for assessing the efficacy of this compound seed treatment against nematodes, along with its mechanism of action and a summary of efficacy data.

This compound's nematicidal activity stems from its ability to inhibit Complex II of the mitochondrial respiratory chain in nematodes.[3][4][5] This disruption of cellular energy production leads to paralysis and eventual death of the nematode.[1][3] The primary targets for this action are often the second-stage juveniles (J2) of nematodes like root-knot nematodes (Meloidogyne spp.), preventing them from penetrating and damaging plant roots.[1]

Mechanism of Action

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets the succinate dehydrogenase (SDH) enzyme complex, also known as Complex II, within the mitochondrial electron transport chain of nematodes.[1][3] By inhibiting this crucial enzyme, this compound disrupts the conversion of succinate to fumarate, a key step in cellular respiration and ATP production.[1] This energy deficit results in rapid immobilization and eventual death of the nematodes.[3]

cluster_Mitochondrion Nematode Mitochondrion ETC Electron Transport Chain ATP_Prod ATP Production ETC->ATP_Prod ComplexII Complex II (SDH) ComplexII->ETC Fumarate Fumarate ComplexII->Fumarate Catalyzes conversion Succinate Succinate Succinate->ComplexII Binds to Paralysis Paralysis & Death ATP_Prod->Paralysis Leads to lack of energy for This compound This compound This compound->ComplexII Inhibits cluster_Prep Preparation cluster_Experiment Greenhouse Experiment cluster_Data Data Collection & Analysis Seed_Treat Seed Treatment Planting Planting & Inoculation Seed_Treat->Planting Inoculum_Prep Nematode Inoculum Preparation (J2s) Inoculum_Prep->Planting Growth Plant Growth (Controlled Environment) Planting->Growth Root_Penetration Root Penetration Assessment (7, 14, 21 DAP) Growth->Root_Penetration Root_Galling Root Galling Assessment (28, 35 DAP) Growth->Root_Galling Reproduction Reproduction Assessment (~60 DAP) Growth->Reproduction Analysis Statistical Analysis (ANOVA) Root_Penetration->Analysis Root_Galling->Analysis Reproduction->Analysis

References

Best Practices for Soil Drench and Drip Irrigation Application of Fluopyram in Mesocosms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl ethylbenzamides. It functions by inhibiting succinate dehydrogenase (complex II) in the mitochondrial respiratory chain of target organisms.[1] Due to its efficacy at low application rates and its systemic properties, this compound is utilized in various application methods, including soil drench and drip irrigation.[1] This document provides detailed protocols and best practices for the application of this compound in terrestrial mesocosms via soil drench and drip irrigation, intended for researchers and scientists in the fields of environmental fate, ecotoxicology, and agricultural science.

Mesocosm studies offer a controlled and replicable experimental environment that bridges the gap between laboratory and field studies, allowing for the investigation of pesticide fate and transport under semi-realistic conditions. The proper application of the test substance is critical to the validity and reproducibility of such studies. These protocols are designed to ensure accurate and consistent application of this compound in soil mesocosms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting mesocosm experiments.

PropertyValueReference
IUPAC NameN-{2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl}-α,α,α-trifluoro-o-toluamide[1]
CAS Number658066-35-4[1]
Molecular FormulaC16H11ClF6N2O[1]
Molecular Mass396.72 g/mol [1]
Melting Point117.5 °C[1]
Water Solubility15.5 mg/L at 20 °C[2]
Organic Carbon-Water Partition Coefficient (Koc)266 - 460 mL/g[3]
Soil Half-life (DT50)87 - 231 days (greenhouse study)[4]
Quantitative Application Data

The application rates of this compound can vary significantly depending on the target crop, pest, and application method. Table 2 summarizes some reported application rates from field and greenhouse studies, which can serve as a basis for determining appropriate concentrations for mesocosm experiments.

Application MethodCrop/SettingApplication RateReference
Soil DrenchCucumber (Greenhouse)250 and 500 g a.i./ha[5]
Soil ApplicationScallions (Greenhouse)0.06 g a.i./m²[4][6]
Soil ApplicationMicrobial Community Study0.5, 1.5, and 5 mg/kg soil[5]
Drip IrrigationStrawberries (Field)Up to 0.25 kg a.i./ha (max 2 applications)[7]
In-furrow Soil TreatmentTuber & Corm Vegetables0.25 kg a.i./ha[6]

Experimental Protocols

Terrestrial Mesocosm Setup

This protocol describes the setup of a terrestrial mesocosm suitable for studying the fate and transport of this compound applied via soil drench or drip irrigation.

Materials:

  • Mesocosm units (e.g., stainless steel or high-density polyethylene tanks, ~1 m² surface area, 0.5-1 m depth)

  • Gravel and sand for drainage layers

  • Sieved and characterized soil (relevant to the study's objectives)

  • Environmental monitoring equipment (e.g., soil moisture probes, temperature sensors)

Procedure:

  • Mesocosm Placement: Arrange mesocosms in a randomized block design to account for potential environmental gradients (e.g., sunlight exposure).

  • Drainage Layer: Place a layer of gravel at the bottom of each mesocosm, followed by a layer of sand, to facilitate drainage.

  • Soil Packing: Add the prepared soil to the desired depth, ensuring uniform packing and bulk density across all mesocosms.

  • Equilibration: Allow the soil in the mesocosms to equilibrate for a period of time (e.g., 1-2 weeks) under the desired environmental conditions (temperature, humidity, light). Water the soil as needed to achieve a consistent initial moisture content.

  • Instrumentation: Install environmental monitoring probes at various depths within the soil profile.

Terrestrial_Mesocosm_Setup cluster_mesocosm Mesocosm Unit Soil_Profile Soil Profile (Characterized and Packed) Sand_Layer Sand Layer Soil_Profile->Sand_Layer Gravel_Layer Gravel Layer Sand_Layer->Gravel_Layer Leachate_Collection Leachate Collection Port Gravel_Layer->Leachate_Collection Environmental_Probes Environmental Probes (Moisture, Temperature) Environmental_Probes->Soil_Profile Inserted at various depths

Fig. 1: Terrestrial Mesocosm Design
Preparation of this compound Stock and Application Solutions

This protocol details the preparation of this compound stock and working solutions for application to mesocosms.

Materials:

  • This compound analytical standard (>98% purity)

  • Acetonitrile or acetone (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Deionized water

Procedure:

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh the required amount of this compound analytical standard.

    • Dissolve the standard in a small amount of acetonitrile or acetone in a volumetric flask.

    • Bring the flask to volume with the same solvent and mix thoroughly.

    • Store the stock solution in an amber glass bottle at ≤ -18°C.

  • Working Application Solution:

    • Calculate the required concentration of this compound for the working solution based on the target application rate (see Table 2) and the volume of water to be applied.

    • Prepare the working solution by diluting the appropriate volume of the stock solution with deionized water. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid phytotoxicity or other unintended effects.

Soil Drench Application Protocol

This protocol provides a standardized method for applying this compound to mesocosms via soil drench.

Materials:

  • Prepared this compound working solution

  • Graduated cylinders or beakers

  • Watering can with a fine rose or a similar calibrated application device

Procedure:

  • Pre-moistening: If the soil surface is dry, apply a small amount of clean water to the mesocosm to ensure uniform infiltration of the treatment solution. The soil should be moist but not saturated.

  • Volume Calculation: Determine the total volume of the working solution to be applied to each mesocosm to achieve the target application rate (e.g., in mg a.i./m²).

  • Application:

    • Gently and evenly pour the calculated volume of the working solution over the entire soil surface of the mesocosm.

    • Apply the solution slowly to prevent runoff and ensure even distribution.

  • Post-application: Record the exact volume applied and the time of application.

Drip Irrigation Application Protocol

This protocol outlines the setup, calibration, and application of this compound through a drip irrigation system in a mesocosm.

Materials:

  • Drip irrigation tubing and emitters

  • Peristaltic pump or a calibrated reservoir system

  • Flow meter

  • Prepared this compound working solution

  • Stopwatch

Procedure:

  • System Setup:

    • Install the drip irrigation lines on the soil surface of each mesocosm. The number and spacing of emitters should be designed to ensure uniform water distribution.

    • Connect the drip lines to the pump or reservoir system.

  • Calibration:

    • Pump clean water through the system and measure the flow rate from each emitter over a set period to ensure uniformity. Adjust the pressure or emitter placement as needed to achieve a coefficient of variation (CV) within an acceptable range (e.g., <10%).

    • Determine the time required to deliver the target volume of the application solution based on the calibrated flow rate.

  • Application:

    • Fill the application reservoir with the prepared this compound working solution.

    • Run the drip irrigation system for the pre-determined duration to apply the exact volume of the solution to each mesocosm.

  • System Flush: After application, flush the drip irrigation system with clean water to remove any residual this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_sampling Sampling & Analysis Phase Mesocosm_Setup 1. Mesocosm Setup Solution_Prep 2. This compound Solution Preparation Mesocosm_Setup->Solution_Prep Application_Method 3. Application Method Solution_Prep->Application_Method Soil_Drench 3a. Soil Drench Application_Method->Soil_Drench  Manual Drip_Irrigation 3b. Drip Irrigation Application_Method->Drip_Irrigation Automated Sampling 4. Soil and Water Sampling Soil_Drench->Sampling Drip_Irrigation->Sampling Extraction 5. Sample Extraction (e.g., QuEChERS) Sampling->Extraction Analysis 6. Chemical Analysis (e.g., LC-MS/MS) Extraction->Analysis Data_Analysis 7. Data Analysis Analysis->Data_Analysis

Fig. 2: General Experimental Workflow
Sampling and Analysis

The frequency and depth of soil and leachate sampling will depend on the specific objectives of the study.

Materials:

  • Soil corers

  • Sample collection jars

  • Equipment for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Soil Sampling: Collect soil cores from multiple locations within each mesocosm at predetermined time intervals. Section the cores into different depth increments.

  • Leachate Sampling: Collect any leachate that drains from the bottom of the mesocosms.

  • Sample Preparation: Homogenize and subsample the soil samples.

  • Extraction: Extract this compound and its metabolites from soil and water samples using a validated method such as QuEChERS.[5][6]

  • Analysis: Quantify the concentration of this compound and its metabolites using a validated analytical method, typically HPLC-MS/MS.[5][6]

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when preparing and applying this compound solutions.

  • Conduct all work with concentrated solutions in a well-ventilated area or a fume hood.

  • Dispose of all waste materials according to institutional and local regulations.

References

Integrating Fluopyram into Integrated Pest Management (IPM) Research Programs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for integrating fluopyram into Integrated Pest Management (IPM) research programs. This compound is a broad-spectrum pyridinyl-ethyl-benzamide fungicide and nematicide. Its unique mode of action and efficacy against a wide range of pathogens and nematodes make it a valuable tool in modern crop protection research.[1][2][3]

Mode of Action

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of target organisms.[1][3][4] This inhibition disrupts the electron transport chain, blocking cellular respiration and ATP production, which ultimately leads to the death of the fungal or nematode pest.[3][5][6] Specifically, this compound binds to the ubiquinone-binding site (Q-site) of the SDH complex.[7] This targeted action provides both preventative and curative control against fungal diseases and suppresses nematode populations.[1]

Signaling Pathway Diagram

Fluopyram_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Succinate Succinate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Produces Fumarate Fumarate Succinate->Fumarate Oxidation This compound This compound This compound->ComplexII Inhibits CellDeath Paralysis & Death ATP->CellDeath Depletion leads to

Caption: this compound's inhibition of Succinate Dehydrogenase (Complex II).

Efficacy Data

This compound has demonstrated significant efficacy against a variety of fungal pathogens and plant-parasitic nematodes across numerous crops.

Nematicidal Efficacy

This compound is particularly effective against root-knot nematodes (Meloidogyne spp.), lesion nematodes (Pratylenchus spp.), cyst nematodes (Heterodera spp.), and the reniform nematode (Rotylenchulus reniformis).[3][8]

Target NematodeCropApplication RateEfficacyReference
Meloidogyne spp.Eggplant60 g a.i./ha69.51% mortality at 30 days after treatment[9]
Meloidogyne incognitaTomato249 g a.i./ha91% reduction in eggs per gram of root[8]
Meloidogyne incognita (in vitro)-LC50: 0.04 - 2.15 µmol/LLethal concentration after 1-14 days of exposure[10]
Pratylenchus penetransCorn0.15 mg/seedReduced early-season population density[11][12]
Heterodera glycinesSoybeanSeed Treatment35-97% reduction in nematode reproduction[11]
Rotylenchulus reniformisTomato1.3 - 3.3 µg/mL (1 hr exposure)Reduced nematode reproduction[8]
Fungicidal Efficacy

This compound provides excellent control of various fungal diseases, including gray mold (Botrytis cinerea), white mold (Sclerotinia spp.), powdery mildews, and Alternaria leaf spot.[1]

Target FungusCropApplication RateEfficacyReference
Botrytis cinereaTable Grapes-EC50 values ranged from 0.05 to 1.98 µg/mL[13]
Botrytis cinereaStrawberry-"Good" efficacy rating (+++)[14]
Sclerotinia spp.Various250 g/haHigh level of efficacy[1]
Powdery Mildew (Erysiphe necator)Grapes100 g/haVery good control[1]
Alternaria solaniPotatoFoliar applicationEffective control, but resistance is a concern[14]

Impact on Non-Target Organisms

Understanding the impact of this compound on non-target organisms is crucial for its integration into IPM programs.

OrganismTaxaEndpointValueReference
Artemia salinaCrustaceanLC501.021 mg/mL[12][15]
Honey Bee (Apis mellifera)InsectAcute oral/contactPractically non-toxic[10]
Salmonella typhimuriumBacteriaMutagenicityNot mutagenic[12][15]
Onion (Allium cepa)PlantGerminationAffected at high concentrations[12][15]
Soil MicroorganismsMixedMicrobial Biomass CDecreased[16][17]
Soil MicroorganismsMixedBasal RespirationIncreased[16][17]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound in a research setting.

Protocol for In Vitro Efficacy Testing against Botrytis cinerea

This protocol is adapted from methodologies used to assess the sensitivity of B. cinerea to fungicides.[9][13]

Objective: To determine the half-maximal effective concentration (EC50) of this compound against Botrytis cinerea mycelial growth.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the PDA to 45-50°C in a water bath.

    • Prepare a serial dilution of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-inhibitory across all plates.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-day-old culture of B. cinerea, take a 5 mm mycelial plug from the actively growing edge using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Use probit analysis or a similar statistical method to calculate the EC50 value.

Experimental Workflow: In Vitro Fungicide Efficacy

in_vitro_workflow start Start prep_media Prepare Fungicide-Amended PDA Plates start->prep_media inoculate Inoculate with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 (Probit Analysis) calculate->analyze end End analyze->end

Caption: Workflow for in vitro fungicide efficacy testing.

Protocol for Assessing this compound's Impact on Soil Microbial Respiration

This protocol is based on methods for measuring soil basal and substrate-induced respiration.[16][17]

Objective: To quantify the effect of this compound on the metabolic activity of soil microbial communities.

Materials:

  • Fresh field soil, sieved (2 mm)

  • This compound formulation

  • Incubation jars (e.g., 1 L Mason jars)

  • Vials containing NaOH solution (e.g., 1 M)

  • Vials with water (to maintain humidity)

  • Barium chloride (BaCl2) solution

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl) standard solution for titration

  • Incubator

Procedure:

  • Soil Treatment:

    • Determine the desired application rate of this compound (e.g., recommended field rate and multiples thereof).

    • Treat a known mass of soil with the this compound formulation, ensuring even distribution. Prepare an untreated control.

    • Adjust the moisture content of the soil to 50-60% of its water-holding capacity.

  • Incubation Setup:

    • Place a known amount of the treated soil (e.g., 100 g dry weight equivalent) into each incubation jar.

    • In each jar, place a vial containing a known volume of a standard NaOH solution to trap the CO2 evolved.

    • Also in each jar, place a vial of water to maintain a humid atmosphere.

    • Seal the jars and incubate them in the dark at a constant temperature (e.g., 25°C).

    • Prepare blank jars (without soil) to account for CO2 in the air.

  • CO2 Measurement (Titration Method):

    • At specified time intervals (e.g., 1, 3, 7, 14, 28 days), remove the NaOH vials from the jars.

    • Add BaCl2 solution to the NaOH to precipitate the carbonate as barium carbonate.

    • Titrate the remaining NaOH with a standard HCl solution using phenolphthalein as an indicator.

    • The amount of CO2 evolved is calculated from the difference in the titration volume between the sample and the blank.

  • Data Analysis:

    • Calculate the cumulative CO2-C evolved per gram of soil over the incubation period.

    • Compare the respiration rates between the this compound-treated soils and the untreated control.

Protocol for Monitoring Nematode Resistance to this compound (Motility Assay)

This protocol is adapted from methods used to assess nematicide resistance.[18][19]

Objective: To determine the sensitivity of a plant-parasitic nematode population to this compound by assessing its effect on motility.

Materials:

  • Live plant-parasitic nematodes (e.g., Meloidogyne J2s)

  • This compound stock solution

  • Sterile water or a suitable buffer

  • Multi-well plates (e.g., 96-well)

  • Inverted microscope

  • Micropipettes and sterile tips

Procedure:

  • Nematode Suspension Preparation:

    • Extract nematodes from soil or infected plant roots.

    • Prepare a suspension of nematodes in sterile water and adjust the concentration to approximately 50-100 nematodes per 100 µL.

  • Assay Setup:

    • Prepare a serial dilution of this compound in sterile water in the wells of a multi-well plate. Include a water-only control.

    • Add the nematode suspension to each well.

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Observe the nematodes in each well under an inverted microscope.

    • Categorize each nematode as either motile (showing movement) or non-motile (straight and unresponsive). A gentle probing with a fine needle can be used to confirm lack of response.

  • Data Analysis:

    • Calculate the percentage of non-motile nematodes for each this compound concentration.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the concentration of this compound that causes 50% immobilization (IC50) using probit analysis.

    • Compare the IC50 values of the test population to a known susceptible population to determine the resistance factor.

IPM Integration and Resistance Management

This compound's unique mode of action makes it a valuable component of an IPM strategy, particularly for managing resistance to other fungicide classes.[1]

Logical Framework for IPM Integration

IPM_Integration cluster_strategies IPM Strategies cluster_resistance Resistance Management Tactics IPM_Goal Sustainable Pest & Disease Management Monitoring Scouting & Monitoring IPM_Goal->Monitoring Cultural_Control Cultural Practices (e.g., crop rotation) Biological_Control Biological Control Agents Chemical_Control Chemical Control Fluopyram_Integration Integrate this compound (SDHI - FRAC Group 7) Chemical_Control->Fluopyram_Integration Monitoring->Cultural_Control Monitoring->Biological_Control Monitoring->Chemical_Control Resistance_Management Resistance Management Fluopyram_Integration->Resistance_Management Crucial for Rotation Rotate with different FRAC groups Resistance_Management->Rotation Mixtures Use in tank mixes or pre-mix formulations Resistance_Management->Mixtures Application_Timing Apply preventatively Resistance_Management->Application_Timing Dose_Management Use labeled rates Resistance_Management->Dose_Management

Caption: Integrating this compound into an IPM framework.

To mitigate the risk of resistance development to this compound, the following strategies are recommended:

  • Rotation: Alternate applications of this compound (FRAC Group 7) with fungicides from different FRAC groups.

  • Mixtures: Utilize this compound in tank mixes or as part of pre-mix formulations with fungicides that have a different mode of action.

  • Application Timing: Apply this compound preventatively, before the establishment of high disease pressure.

  • Dose Management: Always use the manufacturer's recommended application rates.

References

Application Notes and Protocols for Assessing Fluopyram Uptake and Translocation in Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl ethyl benzamides. It acts as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi.[1] Understanding the uptake and translocation of this compound in various plant species is crucial for evaluating its efficacy, determining residue levels in edible parts, and assessing potential environmental risks.[1][2] This document provides detailed protocols and data for assessing the absorption of this compound from the soil and its subsequent movement throughout the plant.

This compound exhibits translaminar activity and some mobility within the xylem, allowing it to move from the application site to other parts of the plant.[1][3] The extent of this movement and the resulting distribution can vary significantly between different plant species.[4] This variability underscores the importance of species-specific assessment methods.

Experimental Protocols

This section details the methodologies for conducting experiments to assess this compound uptake and translocation. The primary analytical method for quantifying this compound and its metabolites is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6][7][8][9]

Protocol 1: Greenhouse Pot Study for Uptake and Translocation Assessment

This protocol is designed to evaluate the uptake of this compound from the soil into the plant and its distribution among different plant tissues under controlled greenhouse conditions.

1. Experimental Setup:

  • Plant Species: Select plant species of interest (e.g., tomato, bell pepper, scallion, carrot).
  • Growth Conditions: Grow plants from seeds or seedlings in pots containing a standardized soil mix. Maintain controlled greenhouse conditions (temperature, humidity, light cycle).
  • Treatment Groups:
  • Control Group: Plants grown in untreated soil.
  • Treatment Group(s): Plants grown in soil treated with a known concentration of this compound. Application can be done by soil drenching.[1][4] The application rate should be based on recommended field application rates, typically converted to a per-pot basis. For example, a study on scallions used 0.06 g this compound/m².[10][11][12]
  • Replicates: Use a minimum of three replicate pots per treatment group and sampling time point.

2. Sample Collection:

  • Collect samples at multiple time points after planting (DAP), for instance, at 20, 27, 34, 41, and 48 days after planting as in the scallion study.[10][11][12]
  • At each time point, harvest the entire plant and separate it into different tissues: roots, stems, leaves, and fruits (if applicable).
  • Collect a representative soil sample from each pot.
  • Record the fresh weight of each tissue sample.

3. Sample Preparation and Extraction (QuEChERS Method): [6][7][8][9]

  • Homogenize 10 g of each plant tissue sample (or 5 g of soil).
  • Place the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
  • Centrifuge the tube at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  • For cleanup, transfer the aliquot to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 25 mg primary secondary amine - PSA) and vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis: [4][13]

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Chromatographic Conditions:
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Injection Volume: 2-10 µL.
  • Mass Spectrometry Conditions:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and its metabolites (e.g., this compound-benzamide).
  • Quantification: Create a matrix-matched calibration curve to accurately quantify the concentration of this compound and its metabolites in the samples. The limit of quantification (LOQ) is often in the range of 0.005 to 0.01 mg/kg.[4][5][14]

Protocol 2: Foliar Application Study

This protocol is adapted to assess uptake and translocation following foliar spray application.

1. Experimental Setup:

  • Follow the same plant cultivation and grouping as in Protocol 1.
  • Application: Apply this compound as a foliar spray at a recommended rate.[7][8] Ensure even coverage of the leaves. Use a protective covering over the soil to prevent contamination during application.

2. Sample Collection:

  • Collect leaf samples from the treated areas at various time points to determine dissipation rates.
  • Collect samples from non-treated parts of the plant (e.g., new leaves, roots, fruits) to assess translocation.
  • Process and analyze the samples as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data on this compound uptake and distribution in different plant species from various studies.

Table 1: this compound Residues in Tomato and Bell Pepper Tissues after Soil Drench Application [4]

Plant SpeciesTissueHighest Residue Concentration (mg/kg)
TomatoRootsMajor accumulation site
LeavesLower than roots
Fruits0.060
Bell PepperRootsHigh accumulation
LeavesHigh accumulation
Fruits0.080

Note: The study observed rapid uptake from the first day onwards. The major metabolite, this compound benzamide, was detected and remained within 12% of the parent compound.[4]

Table 2: this compound Residues in Scallions and Soil During Greenhouse Cultivation [10][11][12]

SampleDays After Planting (DAP)Trial A Residue (mg/kg)Trial B Residue (mg/kg)
Soil00.94 ± 0.030.96 ± 0.04
34Not ReportedNot Reported
480.800.69
Scallion200.350.22
27Not ReportedNot Reported
34Not ReportedNot Reported
41Not ReportedNot Reported
480.22 ± 0.010.15 ± 0.01

Note: The half-life (DT₅₀) of this compound in the soil was determined to be 87-231 days. The bioconcentration factors (BCFs) for scallions were 0.21-0.24 (Trial A) and 0.14-0.18 (Trial B).[10][12]

Table 3: this compound Residues in Carrot Tissues after Foliar Spray and Root Irrigation [7][8][9]

Application MethodDose (g a.i./ha)TissueInitial Residue (mg/kg)Final Residue (mg/kg)
Root Irrigation250Carrot Root0.260.60
500Carrot Root0.561.80
Foliar Spray250Carrot Root0.130.05
500Carrot Root0.210.05
Root Irrigation250Carrot Leaf1.64Not Reported
500Carrot Leaf3.37Not Reported
Foliar Spray250Carrot Leaf12.62Not Reported
500Carrot Leaf23.55Not Reported

Note: This study highlights the significant impact of the application method on residue levels in the edible part of the carrot.[7][8][9]

Visualizations

Experimental Workflow for this compound Uptake and Translocation Study

G cluster_setup 1. Experimental Setup cluster_sampling 2. Sample Collection cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation plant_prep Plant Cultivation (e.g., Tomato, Scallion) treatment This compound Application (Soil Drench or Foliar Spray) plant_prep->treatment control Control Group (Untreated) plant_prep->control sampling Time-course Sampling (e.g., 0, 20, 48 DAP) treatment->sampling control->sampling separation Tissue Separation (Roots, Stems, Leaves, Fruits) sampling->separation extraction QuEChERS Extraction separation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of this compound & Metabolites analysis->quantification uptake Assess Uptake Rates quantification->uptake translocation Determine Translocation Patterns quantification->translocation residue Residue Level Determination quantification->residue

Caption: Experimental workflow for assessing this compound uptake.

Proposed Translocation and Metabolism Pathway of this compound in Plants

G cluster_uptake Uptake cluster_plant Plant System cluster_metabolism Metabolism soil This compound in Soil (Root Application) roots Roots soil->roots Root Uptake leaf_surface This compound on Leaf Surface (Foliar Application) leaves Leaves leaf_surface->leaves Translaminar Movement xylem Xylem roots->xylem Xylem Loading This compound This compound roots->this compound xylem->leaves Transpiration Stream fruits Fruits xylem->fruits Transpiration Stream leaves->this compound fruits->this compound metabolite1 This compound-7-hydroxy / This compound-8-hydroxy This compound->metabolite1 metabolite2 This compound-benzamide (BZM) metabolite1->metabolite2 metabolite3 This compound-pyridyl- carboxylic acid (PCA) metabolite1->metabolite3

Caption: this compound translocation and metabolism in plants.

References

Experimental Design for Studying the Systemic Activity of Fluopyram in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl ethylbenzamides. Its mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby blocking cellular respiration and energy production in target pathogens.[1][2][3][4] A critical characteristic of this compound is its systemic activity within plants, allowing it to be absorbed and translocated to different tissues, providing protection against a wide range of fungal diseases and nematodes.[4][5][6][7][8][9] Understanding the extent and dynamics of this systemic movement is crucial for optimizing its application, ensuring efficacy, and assessing potential residues in crops.

These application notes provide detailed experimental protocols for researchers to study the uptake, translocation, and distribution of this compound in plants following three common application methods: seed treatment, soil drench, and foliar application. The protocols outline procedures for plant cultivation, fungicide application, sample collection, and the quantitative analysis of this compound and its primary metabolite, this compound-benzamide, using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Key Concepts of this compound's Systemic Activity:

  • Xylem-Mobile: this compound is primarily translocated upwards through the plant's xylem, the water-conducting tissue.[8][10] This acropetal movement means that when applied to the roots or seeds, it can move up into the stem and leaves, protecting new growth.

  • Translaminar Activity: When applied to the foliage, this compound can move from the treated leaf surface to the untreated side.[8][11]

  • Uptake from Soil: this compound can be taken up by plant roots from the soil and subsequently distributed to other parts of the plant.[12]

Experimental Protocols

General Materials and Methods

1.1. Plant Material and Growth Conditions:

  • Test Plant: Select a suitable model plant species (e.g., tomato, soybean, wheat) depending on the research focus. Ensure the use of certified, disease-free seeds.

  • Growth Medium: Use a standardized potting mix or a defined soil type to ensure reproducibility.

  • Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod to minimize variability.

1.2. This compound Formulation and Reagents:

  • This compound Standard: Analytical grade this compound and this compound-benzamide standards for calibration curves.

  • Formulation: Use a commercial formulation of this compound (e.g., Suspension Concentrate - SC) for application to mimic agricultural practices.

  • Solvents and Reagents: Acetonitrile, formic acid, magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent, and C18 sorbent for QuEChERS extraction. All solvents should be of HPLC or analytical grade.

1.3. Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

This method is suitable for the extraction and quantification of this compound and its metabolite from various plant tissues.[13][14]

1.3.1. Sample Preparation:

  • Collect plant tissue samples (roots, stem, leaves) at specified time points.

  • Wash roots gently with deionized water to remove soil particles.

  • Homogenize the plant samples (e.g., using a high-speed blender with dry ice).

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

1.3.2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

1.3.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

1.3.4. LC-MS/MS Analysis:

  • Instrument: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Transitions: Monitor specific precursor-to-product ion transitions for this compound and this compound-benzamide.

Protocol 1: Seed Treatment

This protocol is designed to evaluate the uptake and translocation of this compound from treated seeds into the growing seedling.

2.1. Seed Treatment Procedure:

  • Prepare a this compound treatment slurry by diluting the commercial formulation in a small amount of water. The concentration should be based on the manufacturer's recommended seed treatment rates.

  • Place a known weight of seeds in a suitable container.

  • Add the treatment slurry to the seeds and mix thoroughly to ensure even coating.

  • Allow the treated seeds to air-dry in a fume hood before planting.

  • Include an untreated control group of seeds.

2.2. Experimental Workflow:

Seed_Treatment_Workflow A Seed Treatment (this compound Slurry) B Planting (Treated & Untreated Seeds) A->B C Germination & Growth (Controlled Environment) B->C D Sampling at Time Points (e.g., 7, 14, 21, 28 Days After Planting) C->D E Separate Plant Tissues (Roots, Stem, Leaves) D->E F QuEChERS Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis & Reporting G->H

Caption: Workflow for the seed treatment experiment.

2.3. Sampling and Analysis:

  • At each time point, carefully uproot a subset of plants from both the treated and control groups.

  • Separate the plants into roots, stems, and leaves.

  • Process and analyze each tissue type for this compound and this compound-benzamide concentrations using the QuEChERS and LC-MS/MS method described in section 1.3.

Protocol 2: Soil Drench Application

This protocol assesses the uptake of this compound from the soil by the root system and its subsequent translocation to the aerial parts of the plant.

3.1. Soil Drench Procedure:

  • Grow plants in individual pots to a specific growth stage (e.g., 2-4 true leaves).

  • Prepare a this compound solution by diluting the commercial formulation in water to a known concentration.

  • Apply a precise volume of the this compound solution evenly to the soil surface of each pot in the treatment group.

  • Apply an equal volume of water to the control group plants.

  • Avoid watering for 24 hours after application to allow for absorption.

3.2. Experimental Workflow:

Soil_Drench_Workflow A Plant Growth (to 2-4 Leaf Stage) B Soil Drench Application (this compound Solution) A->B C Incubation (Controlled Environment) B->C D Sampling at Time Points (e.g., 1, 3, 7, 14, 21 Days After Treatment) C->D E Separate Plant Tissues (Roots, Stem, Leaves) D->E F QuEChERS Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis & Reporting G->H

Caption: Workflow for the soil drench application experiment.

3.3. Sampling and Analysis:

  • At each time point, harvest plants from both the treated and control groups.

  • Separate the plants into roots, stems, and leaves.

  • Analyze each tissue type for this compound and this compound-benzamide concentrations as described in section 1.3.

Protocol 3: Foliar Application

This protocol is designed to evaluate the translaminar movement and acropetal (upward) translocation of this compound following direct application to the leaves.

4.1. Foliar Application Procedure:

  • Grow plants to a suitable size with several well-developed leaves.

  • Select a specific leaf (e.g., the third true leaf) on each plant for treatment. Protect the rest of the plant and the soil from the spray to prevent contamination.

  • Prepare a this compound spray solution with a non-ionic surfactant, if recommended by the product label.

  • Apply the solution to the selected leaf until runoff using a small, calibrated sprayer.

  • For the control group, apply a water and surfactant solution.

4.2. Experimental Workflow:

Foliar_Application_Workflow A Plant Growth (to Multi-Leaf Stage) B Foliar Application (to a Single Leaf) A->B C Incubation (Controlled Environment) B->C D Sampling at Time Points (e.g., 1, 3, 7, 14 Days After Treatment) C->D E Separate Plant Tissues (Treated Leaf, Upper Leaves, Stem, Roots) D->E F QuEChERS Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis & Reporting G->H

Caption: Workflow for the foliar application experiment.

4.3. Sampling and Analysis:

  • At each time point, harvest the plants.

  • Carefully excise the treated leaf, leaves above the treated leaf, the stem, and the roots.

  • Analyze each tissue section separately for this compound and this compound-benzamide concentrations using the method in section 1.3.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between different application methods, time points, and plant tissues.

Table 1: Hypothetical Concentration of this compound and this compound-Benzamide (ng/g fresh weight) in Plant Tissues Over Time

Application MethodTime Point (Days)Plant TissueThis compound (ng/g)This compound-Benzamide (ng/g)
Seed Treatment 7Roots150.212.5
7Stem85.67.1
7Leaves45.34.0
14Roots110.815.3
14Stem98.29.8
14Leaves65.76.2
28Roots60.110.2
28Stem75.48.1
28Leaves80.57.5
Soil Drench 3Roots520.445.8
3Stem150.113.2
3Leaves75.96.8
7Roots380.650.1
7Stem210.320.5
7Leaves150.214.7
21Roots150.735.4
21Stem180.525.1
21Leaves220.821.3
Foliar Application 3Treated Leaf2500.0150.7
3Upper Leaves50.34.5
3Stem15.21.3
3Roots
7Treated Leaf1800.0210.4
7Upper Leaves95.89.1
7Stem30.12.9
7Roots

LOQ: Limit of Quantification

Visualization of Systemic Movement

The following diagram illustrates the hypothesized pathways of this compound translocation within a plant following different application methods.

Systemic_Movement cluster_plant Plant cluster_application Application Methods Leaves Leaves Stem Stem Leaves->Stem Xylem Roots Roots Stem->Roots Foliar Foliar Spray Foliar->Leaves Translaminar & Acropetal Seed Seed Treatment Seed->Roots Uptake Soil Soil Drench Soil->Roots Uptake

Caption: Systemic translocation pathways of this compound.

By following these detailed protocols, researchers can effectively design and execute experiments to elucidate the systemic behavior of this compound in various plant species, contributing to a better understanding of its efficacy and environmental fate.

References

Troubleshooting & Optimization

Investigating mechanisms of fluopyram resistance in fungal and nematode populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of fluopyram resistance in fungal and nematode populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in fungi?

A1: The most common mechanism of resistance to this compound and other SDHI (Succinate Dehydrogenase Inhibitor) fungicides is the alteration of the target site.[1][2] This typically involves point mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme, namely SdhB, SdhC, and SdhD.[3][4] These mutations can reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.[3]

Q2: Are there other mechanisms of this compound resistance in fungi besides target-site mutations?

A2: Yes, other mechanisms, though generally less common, include:

  • Increased efflux pump activity: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell before it reaches its target.[3]

  • Metabolism or detoxification: The fungus may develop or enhance metabolic pathways to degrade and detoxify the fungicide.[1][3]

  • Target gene overexpression: Increased production of the SDH enzyme can sometimes lead to reduced sensitivity.[3]

Q3: How does this compound resistance manifest in nematode populations?

A3: this compound resistance in plant-parasitic nematodes is a more recently observed phenomenon.[5] The primary mechanism is also thought to be related to alterations in the target SDH enzyme, leading to reduced sensitivity.[5][6] Research on species like Meloidogyne graminis has shown that populations with a history of this compound exposure are less sensitive to the nematicide.[5] While the principle is similar to that in fungi, the specific genetic mutations in nematodes are still an active area of research.

Q4: What is cross-resistance and does it occur with this compound?

A4: Cross-resistance is when resistance to one fungicide confers resistance to other fungicides within the same chemical group (i.e., the same FRAC code).[7] For SDHIs like this compound, the pattern of cross-resistance can be complex and depends on the specific mutation in the SDH gene.[8] Some mutations may confer resistance to a broad range of SDHIs, while others may be more specific.[8][9] For example, certain mutations in the SdhB subunit of Botrytis cinerea have shown positive cross-resistance between boscalid and this compound.[8]

Q5: What are the fitness costs associated with this compound resistance?

A5: Fitness costs are disadvantages, such as reduced growth rate or virulence, that a resistant pathogen may experience in the absence of the fungicide.[10] While some studies have reported fitness costs associated with SDHI resistance mutations, others have found no significant disadvantages.[4][10] The presence or absence of a fitness penalty can influence the stability and prevalence of resistant strains in a population.

Troubleshooting Guides

Issue 1: Inconsistent EC50 values in in-vitro bioassays.

  • Possible Cause: Variability in spore/mycelial inoculum, inconsistent incubation conditions (temperature, light), or degradation of the fungicide in the assay medium.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent concentration and physiological state of spores or mycelial plugs for each replicate.

    • Control Environment: Use a calibrated incubator with stable temperature and, if necessary, controlled lighting.

    • Fresh Fungicide Stocks: Prepare fresh stock solutions of this compound for each experiment, as it can degrade over time, especially when exposed to light.

    • pH of Media: Check and standardize the pH of the growth medium, as it can affect fungicide activity and fungal growth.

    • Reagent Quality: Use high-purity this compound and analytical grade solvents for stock solutions.

Issue 2: Failure to amplify the SdhB, SdhC, or SdhD gene from a resistant isolate.

  • Possible Cause: Poor DNA quality, inappropriate primer design, or inhibitors in the PCR reaction.

  • Troubleshooting Steps:

    • Assess DNA Quality: Run an aliquot of your DNA extract on an agarose gel to check for integrity. Use a spectrophotometer to check for purity (A260/A280 ratio).

    • Primer Design: Design multiple sets of primers targeting different regions of the gene. Ensure primers are specific to your organism of interest by performing a BLAST search.

    • Optimize PCR Conditions: Perform a gradient PCR to determine the optimal annealing temperature. Try different concentrations of MgCl2 and dNTPs.

    • Use a Different DNA Polymerase: Some polymerases are more robust and can overcome PCR inhibitors.

    • Dilute DNA Template: High concentrations of DNA can inhibit PCR. Try diluting your template 1:10 or 1:100.

Issue 3: No known Sdh mutations are detected in a phenotypically resistant isolate.

  • Possible Cause: The resistance mechanism may not be target-site modification. It could be due to increased efflux pump activity, metabolic degradation, or a novel, uncharacterized mutation.

  • Troubleshooting Steps:

    • Sequence the Entire Sdh Gene: Instead of just looking for known mutations, sequence the entire coding region of the SdhB, SdhC, and SdhD genes to identify novel mutations.

    • Gene Expression Analysis (qRT-PCR): Investigate the expression levels of genes encoding ABC or MFS transporters. Upregulation in resistant isolates compared to sensitive ones could indicate an efflux-based mechanism.

    • Metabolism Studies: Conduct studies to determine if the resistant isolate can metabolize this compound more rapidly than sensitive isolates. This can be done using radiolabeled this compound and analyzing its breakdown products.

    • Whole-Genome Sequencing: For a comprehensive analysis, consider whole-genome sequencing of the resistant isolate to identify other potential resistance-conferring mutations.

Issue 4: Nematode paralysis from this compound exposure is reversible in lab assays.

  • Possible Cause: This is an intrinsic property of this compound's effect on nematodes. The paralysis is due to the inhibition of mitochondrial respiration, and if the nematodes are removed from the this compound source, they may recover.[5]

  • Troubleshooting Steps:

    • Prolonged Exposure: For bioassays, ensure a sufficiently long and continuous exposure period to accurately assess mortality versus temporary paralysis.[5]

    • Recovery Period Assessment: Incorporate a recovery period in your experimental design. After exposure, transfer nematodes to a this compound-free medium and observe for recovery of motility. This can help differentiate between nematicidal and nematostatic effects.

    • Combine with Stressors: In some experimental setups, a mild physical stimulus (e.g., gentle prodding) after the exposure period can help to distinguish between paralyzed and dead nematodes.

Data Presentation

Table 1: Examples of this compound Sensitivity (EC50 values) in Fungal Pathogens

Fungal SpeciesIsolate TypeEC50 (µg/mL)Reference
Fusarium graminearumSensitive (Mycelial Growth)1.0326 - 4.8512[11]
Fusarium graminearumSensitive (Conidia Germination)0.0952 - 0.2717[11]
Sclerotinia sclerotiorumHighly Resistant Mutants12.37 - 31.36[10]
Sclerotinia sclerotiorumSensitive0.021 - 0.095[10]
Fusarium virguliforme2006-2013 Isolates (Average)3.95[12]
Fusarium virguliforme2016-2022 Isolates (Average)4.19[12]
Podosphaera xanthiiSensitive< 0.1[4]
Podosphaera xanthiiHighly Resistant> 50[4]
Botrytis cinereaBaseline Sensitivity0.03 - 0.29[13]

Table 2: Common Mutations in the SDH Gene Associated with this compound Resistance in Fungi

Gene SubunitMutationFungal SpeciesResistance Level to this compoundReference
SdhBH272R/Y/LBotrytis cinereaVaries (Y can be hypersensitive)[8][13]
SdhBP225FBotrytis cinereaHigh[8]
SdhBN230IBotrytis cinereaHigh[8]
SdhBP226LSclerotinia sclerotiorumHigh[14]
SdhBI262VBlumeriella jaapiiResistant[15]
SdhCA86VPodosphaera xanthiiResistant[4]
SdhCG151RPodosphaera xanthiiLow/Moderate[4]
SdhCS84LBlumeriella jaapiiResistant[15]
SdhCA73VFusarium graminearumResistant (associated with upregulation)[11]

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Poison Plate Assay

  • Prepare Fungicide Stock Solution: Dissolve a known weight of technical grade this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Amended Media: Autoclave your desired fungal growth medium (e.g., Potato Dextrose Agar - PDA). Allow it to cool to approximately 50-55°C.

  • Serial Dilutions: Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration is constant across all plates, including the control. Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).

  • Data Collection: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use a statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value (the effective concentration that inhibits growth by 50%).[16]

Protocol 2: Molecular Detection of SDH Gene Mutations

  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the fungal isolate using a commercial kit or a standard CTAB protocol.

  • Primer Design: Design primers to amplify the SdhB, SdhC, and SdhD genes. Primers should flank the regions where known resistance mutations occur.

  • PCR Amplification: Perform a standard PCR reaction using the designed primers and the extracted fungal DNA as a template.

    • Reaction Mix: 10 µL 2x PCR Master Mix, 1 µL each of Forward and Reverse Primer (10 µM), 2 µL DNA template, 6 µL nuclease-free water.

    • Cycling Conditions: Initial denaturation at 95°C for 3 min; 35 cycles of 95°C for 30s, 55-60°C (optimize for primers) for 30s, 72°C for 1 min/kb; final extension at 72°C for 5 min.

  • PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with a known sensitive (wild-type) reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Fluopyram_Resistance_Mechanisms cluster_fungal_cell Fungal/Nematode Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrial Inner Membrane Mitochondrion Mitochondrion EffluxPump Efflux Pump (ABC/MFS) Fluopyram_ext This compound (External) EffluxPump->Fluopyram_ext Expulsion SDH_WT Wild-Type SDH (Succinate Dehydrogenase) ATP Production ATP Production SDH_WT->ATP Production Enables SDH_Mutated Mutated SDH (Altered Target Site) SDH_Mutated->ATP Production Enables (No Inhibition) Metabolism Metabolic Degradation Inactive Metabolites Inactive Metabolites Metabolism->Inactive Metabolites Fluopyram_int This compound (Internal) Fluopyram_ext->Fluopyram_int Uptake Fluopyram_int->EffluxPump Target for Removal Fluopyram_int->SDH_WT Binds & Inhibits Respiration Fluopyram_int->SDH_Mutated Binding Reduced Fluopyram_int->Metabolism Detoxification cluster_membrane cluster_membrane

Caption: Primary mechanisms of this compound resistance in fungal and nematode cells.

Experimental_Workflow_SDHI_Resistance cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_correlation Correlation Start Isolate Fungus/ Nematode Population Bioassay In-vitro Bioassay (e.g., Poison Plate) Start->Bioassay EC50 Calculate EC50 Value Bioassay->EC50 Classify Classify as Sensitive or Resistant EC50->Classify DNA_Extraction Genomic DNA Extraction Classify->DNA_Extraction For Resistant Isolates Correlate Correlate Genotype with Phenotype Classify->Correlate PCR PCR Amplification of Sdh Genes (SdhB, SdhC, SdhD) DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Alignment & Mutation Analysis Sequencing->Analysis Analysis->Correlate

References

Optimizing fluopyram application timing and concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluopyram.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a broad-spectrum pyridinyl ethyl benzamide fungicide and nematicide.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of target organisms.[1][3][4] By blocking the conversion of succinate to fumarate, this compound disrupts cellular energy production (ATP synthesis) and the formation of essential metabolic precursors, ultimately leading to the cessation of growth, paralysis, and death of the fungus or nematode.[1][4][5] This inhibition affects all fungal growth stages, from spore germination to sporulation.[1][2]

Q2: Is this compound systemic in plants?

A2: Yes, this compound exhibits translaminar and acropetal systemic activity.[1][2][6] After application, it is taken up by the plant and moves upwards within the xylem. This systemic movement helps protect the entire plant, including new growth that develops after application.[1][6]

Q3: What is the optimal timing for this compound application for nematode control?

A3: For controlling root-knot nematodes (Meloidogyne incognita), research indicates that the optimal application time is at planting or up to one day after planting.[7][8] A significant control effect has been observed for up to 14 days after planting.[7][8] this compound is most effective against nematodes that are in the rhizosphere (the soil region around the roots) and has limited efficacy against juveniles that have already penetrated the plant roots.[7][8] It is particularly effective against the second-stage juveniles (J2) of root-knot nematodes, preventing them from invading the roots.[5]

Q4: Can resistance to this compound develop?

A4: Yes, as with other site-specific fungicides, there is a risk of resistance development to this compound.[1][9] To mitigate this risk, it is crucial to implement resistance management strategies. This includes rotating or tank-mixing this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.[1][10] Do not make more than two sequential applications of a Group 7 fungicide (SDHI) before rotating to a different group.[11] For some crops, a maximum number of SDHI-containing fungicide applications per year is recommended.[10]

Q5: What are some common reasons for observing reduced efficacy of this compound in my experiments?

A5: See the Troubleshooting Guide below for a detailed breakdown of potential issues. Common factors include incorrect application timing, improper concentration, the presence of resistant pathogen strains, and environmental conditions affecting fungicide uptake and persistence.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no efficacy against fungal pathogens. Incorrect Application Timing: this compound is most effective when applied preventively or in the early stages of disease development.[10]Apply before or at the first sign of disease. For established infections, efficacy may be reduced.
Pathogen Resistance: The target pathogen population may have developed resistance to SDHI fungicides.[9]Test pathogen sensitivity to this compound. Use a fungicide with a different mode of action. Implement a resistance management program with fungicide rotations.[10]
Incorrect Concentration: The concentration used may be too low for the target pathogen.Refer to the Efficacy Data tables below for recommended concentration ranges. Conduct a dose-response experiment to determine the optimal EC50 for your specific pathogen isolate.
Poor Coverage: Inadequate spray coverage may result in incomplete protection of plant tissues.Ensure thorough and uniform application, especially for non-systemic or translaminar modes of action. Use appropriate spray volumes and nozzles.[12]
Inconsistent results in nematode control experiments. Application Timing Relative to Infection: this compound has limited activity against nematodes that have already infected the roots.[7][8]Apply this compound at or shortly after planting to target nematodes in the soil before they penetrate the roots.[8]
Soil Type and Organic Matter: Soil composition can affect the availability and persistence of this compound in the root zone.Consider soil properties when determining application rates. Higher organic matter may require higher application rates.
Nematode Recovery: Some nematodes that appear dead after in vitro treatment may recover and remain infective.[7][13]In in vitro assays, transfer treated nematodes to a recovery medium to assess true mortality before drawing conclusions.
Phytotoxicity symptoms observed on treated plants. High Concentration: Applying this compound at concentrations significantly higher than recommended may cause phytotoxicity in some plant species.[14]Adhere to recommended application rates. Conduct a small-scale trial on a few plants to check for phytotoxicity before treating the entire batch.
Tank Mix Incompatibility: Mixing this compound with certain other pesticides or adjuvants can sometimes lead to phytotoxicity.[11]Conduct a jar test to check for physical compatibility before tank-mixing.[11] Always follow label instructions for compatible tank-mix partners.
Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity.Avoid applying fungicides to stressed plants. Ensure plants are well-watered and grown under optimal conditions.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
Pathogen EC50 (µg/mL) EC50 (mg/L) Notes
Fusarium virguliforme3.35[15]3.35Causal agent of Sudden Death Syndrome in soybean.
Botrytis cinerea5.389[15][16]5.389Causal agent of gray mold.
Alternaria solani0.244[15][16]0.244Causal agent of early blight in tomatoes and potatoes.
Pestalotiopsis sp.-63.807[17]A plant pathogenic fungus.
Ceratocystis sp.-496.618[17]A genus of ascomycete fungi.
Table 2: Recommended Application Rates and Timing for Disease Control
Crop/Target Application Rate Application Timing/Instructions
General Fungal Control 100 - 250 g a.i./ha[1]Apply preventively or at the early stages of disease.[10]
Pine Wilt Disease 1 kg/ha (1% a.i. suspension concentrate)[17]Aerial application to tree crowns.[17]
Eggplant Root-Knot Nematodes 60 g a.i./ha[18]Applied via chemigation with 200 L/ha irrigation water.[18]
Canola (Seed Treatment) 30–150 g a.i./100 kg seed[19]To control cotyledon infection by Leptosphaeria maculans.[19]
Beech Leaf Disease Varies (e.g., 0.63 mL/L)[20]Foliar application program, potentially initiated in early summer.[20]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations in the PDA medium (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Amending the Medium: While the PDA is still molten (around 50-60°C), add the appropriate volume of each this compound dilution to create a series of fungicide-amended plates. Also, prepare control plates with the solvent only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a young culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 1°C) in the dark.[16]

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a probit analysis or non-linear regression to determine the EC50 value (the effective concentration that inhibits growth by 50%).

Protocol 2: Nematode Motility and Mortality Assay
  • Nematode Suspension: Prepare a suspension of second-stage juveniles (J2) of the target nematode (e.g., Meloidogyne incognita) in sterile water.

  • Treatment Preparation: In a multi-well plate, add the J2 suspension to wells containing serial dilutions of this compound to achieve the desired final concentrations. Include a control well with no this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 24°C) for a defined period (e.g., 24, 48, 72 hours).[15]

  • Motility Assessment: At each time point, observe the nematodes under a microscope. Categorize them as motile (actively moving) or immotile (straight and unresponsive to probing with a fine needle).

  • Mortality/Recovery Assessment: To confirm mortality, transfer the immotile nematodes to a well containing fresh, untreated water.[7][13] After a recovery period (e.g., 24 hours), re-assess their motility. Nematodes that remain immotile are considered dead.

  • Analysis: Calculate the percentage of mortality for each this compound concentration, corrected for any mortality observed in the control group. Determine the LC50 (lethal concentration to kill 50% of the population) using statistical software.

Visualizations

Fluopyram_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to UQH2 Ubiquinol (QH2) SDH->UQH2 reduces Block Inhibition UQ Ubiquinone (Q) ETC To rest of Electron Transport Chain (Complex III) UQH2->ETC This compound This compound This compound->SDH binds & inhibits Result Disruption of Electron Transport & ATP Production

Caption: this compound's mode of action via SDH inhibition.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Fungal Culture B1 Inoculate Plates with Fungal Plugs A1->B1 A2 Prepare this compound Stock & Dilutions A3 Prepare Fungicide- Amended Media Plates A2->A3 A3->B1 B2 Incubate at Optimal Temperature B1->B2 B3 Measure Colony Diameter Periodically B2->B3 C1 Calculate Percent Growth Inhibition B3->C1 C2 Perform Probit Analysis C1->C2 C3 Determine EC50 Value C2->C3

Caption: Workflow for determining fungal EC50 of this compound.

References

Analysis of fluopyram degradation kinetics under various environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of fluopyram under various environmental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What are the primary degradation pathways for this compound in the environment?

A1: this compound degrades in the environment through a combination of biotic and abiotic processes. The main pathways are:

  • Aerobic soil metabolism: This is a major degradation route involving microbial activity.[1]

  • Photodegradation: this compound can degrade in water and on soil surfaces when exposed to sunlight.

  • Hydrolysis: this compound is generally stable to hydrolysis at environmentally relevant pH values.[1]

Q2: What are the major degradation products of this compound?

A2: Several degradation products of this compound have been identified. Key metabolites include this compound-benzamide, this compound-7-hydroxy, and this compound-pyridyl-carboxylic acid (PCA), which can further degrade to methyl-sulfoxide. Photodegradation can lead to the formation of various photoproducts, including hydroxylated and cyclized derivatives.

Troubleshooting Experimental Results

Q3: My this compound degradation in soil is much slower than expected. What are the potential reasons?

A3: Several factors can influence the degradation rate of this compound in soil, leading to slower than expected results:

  • Soil Properties: Low microbial activity in the soil is a primary reason for slow degradation. Factors such as low organic carbon content, extreme pH, or low moisture content can inhibit microbial populations. This compound degradation has been observed to be highly variable across different soil types.[1]

  • Temperature: Lower temperatures will decrease the rate of microbial metabolism and thus slow down degradation. Ensure your incubation temperature is appropriate and stable.

  • Bioavailability: this compound can become strongly adsorbed to soil particles, particularly in soils with high organic matter or clay content, reducing its availability to microorganisms.

  • Anaerobic Conditions: If your experimental setup becomes anaerobic (lacking oxygen), the degradation of this compound will be significantly hindered as aerobic metabolism is a key degradation pathway.[2]

Q4: I am observing inconsistent degradation rates in my aqueous photolysis experiments. What should I check?

A4: Inconsistent results in aqueous photolysis studies can be attributed to several experimental variables:

  • Light Source: Ensure the wavelength and intensity of your light source are consistent and accurately represent the desired environmental conditions (e.g., simulated sunlight).

  • pH of the Solution: The photodegradation of this compound is pH-dependent. Neutral conditions have been reported to result in faster degradation compared to acidic or alkaline conditions. Maintaining a constant and accurate pH is crucial.

  • Presence of Other Substances: The presence of substances like fulvic acids, nitrate ions, or metal ions (like Fe(III)) can influence the photodegradation rate by acting as photosensitizers or quenchers. The composition of your aqueous matrix should be well-defined and consistent.

  • Temperature: While light is the primary driver, temperature can still affect the reaction kinetics. Ensure your experimental temperature is controlled.

Q5: Why can't I detect any hydrolysis of this compound in my experiment?

A5: this compound is known to be hydrolytically stable in sterile aqueous solutions at environmentally relevant pH values (typically tested at pH 4, 7, and 9).[1] Therefore, observing no significant degradation due to hydrolysis is the expected outcome. If your goal is to study hydrolysis, ensure your experimental conditions are maintained for a sufficient duration and that your analytical method is sensitive enough to detect minor changes.

Data on this compound Degradation Kinetics

The following tables summarize quantitative data on the degradation of this compound under various conditions.

Table 1: Effect of pH on this compound Photodegradation in Aqueous Solution

pHHalf-life (t½) [days]Degradation Rate Constant (k) [day⁻¹]Reference
5.0Slower than neutralNot specified(Dong and Hu, 2016)
7.0Fastest degradationNot specified(Dong and Hu, 2016)
9.0Slower than neutralNot specified(Dong and Hu, 2016)
4, 7, 9Stable to hydrolysisNo half-life calculated[JMPR, 2010a; DAR, 2011a]

Table 2: this compound Degradation Half-life (DT₅₀) in Different Soil Types under Aerobic Conditions

Soil TypeDT₅₀ (days)Temperature (°C)Organic Carbon (%)pHReference
Silt Loam64.2 - 93.6Not specified1.777.8(Zhang et al., 2014)
Sandy Loam15.8Not specified1.716.79(Dong and Hu, 2014)
Clay Loam24.8Not specified3.897.32(Dong and Hu, 2014)
Various (Field)21 - 386AmbientNot specifiedNot specified[JMPR, 2010a; DAR, 2011a; APVMA, 2015]
Various (Lab)162 - 746Not specifiedNot specifiedNot specified(Minnesota Department of Agriculture)
Silt Loam (Amended)4.7 - 26.3AmbientVariedNot specified(University of La Rioja)

Note: DT₅₀ values can vary significantly based on specific soil characteristics and experimental conditions (laboratory vs. field).

Experimental Protocols

Hydrolysis Study (based on OECD Guideline 111)

This protocol outlines the determination of the abiotic hydrolysis of this compound as a function of pH.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound (either radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed half of its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Analyze the concentration of this compound and any potential hydrolysis products using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Determine the degradation rate constant (k) and the half-life (t½) by plotting the natural log of the concentration versus time.

Aqueous Photolysis Study (based on OECD Guideline 316)

This protocol is for determining the rate of direct photodegradation of this compound in water.

  • Solution Preparation: Prepare a sterile aqueous solution of this compound of known concentration.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Irradiation: Irradiate the this compound solution in quartz tubes at a constant temperature.

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls to assess for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control tubes at various time points.

  • Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method.

  • Data Analysis: Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Degradation Study

This protocol describes a laboratory experiment to assess the aerobic degradation of this compound in soil.

  • Soil Collection and Characterization: Collect fresh soil samples and characterize their key properties (pH, organic carbon content, texture, microbial biomass).

  • Test Substance Application: Treat the soil with a known concentration of this compound.

  • Incubation: Incubate the treated soil in the dark at a constant temperature and moisture content (e.g., 20°C and 40-60% of maximum water holding capacity). Ensure aerobic conditions are maintained.

  • Sampling: Collect soil subsamples at various time intervals.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent and analyze the extracts using LC-MS/MS or a similar technique.

  • Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound in the soil by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Add this compound (Known Concentration) A->B C Incubate in Dark at Constant Temperature B->C D Collect Samples at Time Intervals C->D E Analyze this compound Concentration (e.g., LC-MS/MS) D->E F Calculate Degradation Rate and Half-life E->F

Caption: Experimental workflow for a this compound hydrolysis study.

Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Aqueous this compound Solution B Prepare Irradiated and Dark Control Samples A->B C Expose Samples to Simulated Sunlight B->C D Sample at Time Intervals C->D E Analyze this compound Concentration D->E F Determine Photodegradation Kinetics E->F

Caption: Experimental workflow for a this compound aqueous photolysis study.

Soil_Degradation_Workflow A Characterize Soil Properties B Treat Soil with this compound A->B C Incubate under Controlled Aerobic Conditions B->C D Collect Soil Subsamples Over Time C->D E Extract this compound and Metabolites D->E F Analyze by LC-MS/MS E->F G Calculate Dissipation Half-life (DT50) F->G

Caption: Experimental workflow for an aerobic soil degradation study.

Degradation_Pathways cluster_soil Aerobic Soil Metabolism cluster_photodegradation Photodegradation (Water/Soil Surface) This compound This compound Metabolite1 This compound-7-hydroxy This compound->Metabolite1 Microbial Hydroxylation Metabolite2 This compound-benzamide This compound->Metabolite2 Photoproduct1 Hydroxylated Products This compound->Photoproduct1 Sunlight Photoproduct2 Cyclized Products (Lactam) This compound->Photoproduct2 Sunlight Metabolite1->Metabolite2 Metabolite3 This compound-PCA Metabolite1->Metabolite3

Caption: Simplified degradation pathways of this compound.

References

Identifying factors that influence the rate of fluopyram degradation in soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of fluopyram in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound degradation in soil?

A1: The primary pathway for this compound degradation in soil is through aerobic soil metabolism. This biotransformation process involves microbial activity that hydroxylates the this compound molecule, leading to the formation of metabolites such as this compound-7-hydroxy. This is often followed by cleavage of the molecule to form this compound-benzamide (BZM) and this compound-pyridyl-carboxylic acid (PCA), which can be further mineralized to CO2.[1] Abiotic degradation processes like hydrolysis and photolysis are not considered significant pathways for this compound degradation in the terrestrial environment. This compound is stable under acidic, neutral, and alkaline conditions.[2]

Q2: How persistent is this compound in soil?

A2: this compound is considered to be slightly to highly persistent in soil. Its degradation half-life (DT50) can vary significantly depending on environmental conditions and soil type, with reported values ranging from as low as 4.7 days to over 700 days.[1][3] In European and US field studies, DT50 values have been observed to range from 21 to 386 days and 24 to 539 days, respectively. Some studies have reported even longer half-lives, with DT90 values (time for 90% degradation) exceeding 1000 days in certain conditions.

Q3: What are the key factors that influence the rate of this compound degradation?

A3: The degradation rate of this compound is influenced by a combination of factors, including soil type, organic matter content, moisture, temperature, and microbial activity.[4] Higher soil moisture content, specifically at field capacity, has been shown to accelerate degradation compared to air-dry conditions.[4][5] The presence of specific microorganisms, such as the fungus Trichoderma harzianum, can significantly increase the rate of decomposition.[6][7][8] Conversely, higher application concentrations of this compound may lead to a longer persistence in the soil.[4][9]

Q4: Can this compound move through the soil profile and potentially contaminate groundwater?

A4: this compound is described as having moderate mobility in soil.[1] While it can be persistent, there is a potential risk of it leaching into deeper soil layers and eventually reaching groundwater, depending on the soil type and local environmental conditions. The organic carbon adsorption coefficient (Koc) for this compound is between 233–400 mL/g, which indicates this moderate mobility.[2]

Troubleshooting Guide

Problem 1: My this compound degradation rate is significantly slower than reported in the literature.

  • Possible Cause 1: Suboptimal Soil Moisture.

    • Troubleshooting: this compound degradation is faster under field capacity moisture conditions compared to air-dry conditions.[4][5] Ensure your experimental setup maintains adequate and consistent soil moisture. For laboratory incubation studies, this typically involves adjusting the water content to a certain percentage of the soil's maximum water-holding capacity.

  • Possible Cause 2: Low Microbial Activity.

    • Troubleshooting: The primary degradation pathway is microbial. If using sterilized soil as a control, you should see minimal degradation. In non-sterile soil, low microbial biomass or the absence of specific this compound-degrading microbes can slow the process. Consider characterizing the microbial community in your soil. Studies have shown that fungi like Trichoderma harzianum are effective at degrading this compound.[6][8]

  • Possible Cause 3: Soil Properties.

    • Troubleshooting: Soil with high organic matter content may increase the adsorption of this compound, which can sometimes prevent its degradation.[3] Conversely, different soil textures (e.g., laterite vs. red loam) exhibit different degradation rates.[4] It is crucial to fully characterize your soil's physicochemical properties (pH, organic carbon content, texture) to understand potential variations.

  • Possible Cause 4: Temperature.

    • Troubleshooting: Microbial degradation rates are temperature-dependent.[10] Most studies are conducted at controlled temperatures (e.g., 20-25°C).[4] Verify that your incubation temperature is within the optimal range for microbial activity and is consistent with standard protocols.

Problem 2: I am observing high variability in degradation rates between replicate soil samples.

  • Possible Cause 1: Inhomogeneous Spiking.

    • Troubleshooting: Ensure your method for applying the this compound solution to the soil achieves a uniform distribution. Mixing thoroughly without overly compacting the soil is critical. For larger batches, using a mechanical mixer can improve consistency.

  • Possible Cause 2: Non-uniform Soil Samples.

    • Troubleshooting: Soil is inherently heterogeneous. Sieve the soil to remove large debris and ensure a consistent particle size. Homogenize the entire batch of soil thoroughly before dividing it into experimental replicates.

  • Possible Cause 3: Inconsistent Moisture or Temperature.

    • Troubleshooting: In an incubator, temperature and evaporation rates can vary between shelves or even within a single shelf. Rotate the position of your samples periodically. To maintain consistent moisture, cover the samples (e.g., with perforated paraffin film) to allow gas exchange while minimizing water loss, and re-adjust the weight with water periodically if necessary.

Problem 3: I cannot detect the expected degradation metabolites (e.g., BZM, PCA).

  • Possible Cause 1: Analytical Method Limitations.

    • Troubleshooting: The primary metabolites of this compound include this compound-7-hydroxy, this compound-benzamide (BZM), and this compound-pyridyl-carboxylic acid (PCA).[1] These metabolites may only appear in small quantities (e.g., less than 5% of the applied radioactivity).[11] Verify that your analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LOQ) for these specific compounds.[11][12] The chosen extraction method, such as QuEChERS, should be validated for these metabolites.[11]

  • Possible Cause 2: Sampling Time.

    • Troubleshooting: Metabolites are formed and then may be further degraded. Your sampling frequency might be missing the peak concentration window. Analyze samples at more frequent intervals, especially during the early stages of the experiment, to capture the transient formation of these intermediate products.

Quantitative Data Summary

The half-life (DT50) of this compound in soil varies widely based on experimental conditions.

Table 1: this compound DT50 Values from Field and Greenhouse Studies

Soil Type/CropDT50 (days)ConditionsReference
Silt Loam & Sandy Loam (Vineyard)4.7 - 26.3Field Study[3]
Hainan Latosol (Banana)46.21Field Study[4]
Yunnan Sandy Soil (Banana)36.48Field Study[4]
Fujian Plain Alluvial Soil (Banana)57.76Field Study[4]
Sandy Loam (Watermelon)15.8Greenhouse[13]
Clay Loam (Watermelon)24.8Greenhouse[13]
Loam (Cucumber)5.8 - 6.2Greenhouse[13]
Not Specified (Scallions)87 - 231Greenhouse[2][14]
Various European Soils21 - 386Field Study
Various US Soils24 - 539Field Study

Table 2: this compound DT50 Values from Laboratory Incubation Studies

Soil TypeMoisture LevelApplication Rate (mg/kg)DT50 (days)Reference
LateriteAir-dry127.66[4]
LateriteAir-dry228.83[4]
LateriteAir-dry430.04[4]
LateriteField Capacity117.50[4]
LateriteField Capacity218.77[4]
LateriteField Capacity423.47[4]
Red LoamAir-dry122.11[4]
Red LoamAir-dry223.72[4]
Red LoamAir-dry426.17[4]
Red LoamField Capacity115.99[4]
Red LoamField Capacity218.35[4]
Red LoamField Capacity423.32[4]
Silty-LoamNot Specified0.564.2[9]
Silty-LoamNot Specified1.581.5[9]
Silty-LoamNot Specified5.093.6[9]
Various Topsoils10 kPaNot Specified207 - 887[15][16]

Experimental Protocols

Protocol 1: General Laboratory Soil Incubation Study

  • Soil Preparation: Collect fresh soil, remove debris, and sieve (e.g., through a 2 mm mesh). Homogenize the soil thoroughly. Characterize the soil for properties such as texture, pH, organic carbon content, and maximum water-holding capacity.

  • Moisture Adjustment: Adjust the soil moisture content to a predetermined level, for example, 75% of field capacity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to the soil to achieve the desired concentration (e.g., 1-5 mg/kg).[4][9] Mix thoroughly to ensure even distribution and allow the solvent to evaporate in a fume hood.

  • Incubation: Place a known mass of the treated soil (e.g., 50-100 g) into incubation vessels (e.g., glass flasks). The vessels should allow for air exchange while minimizing moisture loss. Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C).[4]

  • Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, 45, 60, 90 days).[4][9] Store samples at or below -20°C until analysis.[17]

Protocol 2: Sample Extraction and Analysis (Modified QuEChERS and LC-MS/MS)

  • Extraction (QuEChERS):

    • Weigh a subsample of soil (e.g., 5-10 g) into a 50 mL centrifuge tube.[2][13]

    • Add water (e.g., 5 mL) and acetonitrile (e.g., 20 mL).[2][13]

    • Shake vigorously for a set time (e.g., 1-3 minutes).[2]

    • Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, sodium citrate).[2]

    • Shake again and centrifuge to separate the phases.

  • Clean-up (d-SPE):

    • Take an aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing a clean-up sorbent (e.g., PSA - primary secondary amine).

    • Vortex and centrifuge.

  • Analysis (LC-MS/MS):

    • Take the final cleaned-up extract, filter if necessary, and transfer to an autosampler vial.

    • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18).[2][12] The instrument should be optimized for the detection of this compound and its key metabolites (BZM, PCA, 7-hydroxy).[12]

    • Quantify the results using a calibration curve prepared with analytical standards.

Visualizations

Factors_Influencing_Fluopyram_Degradation cluster_factors Influencing Factors cluster_process Degradation Process cluster_pathways Pathways & Products Soil_Properties Soil Properties (pH, Organic Matter, Texture) Microbial_Activity Microbial Activity (Biomass, Community Structure) Soil_Properties->Microbial_Activity influences Degradation Degradation Rate (DT50) Soil_Properties->Degradation Environmental_Conditions Environmental Conditions (Temperature, Moisture) Environmental_Conditions->Microbial_Activity influences Environmental_Conditions->Degradation Microbial_Activity->Degradation Application Application (Concentration) Application->Degradation This compound This compound in Soil This compound->Degradation is subject to Aerobic_Metabolism Aerobic Metabolism Degradation->Aerobic_Metabolism primarily via Metabolites Metabolites (7-OH, BZM, PCA) Aerobic_Metabolism->Metabolites produces Mineralization Mineralization (CO2) Metabolites->Mineralization leads to

Caption: Key factors influencing the rate and pathway of this compound degradation in soil.

Experimental_Workflow start Start prep 1. Soil Preparation (Sieve, Homogenize, Characterize) start->prep spike 2. Spiking (Apply this compound Solution) prep->spike incubate 3. Incubation (Controlled Temperature & Moisture) spike->incubate sample 4. Sampling (Collect at Time Intervals) incubate->sample extract 5. Extraction (QuEChERS Method) sample->extract analyze 6. Analysis (LC-MS/MS) extract->analyze data 7. Data Processing (Calculate DT50, Identify Metabolites) analyze->data end End data->end

Caption: General workflow for a laboratory study of this compound degradation in soil.

References

Overcoming challenges in the extraction and analysis of fluopyram from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of fluopyram from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting this compound from complex matrices?

A1: The most prevalent challenges include significant matrix effects, low and inconsistent analyte recovery, co-elution of interfering compounds, and achieving the desired limits of detection (LOD) and quantification (LOQ).[1][2][3] Matrix components, such as organic matter in soil or pigments and fats in food samples, can interfere with the extraction and detection of this compound.[1][3]

Q2: Which extraction method is most suitable for this compound analysis?

A2: The choice of extraction method largely depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has been successfully applied to various matrices including fruits, vegetables, and soil.[4][5][6][7] For water samples, Solid-Phase Extraction (SPE) is a common and effective technique.[8][9] Modifications to these standard methods are often necessary to optimize performance for specific complex matrices.[3][7]

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a primary challenge in LC-MS/MS analysis.[2][3][10] Several strategies can be employed to minimize their impact:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[8][11] This helps to compensate for the signal suppression or enhancement caused by co-eluting matrix components.

  • Cleanup Procedures: Employ effective cleanup steps after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine), C18, or GCB (Graphitized Carbon Black) can remove interfering substances.[3][5][12]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their effect on the ionization of this compound.[4]

  • Isotope-Labeled Internal Standards: When available, the use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects.

Q4: What are typical recovery rates for this compound extraction?

A4: Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range with a relative standard deviation (RSD) below 20%.[8] Several studies have reported recoveries within this range for this compound in various matrices using methods like QuEChERS and SPE.[8][9][12][13] However, achieving these rates in highly complex matrices may require significant method optimization.

Troubleshooting Guides

Low or Inconsistent Recovery
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery from dry or low-water content matrices (e.g., soil, grains, dried herbs) Inefficient extraction due to poor solvent penetration.Rehydration: Add a specific volume of water to the sample before extraction to achieve a total water content of approximately 80-90%. Allow the sample to hydrate for at least 30 minutes before proceeding with the extraction.[7]
Strong analyte-matrix interactions.Increase extraction time: Extend the shaking or vortexing time during the solvent extraction step.[7] Optimize extraction solvent: While acetonitrile is common, exploring solvent mixtures may improve extraction efficiency for certain matrices.[14]
Low recovery in fatty matrices (e.g., nuts, oilseeds) Co-extraction of lipids that interfere with subsequent steps.Reduce sample intake: Use a smaller amount of the homogenized sample (e.g., 2-5 g).[3] Incorporate C18 in d-SPE: Use C18 sorbent during the cleanup step to remove non-polar interferences like fats.[3][4] Low-temperature purification (freezing-out): After extraction, cool the extract at a low temperature (e.g., -20°C) to precipitate lipids, followed by centrifugation.[15]
Inconsistent recovery across samples Inhomogeneous sample.Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[7]
Inconsistent shaking/vortexing.Use a mechanical shaker for consistent and vigorous agitation during extraction.[7]
Inaccurate liquid handling.Use calibrated pipettes for all solvent and standard additions.[7]
Matrix Effects in LC-MS/MS
Symptom Possible Cause(s) Suggested Solution(s)
Signal suppression or enhancement Co-elution of matrix components that affect the ionization of this compound.[2][3]Optimize chromatographic separation: Adjust the gradient, flow rate, or column chemistry to separate this compound from interfering peaks.[16]
Insufficient cleanup.Optimize d-SPE cleanup: For matrices high in organic acids and sugars, use PSA. For pigmented matrices, consider GCB. For fatty matrices, use C18.[3][5][12] Utilize different SPE cartridges: For water analysis, compare different SPE sorbents (e.g., Oasis PRiME HLB, Strata X Pro) to find the one that provides the cleanest extract.[9]
Poor linearity of calibration curve High sensitivity of the instrument leading to detector saturation at higher concentrations.[8]Adjust calibration range: Lower the upper concentration limit of your calibration curve to a range where the response is linear.[8]
Significant matrix effects that are not consistent across the calibration range.Use matrix-matched calibrants: Prepare your calibration standards in a blank extract of the same matrix to mimic the matrix effects observed in the samples.[8][11]

Quantitative Data Summary

Table 1: Performance of QuEChERS-based Methods for this compound Analysis in Various Matrices

MatrixFortification Levels (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Pistachio0.01, 0.1, 0.580.6 - 93.5< 10.80.0055[12]
Date0.01, 0.1, 0.580.6 - 93.5< 10.8-[12]
Soil0.01, 0.1, 0.580.6 - 93.5< 10.8-[12]
Tomato0.01, 0.1, 171.7 - 116.41.4 - 200.0005 - 0.007[13]
Pepper0.010, 0.100---[4]
Orange0.010, 0.100---[4]
Persimmon---0.001[5]
Scallion----[6]
Cucumber-88.2 - 1061.52 - 7.650.003[17]

Table 2: Performance of Methods for this compound Analysis in Water Matrices

MethodFortification Levels (µg/L)Average Recovery (%)RSD (%)LOQ (µg/L)Reference
QuEChERS-UHPLC-MS/MS0.5, 5, 10, 20, 5090 - 110< 200.2 - 0.6[8]
LLE-LTP-HPLC-DAD-~100< 106.0[15]
SPE-LC-MS/MS-70 - 120< 14-[9]

Experimental Protocols

Detailed QuEChERS Protocol for Fruits and Vegetables

This protocol is a generalized version based on common QuEChERS procedures.[3][4][5]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If necessary, add an internal standard solution.

    • Shake vigorously for 1 minute using a mechanical shaker.

  • Salting Out:

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[4]

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA for general cleanup; add C18 for fatty matrices or GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS Sample Homogenized Sample (e.g., 10g Fruit/Vegetable) Extraction Add Acetonitrile (10 mL) + Internal Standard Shake Vigorously (1 min) Sample->Extraction SaltingOut Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake Vigorously (1 min) Extraction->SaltingOut Centrifuge1 Centrifuge (≥3000 rpm, 5 min) SaltingOut->Centrifuge1 Supernatant Transfer Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE d-SPE Cleanup (Add MgSO4 + Sorbent, e.g., PSA) Vortex (30s) Supernatant->dSPE Centrifuge2 Centrifuge (High Speed, 5 min) dSPE->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS experimental workflow for this compound analysis.

Troubleshooting_Logic_Low_Recovery Start Low/Inconsistent Recovery of this compound MatrixType What is the matrix type? Start->MatrixType DryMatrix Dry / Low-Water Content (e.g., Soil, Grains) MatrixType->DryMatrix Dry FattyMatrix High-Fat Content (e.g., Nuts, Oilseeds) MatrixType->FattyMatrix Fatty GeneralIssue General / Other MatrixType->GeneralIssue Other SolutionDry Rehydrate sample with water before extraction. Increase extraction time. DryMatrix->SolutionDry SolutionFatty Reduce sample intake. Use C18 in d-SPE cleanup. Consider low-temp purification. FattyMatrix->SolutionFatty SolutionGeneral Check sample homogenization. Ensure vigorous, consistent shaking. Verify pipette calibration. GeneralIssue->SolutionGeneral

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Assessing Sublethal Effects of Fluopyram on Non-Target Soil Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting experiments to assess the sublethal effects of fluopyram on non-target soil invertebrates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when investigating the sublethal impact of this compound.

Question Answer
What are the known sublethal effects of this compound on non-target soil invertebrates? This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide, can cause various sublethal effects on non-target soil invertebrates.[1] In earthworms (Eisenia fetida), these include reduced growth and reproduction. For nematodes (Caenorhabditis elegans), observed effects include impaired growth, locomotion, feeding, lifespan, and reproduction.[1] Biochemical effects such as oxidative stress have also been documented.[1]
What is the primary mode of action of this compound in invertebrates? This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[1][2] This disruption of cellular respiration leads to a reduction in ATP production, impairing energy metabolism.[3]
Which standard guidelines should be followed for testing the sublethal effects of this compound on soil invertebrates? For earthworms (Eisenia fetida), the OECD Guideline 222 (Earthworm Reproduction Test) is the standard protocol for assessing sublethal effects on reproduction.[4][5] For collembolans (Folsomia candida), the OECD Guideline 232 (Collembolan Reproduction Test in Soil) and ISO 11267 are the recommended guidelines.[2][6]
What are the key endpoints to measure in sublethal toxicity studies with this compound? Key endpoints include: Reproduction: Number of juveniles or cocoons produced.[2][4] Growth: Changes in biomass (wet or dry weight).[4] Behavior: Avoidance or feeding behavior. Biochemical Markers: Measurement of oxidative stress indicators (e.g., reactive oxygen species - ROS), and antioxidant enzyme activity.[1]
How should I determine the appropriate concentration range for my experiments? A range-finding test is recommended to determine the concentrations for the definitive sublethal study. This typically involves exposing the organisms to a wide range of this compound concentrations to identify a sublethal range that causes observable effects without high mortality. The final concentrations should bracket the expected ECx (e.g., EC10, EC50) values.[4]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during sublethal toxicity testing with this compound.

Troubleshooting Earthworm (Eisenia fetida) Reproduction Tests (OECD 222)
Problem Potential Cause(s) Troubleshooting Steps
High mortality in control group (>10%) - Unsuitable soil conditions (pH, moisture).- Contaminated food or water.- Disease outbreak in the culture.- Improper handling of worms.- Verify that the artificial soil composition and pH meet OECD 222 specifications.- Ensure moisture content is maintained at 40-60% of the water-holding capacity.- Use high-quality, uncontaminated food (e.g., oatmeal) and deionized water.- Quarantine new worms and maintain clean culture conditions.- Handle worms gently to avoid injury.
Low cocoon/juvenile production in controls - Earthworms are not sexually mature.- Inadequate nutrition.- Unfavorable environmental conditions (temperature, light).- Ensure adult worms have a visible clitellum.- Provide a consistent and adequate food source.- Maintain the test temperature at 20 ± 2°C and a constant light/dark cycle as specified in the guideline.
High variability in reproduction data - Variation in the age and size of the initial adult worms.- Uneven distribution of this compound in the soil matrix.- Inconsistent environmental conditions across replicates.- Use a synchronized culture of adult worms with a similar age and weight range.- Ensure thorough and homogenous mixing of this compound into the soil.- Maintain consistent temperature, moisture, and lighting for all test vessels.
No clear dose-response relationship - Selected concentration range is too high or too low.- this compound degradation or binding to soil particles.- Insufficient exposure duration.- Conduct a thorough range-finding study to identify the appropriate concentration range.- Analyze this compound concentrations in the soil at the beginning and end of the test to assess its stability.- Ensure the test duration follows the 8-week period specified in OECD 222.[5]
Troubleshooting Collembola (Folsomia candida) Reproduction Tests (OECD 232/ISO 11267)
Problem Potential Cause(s) Troubleshooting Steps
High mortality in control group (>20%) - Soil desiccation or waterlogging.- Contamination of the culture or test substrate.- Unsuitable temperature.- Maintain soil moisture at 40-50% of the maximum water-holding capacity. Ensure good ventilation to prevent anaerobic conditions.[7] - Use sterilized soil and equipment. Maintain clean culture conditions.- Keep the test temperature at 20 ± 2°C.
Low juvenile production in controls - Immature or old adult collembolans used.- Inadequate food supply.- Poor quality of the plaster of Paris/charcoal substrate in cultures.- Use synchronized cultures of 9-12 day old juveniles to start the test.[8] - Provide a consistent and sufficient amount of food (e.g., dried baker's yeast).- Regularly refresh the culture substrate.
Difficulty in extracting and counting juveniles - Juveniles are very small and can be missed.- Soil particles obscure the view of the collembolans.- Static electricity causing collembolans to cling to surfaces.- Use a flotation method with a dark-colored ink to improve contrast.[8] - Allow soil to settle before counting.- Use an anti-static gun or work in a high-humidity environment to reduce static.
"Hormesis" effect observed (stimulation at low doses) - This can be a real biological response to low levels of a stressor.- Ensure a sufficient number of concentrations are tested at the lower end of the dose-response curve to accurately characterize this effect.- Statistically analyze the data to determine if the stimulation is significant.

Section 3: Quantitative Data Summary

The following tables summarize the sublethal effects of this compound on various non-target soil invertebrates based on available literature. Note: Data for some species are limited, and further research is needed.

Table 1: Sublethal Effects of this compound on Earthworms (Eisenia fetida)

EndpointConcentrationEffectReference
Reproduction (Juveniles)> 1 mg/kg soilInhibition[9]
Growth (Biomass)> 1 mg/kg soilReduction[9]
Biochemical (SDH Activity)1.0 and 10.0 mg/kgInhibition[9]

Table 2: Sublethal Effects of this compound on Nematodes (Caenorhabditis elegans)

EndpointConcentration (mg/L)EffectReference
Growth, Locomotion, Feeding, Lifespan, Reproduction0.01 - 0.25Damage[1][10]
Oxidative Stress0.01 - 0.25Induced[1][10]
SDH Activity0.01 - 0.25Decreased[1][10]

Table 3: Sublethal Effects of this compound on Other Soil Invertebrates

SpeciesEndpointConcentrationEffectReference
Folsomia candida (Collembola)ReproductionNot specifiedPotential for effects[11][12][13]
Hypoaspis aculeifer (Predatory Mite)ReproductionNot specifiedFurther research needed[14][15][16]
EnchytraeidaeReproductionNot specifiedData not available

Data for Folsomia candida, Hypoaspis aculeifer, and Enchytraeidae with specific this compound concentrations are limited in the reviewed literature. The references indicate the potential for effects and the need for further targeted studies.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Earthworm Reproduction Test (based on OECD Guideline 222)

1. Test Organism: Eisenia fetida (sexually mature adults with clitellum, from a synchronized culture).

2. Test Substance and Soil:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) or water if soluble.

  • Use artificial soil as specified in OECD 222 (70% sand, 20% kaolin clay, 10% sphagnum peat, and calcium carbonate to adjust pH to 6.0 ± 0.5).

  • Homogenously mix the test substance into the soil. For a solvent, allow it to evaporate completely before introducing the worms.

3. Experimental Setup:

  • Use glass test vessels of approximately 1 L capacity.

  • Add 500 g (dry weight) of the prepared soil to each vessel.

  • Establish at least 5 concentrations of this compound and a negative control (and a solvent control if applicable). Use 4 replicates per concentration and 8 for the control.[5]

  • Introduce 10 adult worms into each vessel.

4. Test Conditions:

  • Temperature: 20 ± 2°C.

  • Light: Continuous light or a light/dark cycle (e.g., 16h light: 8h dark).

  • Moisture: Adjust soil moisture to 40-60% of the maximum water-holding capacity and maintain throughout the test.

  • Feeding: Add food (e.g., 5 g of oatmeal) to the soil surface at the start and weekly thereafter.

5. Procedure and Endpoints:

  • Day 28: Remove the adult worms, count them, and record their individual wet weight. Assess for any behavioral or morphological abnormalities.

  • Day 56: Terminate the experiment. Extract the juveniles from the soil by hand-sorting or heat extraction. Count the number of juveniles and cocoons.

6. Data Analysis:

  • Calculate the mean number of juveniles per vessel for each concentration.

  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

  • Calculate the ECx (e.g., EC10, EC50) for reproduction using regression analysis.

Collembola Reproduction Test (based on OECD Guideline 232)

1. Test Organism: Folsomia candida (9-12 day old synchronized juveniles).

2. Test Substance and Soil:

  • Prepare this compound concentrations as described for the earthworm test.

  • Use artificial soil as specified in OECD 232.

3. Experimental Setup:

  • Use small glass or plastic test vessels (e.g., 100 mL).

  • Add 30 g of moist soil to each vessel.

  • Establish at least 5 concentrations and a control (and solvent control if needed), with 4 replicates per treatment and 8 for the control.[6]

  • Introduce 10 juvenile collembolans into each vessel.

4. Test Conditions:

  • Temperature: 20 ± 2°C.

  • Light: 16h light: 8h dark cycle.

  • Moisture: Adjust soil moisture to 40-50% of the maximum water-holding capacity.

  • Feeding: Add a small amount of dried baker's yeast at the start and weekly.

5. Procedure and Endpoints:

  • Day 28: Terminate the test. Extract the collembolans (adults and juveniles) from the soil using a flotation method. This can be done by adding water to the test vessel and stirring; the collembolans will float to the surface. Adding a few drops of dark ink can improve visibility.[8]

  • Count the number of surviving adults and the number of juveniles produced.

6. Data Analysis:

  • Calculate the mean number of juveniles per vessel for each concentration.

  • Determine the NOEC, LOEC, and ECx for reproduction.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

This compound's Mode of Action: Inhibition of Succinate Dehydrogenase

Fluopyram_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III Fumarate Fumarate ComplexII->Fumarate Reduced_Energy Reduced Cellular Energy (Sublethal Effects) ComplexIII->Proton_Gradient H+ pumping ComplexIV Complex IV ComplexIV->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Proton_Gradient->ATP_Synthase drives Succinate Succinate Succinate->ComplexII Oxidation This compound This compound This compound->ComplexII Inhibition

Caption: this compound inhibits Complex II (SDH), disrupting the electron transport chain and reducing ATP production.

Experimental Workflow for Earthworm Reproduction Test (OECD 222)

Earthworm_Workflow start Start prep_soil Prepare Artificial Soil and Spike with this compound start->prep_soil add_worms Introduce 10 Adult Eisenia fetida per Replicate prep_soil->add_worms exposure_phase 28-Day Exposure Phase (20 ± 2°C, regular feeding) add_worms->exposure_phase assess_adults Day 28: Assess Adult Mortality, Growth, and Behavior exposure_phase->assess_adults remove_adults Remove Adult Worms assess_adults->remove_adults incubation_phase 28-Day Incubation Phase (for cocoons to hatch) remove_adults->incubation_phase assess_reproduction Day 56: Extract and Count Juveniles and Cocoons incubation_phase->assess_reproduction data_analysis Data Analysis (NOEC, LOEC, ECx) assess_reproduction->data_analysis end End data_analysis->end Troubleshooting_Reproduction cluster_causes Potential Causes cluster_solutions Corrective Actions low_repro Low Reproduction in Control Group cause1 Environmental Stress (Temp, Moisture, pH) low_repro->cause1 cause2 Poor Nutrition low_repro->cause2 cause3 Organism Health (Age, Disease) low_repro->cause3 solution1 Verify and Calibrate Environmental Chambers cause1->solution1 solution2 Check Soil Parameters (pH, moisture) cause1->solution2 solution3 Ensure Consistent and Adequate Feeding cause2->solution3 solution4 Use Synchronized, Healthy Cultures cause3->solution4

References

Technical Support Center: Identification and Toxicity Assessment of Fluopyram Photodegradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification and toxicity assessment of fluopyram's photodegradation products.

Frequently Asked Questions (FAQs)

Q1: What are the major photodegradation products of this compound identified in aqueous solutions?

A1: Several photodegradation products of this compound have been identified, primarily resulting from reactions like intramolecular elimination of HCl, hydroxyl-substitution, hydrogen extraction, cyclization, and hydroxylation.[1][2] Key identified products include:

  • Lactam derivatives formed via cyclization.[2]

  • Hydroxylated products, such as this compound-7-hydroxy.

  • Products of HCl elimination.[1]

  • Dihydroxyl and hydroxylimide this compound.[3][4]

  • Mono-, di-, and trihydroxyl lactam derivatives.[3][4]

Q2: Are the photodegradation products of this compound more toxic than the parent compound?

A2: Yes, studies have indicated that the mixture of transformation products resulting from the photodegradation of this compound can be more toxic than the parent this compound compound.[1] For instance, acute toxicity assays using the bacterium Vibrio fischeri have shown increased toxicity of the degradation products.[1][5]

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its photodegradation products?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HRMS) are the most common and effective techniques.[1][2] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used.[6] Sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed for complex matrices.[7][8]

Q4: What is the primary mechanism of toxicity for this compound?

A4: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[9][10] It targets and blocks the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[9][11] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy (ATP).[9][12]

Q5: Can this compound affect non-target organisms?

A5: Yes, this compound can exert toxic effects on non-target organisms. Its primary mode of action, the inhibition of the highly conserved SDH enzyme, means it can potentially affect a wide range of organisms, including mammals, insects, and earthworms, though selectivity for the fungal enzyme exists.[11][13]

Troubleshooting Guides

Photodegradation Experiment Troubleshooting
Problem Possible Causes Solutions
No or very slow degradation of this compound. 1. Inappropriate light source: The wavelength of the lamp may not be suitable for this compound degradation. This compound absorbs in the UV region. 2. Low light intensity: The light source may be too far from the sample or its output may have decreased over time. 3. Incorrect pH: The photodegradation rate of this compound is pH-dependent, with faster degradation observed in neutral solutions compared to acidic or alkaline conditions.[1] 4. Sample matrix effects: Components in the water matrix (e.g., high concentrations of dissolved organic matter) could be quenching the photochemical reaction.1. Verify lamp specifications: Use a lamp that emits in the UV range (e.g., λ ≥ 200 nm or simulated sunlight λ ≥ 290 nm).[1] 2. Check and adjust light intensity: Measure the light intensity at the sample surface and adjust the distance or replace the lamp if necessary. 3. Adjust and buffer the pH: Ensure the pH of your aqueous solution is neutral (around 7.0) and consider using a buffer if significant pH shifts are expected. 4. Use purified water for initial experiments: To establish a baseline, perform the experiment in ultrapure water. If the matrix is the issue, consider sample pre-treatment.
Inconsistent or non-reproducible degradation rates. 1. Temperature fluctuations: The temperature of the reaction vessel is not controlled and is fluctuating. 2. Inconsistent sample positioning: The distance and angle of the sample relative to the light source are not consistent between experiments. 3. Variable initial concentrations: The starting concentration of this compound is not the same in all replicates.1. Use a temperature-controlled setup: Employ a cooling/heating system to maintain a constant temperature in the reaction vessel. 2. Standardize the experimental setup: Use a fixed sample holder to ensure consistent positioning. 3. Ensure accurate initial concentrations: Prepare a fresh stock solution and carefully verify the concentration of your working solutions before starting the experiment.
LC-MS/MS Analysis Troubleshooting
Problem Possible Causes Solutions
Poor peak shape (tailing, fronting, or splitting). 1. Inappropriate mobile phase: The pH or organic solvent composition may not be optimal for the analytes. 2. Column contamination or degradation: The analytical column may be contaminated with matrix components or the stationary phase may be degraded. 3. Sample solvent mismatch: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion.1. Optimize mobile phase: Adjust the pH with additives like formic acid and optimize the gradient elution program.[2] 2. Clean or replace the column: Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 3. Use a weaker sample solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Low sensitivity or no signal for degradation products. 1. Incorrect MS/MS parameters: The precursor and product ion masses, collision energy, and other MS parameters may not be optimized for the specific degradation products. 2. Ion suppression from matrix: Co-eluting matrix components can suppress the ionization of the target analytes. 3. Degradation product instability: The identified products may be unstable and degrade further during sample preparation or analysis.1. Optimize MS/MS parameters: Infuse a standard of the (if available) or a solution containing the suspected degradation product to optimize the MRM transitions and collision energies.[14] 2. Improve sample cleanup: Enhance the QuEChERS or other cleanup steps to remove interfering matrix components.[7] Consider dilution of the sample extract. 3. Minimize sample processing time: Analyze samples as quickly as possible after preparation and store them under appropriate conditions (e.g., low temperature, protected from light).
Matrix effects leading to inaccurate quantification. 1. Ion enhancement or suppression: Co-eluting compounds from the sample matrix can alter the ionization efficiency of the analytes.1. Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. 2. Employ isotopically labeled internal standards: This is the most effective way to compensate for matrix effects. 3. Dilute the sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

Data Presentation

Table 1: Photodegradation Kinetics of this compound
Irradiation Source Matrix Half-life (t½) Reference
UV light (λ ≥ 200 nm)Pure water (neutral pH)20.8 min[1]
Simulated sunlight (λ ≥ 290 nm)Pure water (neutral pH)169.1 min[1]
Simulated sunlight (λ ≥ 290 nm)Pure water + 5 mg/L Fe(III)~24 min[1]
Simulated sunlight (λ ≥ 290 nm)Pure water + 500 mg/L TiO₂~13 min[1]
UV-C (λ = 200-280 nm)0.1% ACN in water>90% degradation in 3 hours[2]
Table 2: Acute Toxicity of this compound and its Photodegradation Products
Compound Test Organism Endpoint Value (mg/L) Reference
This compoundVibrio fischeriEC₅₀ (30 min)>100[5]
This compound Photodegradation Mixture (UV)Vibrio fischeriEC₅₀ (30 min)26.3[5]
This compound Photodegradation Mixture (Simulated Sunlight)Vibrio fischeriEC₅₀ (30 min)45.7[5]
This compoundLemna gibbaEC₅₀3.32[15]
This compoundDaphnia magnaEC₅₀ (48h)>32[15]

Note: Specific EC₅₀/LC₅₀ values for individual, isolated photodegradation products are not widely available in the literature and represent a key area for further research.

Experimental Protocols

Protocol 1: Aqueous Photodegradation of this compound
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike an appropriate volume of the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be minimal (e.g., <0.1% v/v) to avoid co-solvent effects.

  • Experimental Setup:

    • Use a quartz or borosilicate glass photoreactor. Quartz is preferable for UV-C experiments as it is transparent to shorter UV wavelengths.

    • Place a defined volume of the this compound solution into the reactor.

    • Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

    • Position the light source (e.g., a high-pressure mercury lamp for UV or a xenon lamp for simulated sunlight) at a fixed distance from the reactor.

    • If temperature control is desired, place the reactor in a water bath or use a cooling/heating jacket.

  • Irradiation and Sampling:

    • Turn on the light source to initiate the photodegradation experiment.

    • Collect aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes).

    • Immediately after collection, store the samples in amber vials and keep them at a low temperature (e.g., 4°C) to prevent further degradation before analysis.

  • Control Experiments:

    • Run a "dark" control by wrapping a reactor in aluminum foil to exclude light. This will account for any degradation due to hydrolysis or other non-photochemical processes.

    • Run a "photolysis" control with only the solvent matrix (without this compound) to check for any interfering peaks during analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis
  • Sample Preparation (QuEChERS for Water Samples):

    • To a 15 mL centrifuge tube, add 10 mL of the water sample (collected from the photodegradation experiment).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute and then centrifuge (e.g., at 4000 rpm for 5 minutes).

    • Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., 150 mg MgSO₄, 50 mg PSA) for cleanup.

    • Vortex for 30 seconds and centrifuge.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]

    • Gradient Program: A typical gradient might start at 10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MS Parameters: Optimize the parameters for this compound and its expected degradation products, including precursor ion, product ions, collision energy, and declustering potential. Use Multiple Reaction Monitoring (MRM) for quantification.

Protocol 3: Acute Toxicity Assessment using Vibrio fischeri
  • Reagent and Sample Preparation:

    • Rehydrate the freeze-dried Vibrio fischeri bacteria according to the manufacturer's instructions.

    • Prepare a dilution series of the this compound parent compound and the photodegraded sample solutions in a non-toxic diluent (e.g., 2% NaCl).

  • Toxicity Assay:

    • Equilibrate the rehydrated bacteria and the sample dilutions to the test temperature (e.g., 15°C).

    • Measure the initial luminescence of the bacterial suspension.

    • Add the sample dilutions to the bacterial suspension.

    • Incubate for a specified contact time (e.g., 15 and 30 minutes).[13]

    • Measure the final luminescence after the incubation period.

  • Data Analysis:

    • Calculate the percentage of luminescence inhibition for each sample concentration relative to a control (diluent only).

    • Determine the EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence) by plotting the inhibition percentage against the logarithm of the sample concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_photo Photodegradation cluster_analysis Analysis cluster_tox Toxicity Assessment prep Prepare Aqueous this compound Solution photo Irradiate with UV or Simulated Sunlight prep->photo sampling Collect Samples at Time Intervals photo->sampling extract Sample Extraction (e.g., QuEChERS) sampling->extract tox_assay Acute Toxicity Assay (e.g., Vibrio fischeri) sampling->tox_assay lcms LC-MS/MS or HRMS Analysis extract->lcms identify Identify & Quantify Degradation Products lcms->identify ec50 Determine EC50 Values tox_assay->ec50 Signaling_Pathway This compound This compound / Photodegradation Products sdh Succinate Dehydrogenase (Complex II) in Mitochondria This compound->sdh Inhibition etc Disrupted Electron Transport Chain sdh->etc tca Inhibited TCA Cycle sdh->tca atp Decreased ATP Production etc->atp ros Increased Reactive Oxygen Species (ROS) etc->ros stress Oxidative Stress ros->stress apoptosis Cell Apoptosis stress->apoptosis damage Cellular Damage stress->damage Toxicity_Assessment_Workflow start Obtain Photodegraded Sample Mixture and Parent this compound Solution range_finding Perform Range-Finding Test to Determine Concentration Range start->range_finding definitive_test Conduct Definitive Acute Toxicity Test (e.g., Vibrio fischeri, Daphnia magna) range_finding->definitive_test data_collection Measure Endpoint (e.g., Luminescence Inhibition, Immobilization) definitive_test->data_collection dose_response Generate Dose-Response Curve data_collection->dose_response ec50_calc Calculate EC50/LC50 Values with Confidence Intervals dose_response->ec50_calc comparison Compare Toxicity of Parent Compound vs. Degradation Products ec50_calc->comparison report Report Findings and Assess Environmental Risk comparison->report

References

Technical Support Center: Mitigating Fluopyram Leaching into Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential for fluopyram leaching into groundwater. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching into groundwater a concern?

This compound is a broad-spectrum fungicide and nematicide belonging to the pyridinyl ethylbenzamide chemical class.[1] It is used in agriculture to control a variety of fungal pathogens and nematodes.[1][2] Its potential to leach into groundwater is a concern due to its persistence in the environment and its mobility in certain soil types.[3][4] The degradation of this compound can also lead to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile substance.[5]

Q2: What are the key physicochemical properties of this compound that influence its leaching potential?

This compound's leaching potential is governed by several key properties:

  • Water Solubility: It has a moderate water solubility.[6]

  • Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates its tendency to bind to soil organic matter. A higher Koc value suggests lower mobility. This compound's Koc values indicate moderate mobility.[7]

  • Half-life (DT50): This is the time it takes for 50% of the compound to degrade. This compound is considered to be persistent in soil, with a long half-life.[1][6]

Q3: What environmental factors affect the leaching of this compound?

Several environmental factors can influence the movement of this compound through the soil profile:

  • Soil Type: Sandy soils with low organic matter and low clay content tend to allow for greater leaching compared to soils with higher clay and organic matter content.[8][9]

  • Soil Organic Matter (SOM): Higher SOM content increases the adsorption of this compound to soil particles, reducing its mobility and leaching potential.

  • Rainfall and Irrigation: The amount and intensity of rainfall or irrigation can significantly impact the downward movement of this compound through the soil.[10][11]

  • Soil pH: The pH of the soil can influence the adsorption and degradation of this compound.[12]

Q4: What are the primary degradation products of this compound in soil?

The main degradation products of this compound in soil include this compound-benzamide and 7-hydroxy-fluopyram.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₁ClF₆N₂O[2]
Molar Mass396.72 g/mol [2]
Water Solubility16.0 mg/L (at 20°C)[6]
Koc266 - 460[7]
GUS Leaching Potential3.23 (High leachability)[6]

Table 2: Soil Half-life (DT50) of this compound in Different Soil Types

Soil TypeDT50 (days)ConditionsReference
Laterite Soil17.50 - 30.04Laboratory, varying moisture[3]
Red Loam Soil15.99 - 26.17Laboratory, varying moisture[3]
Sandy Loam15.8Field[8]
Clay Loam24.8Field[8]
Silt Loam4.7 - 26.3Field, with/without organic amendment[4]
Sandy Loam5.7Field[14]
Hainan Latosol46.21Field[12][15]
Yunnan Sandy Soil36.48Field[12][15]
Fujian Plain Alluvial Soil57.76Field[12][15]
Greenhouse Soil87 - 231Field[16]

Table 3: Results from a Soil Column Leaching Study [10]

Soil TypeWater Applied (equivalent rainfall)% of Applied this compound in Top 0-10 cm% of Applied this compound Leached Beyond 30 cm
Laterite Soil50 mm76.84%Not detected
Red Loam Soil50 mm74.85%Not detected
Laterite Soil400 mm<50%Detected
Red Loam Soil400 mm<50%Detected

Experimental Protocols

Protocol 1: Soil Column Leaching Study (Adapted from OECD 312 and OPPTS 835.1240)[19][20]

This protocol outlines a general procedure for conducting a soil column leaching study to assess the mobility of this compound.

Objective: To determine the leaching potential of this compound and its degradation products in a controlled laboratory setting.

Materials:

  • Glass or stainless steel columns (e.g., 30 cm long, 5 cm inner diameter)

  • Representative soil, sieved (<2 mm)

  • Radiolabeled (¹⁴C) or non-radiolabeled this compound of high purity

  • Artificial rainwater (e.g., 0.01 M CaCl₂)

  • Peristaltic pump or other means of applying artificial rain

  • Leachate collection vessels

  • Apparatus for sectioning the soil column

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound

Procedure:

  • Soil Column Preparation:

    • Pack the columns uniformly with the prepared soil to a defined bulk density.

    • Saturate the columns with artificial rainwater from the bottom up to displace air.[17]

  • Application of this compound:

    • Apply a known amount of this compound to the surface of the soil column. The amount should be based on the maximum recommended field application rate.[18]

    • If using an organic solvent to dissolve this compound, ensure it is evaporated from the soil surface before starting the leaching.[18]

  • Leaching:

    • Apply artificial rainwater to the top of the columns at a constant, predetermined rate for a specified period (e.g., 48 hours).[19]

    • Collect the leachate in fractions at regular intervals.

  • Sample Collection and Analysis:

    • After the leaching period, carefully extrude the soil from the columns and section it into segments (e.g., every 5 cm).

    • Extract this compound from each soil segment and the collected leachate using an appropriate method (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound and its degradation products.

  • Data Analysis:

    • Calculate the mass balance of the applied this compound.

    • Determine the distribution of this compound and its degradation products in the soil profile and the leachate.

Protocol 2: Analysis of this compound in Soil and Water using QuEChERS and LC-MS/MS[18][22][23]

Objective: To accurately quantify this compound residues in soil and water samples.

Materials:

  • Homogenizer or high-speed shaker

  • Centrifuge

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

  • LC-MS/MS system

Procedure:

  • Sample Extraction (QuEChERS):

    • Weigh a representative sample of soil or measure a specific volume of water.

    • Add acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously for a specified time (e.g., 1-3 minutes).

    • Centrifuge to separate the phases.

  • Sample Cleanup (dSPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add the dSPE sorbents.

    • Vortex and then centrifuge.

  • LC-MS/MS Analysis:

    • Take the final extract and, if necessary, dilute it.

    • Inject a known volume into the LC-MS/MS system.

    • Quantify this compound based on a matrix-matched calibration curve.

Troubleshooting Guides

Issue 1: Low recovery of this compound during QuEChERS extraction.

Possible Cause Troubleshooting Step
Incomplete extractionIncrease shaking time or use a more powerful homogenizer.
Analyte degradationEnsure samples are processed promptly and stored correctly. Check the pH of the extraction solvent.
Strong matrix effectsOptimize the dSPE cleanup step with different sorbents. Use matrix-matched calibration standards.

Issue 2: Peak tailing or poor peak shape in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Column contaminationFlush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phaseAdjust the mobile phase composition (e.g., pH, organic solvent ratio).
Matrix interferenceImprove the sample cleanup procedure.
Secondary interactions with the stationary phaseUse a different column chemistry or add a mobile phase additive.

Issue 3: High variability in replicate soil column leaching experiments.

Possible Cause Troubleshooting Step
Inconsistent soil packingEnsure a standardized and reproducible method for packing the soil columns to achieve a consistent bulk density.
Preferential flow pathsVisually inspect the wetting front during column saturation to identify and repack columns with preferential flow.
Non-uniform application of this compoundUse a method that ensures an even distribution of the test substance on the soil surface.

Visualizations

Mitigation_Strategies cluster_field In-Field Mitigation cluster_application Application Technique cluster_monitoring Monitoring & Assessment BMPs Best Management Practices OrganicMatter Increase Soil Organic Matter Tillage Conservation Tillage BufferStrips Vegetated Buffer Strips ApplicationRate Optimize Application Rate Timing Avoid Application Before Heavy Rainfall SoilSampling Regular Soil Sampling Leaching This compound Leaching Potential SoilSampling->Leaching Assesses WaterMonitoring Groundwater Monitoring WaterMonitoring->Leaching Assesses Leaching->BMPs Reduces Leaching->OrganicMatter Reduces Leaching->Tillage Reduces Leaching->BufferStrips Reduces Leaching->ApplicationRate Reduces Leaching->Timing Reduces Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SoilCollection Soil/Water Sample Collection Extraction QuEChERS Extraction SoilCollection->Extraction Cleanup dSPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification RiskAssessment Leaching Risk Assessment Quantification->RiskAssessment

References

Improving the formulation of fluopyram for enhanced stability and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the formulation of fluopyram for enhanced stability and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

A1: this compound's low aqueous solubility (approximately 15-16 mg/L) and potential for crystalline growth in suspensions are the main formulation challenges.[1][2] These can lead to poor bioavailability and physical instability of the formulation, such as particle aggregation and sedimentation.

Q2: How can the bioavailability of this compound be improved?

A2: Reducing the particle size of this compound to the sub-micron or nano-scale can significantly enhance its bioavailability.[3][4] Nano-formulations exhibit increased surface area, leading to improved dissolution rates and greater uptake by the target organism.[3][4] For instance, a this compound nanosolid formulation with a mean particle size of approximately 367 nm has shown a toxicity index against Botrytis cinerea nearly double that of micro-sized or wettable powder formulations.[3][5]

Q3: What formulation techniques are effective for this compound?

A3: Several techniques can be employed to enhance the solubility and stability of this compound, including:

  • Nanosuspensions: Prepared via wet media milling, this top-down approach is effective in reducing particle size to the nanometer range.[3][5]

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier to improve its dissolution. Methods like solvent evaporation and hot-melt extrusion can be used.[6][7][8]

  • Suspension Concentrates (SC): this compound is commonly available as a 500 g/L SC formulation.[9] Optimization of adjuvants and milling processes is crucial for the stability of SC formulations.

Q4: How does particle size affect the efficacy of this compound?

A4: Particle size is inversely related to the biological activity of this compound. Studies have shown that reducing the particle size from the microscale (e.g., 10.16 μm) to the nanoscale (e.g., 366.8 nm) can increase the antifungal activity by 1.97–3.42-fold.[5] This is attributed to the increased surface area and enhanced cellular uptake of the smaller particles.[3]

Q5: What is the importance of zeta potential in this compound suspensions?

A5: Zeta potential is a critical indicator of the stability of a suspension.[10][11] A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between particles, which prevents aggregation and enhances the long-term stability of the formulation.[12] For instance, this compound nanosuspensions stabilized with anionic surfactants can achieve high negative zeta potential values (e.g., -46.4 mV), contributing to their stability.[3]

Troubleshooting Guides

Issue 1: Poor physical stability of this compound suspension (e.g., aggregation, sedimentation).

Potential Cause Troubleshooting Step
Inadequate stabilization Optimize the type and concentration of surfactant. Anionic surfactants can provide strong electrostatic repulsion.[3] Consider using a combination of steric and electrostatic stabilizers.
Particle growth (Ostwald ripening) Reduce the polydispersity of the particle size distribution. A narrower distribution minimizes the energy gradient between small and large particles.[3]
Incorrect surfactant-to-fluopyram ratio Systematically vary the ratio to find the optimal concentration that provides a stable suspension. A low surfactant concentration may not be sufficient to cover the particle surface, leading to aggregation.[5]
High storage temperature Store the formulation at the recommended temperature. Conduct accelerated stability studies to predict shelf-life under different conditions.[13][14]

Issue 2: Low bioavailability or efficacy of the formulated this compound.

Potential Cause Troubleshooting Step
Large particle size Employ particle size reduction techniques like wet media milling to achieve a mean particle size in the sub-micron or nano-range.[3][5]
Poor dissolution rate Consider formulating this compound as a solid dispersion with a hydrophilic carrier to enhance its dissolution.[6][7]
Crystalline form of this compound While this compound in nano-formulations tends to remain in a crystalline state, ensure that the chosen formulation method does not lead to less soluble polymorphic forms.[5]

Issue 3: Inconsistent results in particle size analysis.

Potential Cause Troubleshooting Step
Improper sample dilution Dilute the sample to an appropriate concentration for the instrument being used (e.g., Dynamic Light Scattering).[15]
Presence of aggregates Gently sonicate the sample before analysis to break up loose agglomerates.
Instrument limitations Use a combination of characterization techniques, such as Dynamic Light Scattering (DLS) for mean size and Polydispersity Index (PDI), and Laser Diffraction (LD) for detecting larger particles.[16][17]

Quantitative Data Summary

Table 1: Effect of Surfactants on this compound Nanosuspension Properties

SurfactantThis compound:Surfactant RatioMean Particle Size (nm)Polydispersity Index (PDI)
D42510:1< 600< 0.25
F12710:1< 600< 0.25
D4257.5:1576-

Data synthesized from a study on this compound nanoformulations.[5]

Table 2: Physicochemical Properties of Different this compound Formulations

FormulationMean Particle SizePolydispersity Index (PDI)Zeta Potential (mV)
Nanosolid (FLU-NS)366.8 nm0.323-46.4
Microsolid (FLU-MS)2.99 µm0.268-4.2
Wettable Powder (FLU-WP)10.16 µm--57.1

Data from a comparative study of different sized this compound formulations.[3]

Table 3: Antifungal Activity of this compound Formulations against Botrytis cinerea

FormulationEC50 (µg/mL)
Nanosolid (FLU-NS)4.23
Microsolid (FLU-MS)8.32
Wettable Powder (FLU-WP)8.35

EC50 values represent the concentration required to inhibit 50% of fungal growth.[5]

Experimental Protocols

1. Preparation of this compound Nanosuspension by Wet Media Milling

  • Objective: To produce a stable this compound nanosuspension with a narrow particle size distribution.

  • Materials: this compound technical powder, surfactant (e.g., D425), deionized water, milling media (e.g., zirconium oxide beads).

  • Equipment: High-energy planetary ball mill, nanomilling apparatus, dynamic light scattering (DLS) instrument.

  • Procedure:

    • Prepare an aqueous solution of the selected surfactant.

    • Disperse the this compound powder in the surfactant solution at the desired ratio (e.g., 10:1 this compound to surfactant).

    • Transfer the mixture to a grinding tank containing milling media.

    • Perform a pre-milling step using a planetary ball mill (e.g., 500 rpm for 30 minutes).[5]

    • Subject the pre-milled suspension to nanomilling at a higher speed (e.g., 2500 rpm) until the desired particle size is achieved.[5]

    • Monitor the particle size and PDI periodically using DLS.

    • For a solid formulation, add a cryoprotectant (e.g., 2.5% D-Trehalose) and freeze-dry the nanosuspension for 24 hours.[5]

2. Accelerated Stability Testing

  • Objective: To evaluate the physical and chemical stability of the this compound formulation under accelerated conditions.

  • Protocol: Based on the EPA and CIPAC guidelines.[13][14]

  • Procedure:

    • Package the formulation in a container that simulates the proposed commercial packaging.

    • Store the samples in a temperature-controlled oven at 54 ± 2°C for 14 days.[13]

    • At day 0 and day 14, analyze the samples for:

      • Active Ingredient Concentration: Use a validated analytical method (e.g., HPLC) to determine any degradation of this compound.

      • Physical Properties: Visually inspect for phase separation, sedimentation, or crystal growth.

      • Particle Size and Distribution: Measure using DLS or laser diffraction.

3. Determination of Zeta Potential

  • Objective: To assess the surface charge of this compound particles in suspension, which is an indicator of stability.

  • Equipment: Zeta potential analyzer (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the this compound suspension to the appropriate concentration using deionized water.

    • Inject the sample into the measurement cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the particles.[10]

    • The instrument's software will calculate the zeta potential based on the measured mobility.

    • Perform multiple measurements and report the average value.

Visualizations

Experimental_Workflow cluster_formulation Formulation Preparation cluster_characterization Characterization cluster_analysis Data Analysis This compound This compound Powder pre_milling Pre-milling (Planetary Ball Mill) This compound->pre_milling surfactant Surfactant Solution surfactant->pre_milling nano_milling Nanomilling pre_milling->nano_milling nanosuspension This compound Nanosuspension nano_milling->nanosuspension dls Particle Size & PDI (DLS) nanosuspension->dls zeta Zeta Potential nanosuspension->zeta stability Accelerated Stability (54°C, 14 days) nanosuspension->stability bioassay Bioavailability Assay (Antifungal Activity) nanosuspension->bioassay optimization Formulation Optimization dls->optimization zeta->optimization stability->optimization bioassay->optimization

Caption: Workflow for the formulation and characterization of this compound nanosuspensions.

Stability_Troubleshooting start Instability Observed (Aggregation/Sedimentation) cause1 Inadequate Stabilization? start->cause1 cause2 Particle Growth? start->cause2 cause3 Incorrect Surfactant Ratio? start->cause3 solution1 Optimize Surfactant (Type & Concentration) cause1->solution1 solution2 Narrow Particle Size Distribution cause2->solution2 solution3 Systematically Vary This compound:Surfactant Ratio cause3->solution3

Caption: Logical steps for troubleshooting physical instability in this compound suspensions.

References

Troubleshooting poor efficacy of fluopyram in controlling specific nematode species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the poor efficacy of fluopyram in controlling specific nematode species. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against nematodes?

This compound is a succinate dehydrogenase inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain in nematodes, inhibiting the enzyme succinate dehydrogenase.[1][2][3] This disruption of mitochondrial respiration leads to a deficiency in ATP production, causing paralysis, reduced mobility, and ultimately, the death of the nematode.[1][2][4] this compound is particularly effective against the second-stage juveniles (J2) of root-knot nematodes, preventing them from penetrating plant roots.[1]

Q2: Against which nematode species is this compound generally considered effective?

This compound has demonstrated broad-spectrum activity against several economically important plant-parasitic nematodes.[1] Its efficacy has been confirmed in various studies against species of:

  • Meloidogyne spp. (Root-knot nematodes)[1][5]

  • Pratylenchus spp. (Lesion nematodes)[1][6]

  • Heterodera spp. (Cyst nematodes)[1][7]

  • Globodera spp. (Potato cyst nematodes)[1][8]

  • Belonolaimus longicaudatus (Sting nematode)[9]

  • Rotylenchulus reniformis (Reniform nematode)[5]

Q3: I am observing poor efficacy of this compound against a specific nematode species. What are the possible reasons?

Several factors can contribute to the reduced effectiveness of this compound. These can be broadly categorized as species-specific sensitivity, potential for resistance, and experimental/application-related factors.

  • Intrinsic Species-Specific Sensitivity: Not all nematode species are equally susceptible to this compound. For instance, research has shown that this compound is lethal to Meloidogyne incognita but not to Heterodera schachtii.[2][10] This difference in sensitivity is attributed to variations in the target enzyme, succinate dehydrogenase, among different nematode species.[2]

  • Developed Resistance: Continuous and repeated use of this compound can lead to the development of resistance in nematode populations.[9][11] Reduced sensitivity to this compound has been reported in populations of Meloidogyne graminis on golf courses with a history of long-term this compound application.[9][12][13]

  • Nematode Life Stage: The efficacy of this compound can vary depending on the developmental stage of the nematode. For example, the second-stage juveniles (J2s) of Pratylenchus penetrans are significantly more sensitive to this compound than the fourth-stage juveniles (J4) and adults.[3][6]

  • Reversible Effects: The effects of this compound can be reversible at lower concentrations.[3][6][9] If the exposure time is insufficient or the concentration is too low, nematodes may recover after the compound is removed.

  • Application and Environmental Factors: The method of application, soil type, and environmental conditions can influence the availability and efficacy of this compound.[3][14] For instance, this compound applied as a seed treatment may only protect the roots to a certain depth.[15][16]

Troubleshooting Guides

Guide 1: Investigating Suspected Lack of Efficacy

If you are observing poor control of a target nematode species with this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Poor this compound Efficacy A Start: Poor Efficacy Observed B Verify Nematode Species and Life Stage A->B C Review Application Protocol (Concentration, Timing, Method) B->C D Conduct In Vitro Motility Assay C->D E Assess Root Penetration/Infection D->E F Is the species known to have low sensitivity (e.g., H. schachtii)? E->F G Consider alternative nematicides or integrated management. F->G Yes H Is there a history of repeated this compound use? F->H No I Suspect Resistance. Conduct comparative assays with a known susceptible population. H->I Yes J Optimize Application Protocol. Consider different timing or formulation. H->J No I->G K Efficacy Issue Resolved J->K L Efficacy Issue Not Resolved J->L L->G

Caption: Troubleshooting workflow for poor this compound efficacy.

Guide 2: Assessing Potential this compound Resistance

If you suspect resistance, a comparative study between the field population (test) and a known susceptible population (control) is recommended.

G cluster_0 Workflow for Assessing this compound Resistance A Isolate Nematode Populations: Test (Field) and Control (Susceptible) B Prepare Serial Dilutions of this compound A->B C Conduct In Vitro Motility Assays for both populations B->C D Calculate EC50 values for both populations C->D E Compare EC50 values D->E F Significantly higher EC50 in test population? E->F G Resistance Confirmed F->G Yes H No significant difference. Investigate other factors. F->H No

Caption: Workflow for assessing potential this compound resistance.

Data on this compound Efficacy

The efficacy of this compound can vary significantly between nematode species. Below is a summary of reported efficacy data.

Nematode SpeciesEfficacyKey FindingsCitations
Meloidogyne incognitaHighLethal effect; suppresses root penetration and gall formation.[2][5][10][15][16]
Meloidogyne graminisVariableReduced sensitivity and resistance reported in populations with long-term exposure.[9][12][13]
Heterodera schachtiiLowNot lethal; pre-incubation does not inhibit infection and development. Attributed to differences in the SDHC subunit of the target enzyme.[2][10]
Heterodera avenaeHighSeed treatment effectively reduces cyst densities.[7]
Pratylenchus penetransModerateEfficacy is dependent on developmental stage and concentration. Effects can be reversible at lower concentrations.[3][6][17]
Globodera pallidaHighInhibits hatching from cysts.[18]
Globodera rostochiensisHighProvides a high level of protection.[8][19]
Rotylenchulus reniformisModerateLess sensitive than M. incognita.[5]

Experimental Protocols

Protocol 1: In Vitro Nematode Motility Assay

This assay is used to determine the direct effect of this compound on nematode motility.

Materials:

  • Nematode suspension (e.g., J2s) of the target species

  • This compound stock solution

  • Sterile water or appropriate buffer

  • 24-well or 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Prepare Nematode Suspension: Extract and count nematodes to prepare a suspension of a known concentration (e.g., 50-100 nematodes per 100 µL).

  • Prepare this compound Dilutions: Create a serial dilution of this compound in sterile water or buffer to achieve the desired final concentrations in the assay wells.

  • Assay Setup:

    • Add the desired volume of this compound dilution to each well.

    • Add the nematode suspension to each well.

    • Include a control group with only sterile water/buffer and the nematode suspension.

    • Each treatment and control should have multiple replicates.

  • Incubation: Incubate the plates at a controlled temperature suitable for the nematode species.

  • Observation: At specific time points (e.g., 2, 4, 8, 24, 48 hours), observe the nematodes under an inverted microscope.

  • Data Collection: Count the number of motile and immotile nematodes in each well. A nematode is considered immotile if it does not move when gently prodded with a fine probe.

  • Analysis: Calculate the percentage of immotile nematodes for each concentration and time point. Determine the EC50 (the concentration that causes 50% immobility).

Protocol 2: Root Penetration Assay

This assay evaluates the effect of this compound on the ability of nematodes to infect plant roots.

Materials:

  • Nematode suspension (e.g., J2s)

  • This compound solution

  • Seedlings of a susceptible host plant

  • Pots or containers with sterilized soil or sand

  • Acid fuchsin stain

  • Glycerol

  • Microscope

Procedure:

  • Treatment Application: Apply this compound to the soil according to the desired experimental design (e.g., soil drench, seed treatment). Include an untreated control group.

  • Transplanting: Transplant the seedlings into the treated and untreated soil.

  • Inoculation: After a set period (e.g., 24 hours), inoculate the soil around the base of each seedling with a known number of nematodes.

  • Incubation: Grow the plants under controlled conditions for a specific duration (e.g., 7-14 days).

  • Root Staining:

    • Carefully remove the plants and wash the roots to remove soil.

    • Stain the roots with acid fuchsin to visualize the nematodes within the root tissue.

  • Observation and Data Collection:

    • Examine the stained roots under a microscope.

    • Count the number of nematodes that have penetrated the roots in both the treated and control groups.

  • Analysis: Compare the number of nematodes in the roots of treated and control plants to determine the effect of this compound on root penetration.

Signaling Pathway

This compound's Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain, which is crucial for cellular energy production (ATP synthesis).

G cluster_0 This compound's Impact on Mitochondrial Respiration in Nematodes A This compound C Complex II (Succinate Dehydrogenase - SDH) A->C Inhibits B Mitochondrial Electron Transport Chain F Electron Flow Disrupted B->F E Fumarate C->E Catalyzes conversion D Succinate D->C Catalyzes conversion G ATP Production Blocked F->G H Paralysis and Immobility G->H I Death of Nematode H->I

Caption: this compound inhibits Complex II (SDH) in the mitochondrial respiratory chain.

References

Validation & Comparative

Validating the impact of fluopyram on nematode motility, infectivity, and reproduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Nematicidal Efficacy of Fluopyram

Introduction: The management of plant-parasitic nematodes, microscopic roundworms that cause significant annual crop losses, presents an ongoing challenge in agriculture.[1] While traditional nematicides like oxamyl and abamectin have been staples in control strategies, concerns over environmental impact and resistance have spurred the development of new-generation alternatives.[1] this compound, a succinate dehydrogenase inhibitor (SDHI) originally developed as a fungicide, has emerged as a potent nematicide with a distinct mode of action.[1][2] This guide provides a comparative analysis of this compound's impact on nematode motility, infectivity, and reproduction, supported by experimental data and detailed protocols for researchers and scientists in the field.

Mechanism of Action: Mitochondrial Respiration Inhibition

This compound's primary mode of action against nematodes is the inhibition of mitochondrial respiration.[1][3] It specifically targets Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial electron transport chain.[1][4] By binding to the SDH complex, this compound blocks the conversion of succinate to fumarate, a critical step in cellular energy (ATP) production.[1][5] This disruption of the nematode's energy supply leads to a rapid depletion of ATP, causing paralysis, cessation of feeding, and ultimately, death.[1][3][5][6] This targeted action is highly selective for nematodes, with low toxicity to mammals, insects, and earthworms.[5][6]

Fluopyram_MoA cluster_mitochondrion Nematode Mitochondrion Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Paralysis Paralysis & Reduced Motility SDH->Paralysis Energy Depletion ATP ATP (Energy) ETC->ATP This compound This compound This compound->SDH Inhibition

Caption: this compound's inhibition of the SDH enzyme in the nematode mitochondrial respiratory chain.

Impact on Nematode Motility

This compound rapidly immobilizes nematodes by disrupting their energy metabolism.[3] Symptoms can appear as quickly as 30 minutes after application, leading to paralysis and reduced mobility.[3] This effect is particularly crucial for controlling the second-stage juveniles (J2) of root-knot nematodes, preventing them from penetrating plant roots.[1]

Comparative Motility Data

The following table summarizes the comparative efficacy of this compound and other nematicides on nematode motility and mortality. This compound consistently demonstrates high toxicity at low concentrations.

NematicideNematode SpeciesMetric (Exposure Time)ValueSource
This compound Meloidogyne incognitaED50 (24h)<0.8 ppm[5]
OxamylMeloidogyne incognitaED50 (24h)89.4 ppm[5]
FluensulfoneMeloidogyne incognitaED50 (24h)131.7 ppm[5]
FluazaindolizineMeloidogyne incognitaED50 (24h)180.6 ppm[5]
This compound M. incognitaLC50 (24h)1.2 µg/ml[7]
AbamectinM. incognitaLC50 (24h)0.42 µg/ml[7]
TioxazafenM. incognitaEC50 (24h)47.15 µg/ml[7]
This compound Rotylenchulus reniformisLC50 (24h)1.97 µg/ml[7]
AbamectinR. reniformisLC50 (24h)3.49 µg/ml[7]
TioxazafenR. reniformisEC50 (24h)47.25 µg/ml[7]
This compound Helicotylenchus microlobus & Mesocriconema nebraskenseLC50 (72h)0.0144 ppm[8]
FosthiazateH. microlobus & M. nebraskenseLC50 (72h)1.30 ppm[8]
AbamectinH. microlobus & M. nebraskenseLC50 (72h)19.6 ppm[8]
This compound Meloidogyne javanica% Paralyzed J2 (24h)>80% at 0.25 µL/L[9]
OxamylM. javanica% Paralyzed J2 (24h)>80% at >8 µL/L[9]

ED50: Effective dose for 50% inactivation. LC50: Lethal concentration for 50% of the population. EC50: Effect concentration for 50% of the population.

Experimental Protocol: Nematode Motility Assay

This protocol outlines a generalized method for assessing the impact of nematicides on motility in vitro.

  • Nematode Preparation: Collect second-stage juveniles (J2s) from infected plant roots or culture plates. For plant-parasitic nematodes, this often involves bleach extraction followed by sucrose flotation to obtain clean eggs, which are then hatched.[10] For organisms like C. elegans, life-stage synchronization is achieved through alkaline bleach treatment.[11]

  • Compound Preparation: Prepare stock solutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO). Create a dilution series to test a range of concentrations. A solvent-only control is essential.

  • Exposure: Distribute a standardized number of nematodes (e.g., 30-50 J2s) into the wells of a 96-well plate containing the test solutions.[12][13]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Manual Counting: Observe nematodes under a dissecting microscope. A nematode is considered immobile or paralyzed if it does not move when prodded with a fine probe.[5]

    • Automated Tracking: Use a high-throughput system like WMicrotracker ONE or video microscopy software (e.g., Tierpsy Tracker, ZebraLab) to quantify movement.[11][12][13][14] These systems detect and record activity counts over time.

  • Data Analysis: Calculate the percentage of immobile nematodes for each concentration relative to the control. Determine EC50 or LC50 values using probit analysis.

Motility_Workflow A 1. Nematode Culture & Extraction (e.g., J2s of Meloidogyne spp.) C 3. Exposure in 96-Well Plates (Add nematodes to test solutions) A->C B 2. Prepare Nematicide Dilutions (this compound, Alternatives, Control) B->C D 4. Incubation (e.g., 24-72 hours at 25°C) C->D E 5. Motility Assessment D->E F Microscopic Observation (Manual prodding) E->F G Automated Tracking System (e.g., WMicrotracker) E->G H 6. Data Analysis (Calculate % immobility, LC50/EC50) F->H G->H Infectivity_Workflow A 1. Expose J2 Nematodes (this compound vs. Control) B 2. Wash Nematodes (Remove residual compound) A->B C 3. Inoculate Host Plant Seedlings B->C D 4. Grow Plants (4-8 weeks in controlled environment) C->D E 5. Assess Root System D->E F Count Galls or Cysts E->F G Stain Roots & Count Nematodes Inside E->G H 6. Data Analysis (Compare treated vs. control) F->H G->H Reproduction_Workflow A 1. Perform Infectivity Assay (Steps 1-4, allow full lifecycle) B 2. Harvest Roots and Soil A->B C 3. Extract Eggs (e.g., Bleach extraction for egg masses) B->C D 4. Quantify Eggs (Microscopic counting) C->D E 5. Data Analysis D->E F Calculate Reproduction Factor (RF = Pf/Pi) E->F G Compare RF values between treatments F->G

References

Investigating cross-resistance profiles between fluopyram and other agricultural fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals at the forefront of agricultural science and fungicide development, understanding the nuances of cross-resistance is critical for sustainable disease management. This guide provides an in-depth comparison of the cross-resistance profiles between fluopyram, a pyridinyl-ethyl-benzamide fungicide, and other key agricultural fungicides. By examining experimental data and underlying resistance mechanisms, this document serves as a vital resource for developing effective and durable disease control strategies.

This compound is a potent succinate dehydrogenase inhibitor (SDHI), belonging to FRAC (Fungicide Resistance Action Committee) Group 7. It functions by targeting and inhibiting complex II of the mitochondrial respiratory chain in fungi, a crucial enzyme for cellular energy production.[1][2] However, the emergence of resistance, primarily through mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, poses a significant challenge to its long-term efficacy. These mutations can also lead to cross-resistance, where resistance to one fungicide confers resistance to another, complicating control strategies.[3][4]

Comparative Efficacy and Cross-Resistance Profiles

The cross-resistance patterns between this compound and other fungicides, particularly within the SDHI class, are complex and highly dependent on the specific mutation(s) present in the target pathogen.[3][5] Quantitative data, primarily in the form of 50% effective concentration (EC50) values, are essential for dissecting these relationships. A higher EC50 value indicates lower sensitivity of the fungus to the fungicide.

Cross-Resistance with SDHI Fungicides

Studies have demonstrated varied cross-resistance patterns between this compound and other SDHIs such as boscalid, fluxapyroxad, and penthiopyrad across different fungal species and Sdh mutant genotypes.

Table 1: EC50 Values (µg/mL) of this compound and Other SDHI Fungicides Against Botrytis cinerea Isolates with Different SdhB Genotypes

SdhB GenotypeThis compoundBoscalidFluxapyroxadPenthiopyradReference
Wild Type (Sensitive)0.03 - 0.29< 1.0< 0.1< 0.1[1][4]
H272R0.05 - 0.35> 1000.1 - 1.01.0 - 10.0[4]
H272Y0.06 - 0.40> 100> 1.0> 10.0[4]
N230I> 15> 100> 1.0> 6.0[4]
P225F> 15> 100> 1.0> 6.0[3]
P225H0.1 - 1.0> 100< 0.1< 0.1[3]

Table 2: EC50 Values (µg/mL) of this compound and Other SDHI Fungicides Against Alternaria alternata Isolates with Different Sdh Genotypes

Sdh GenotypeThis compoundBoscalidFluxapyroxadPenthiopyradReference
Wild Type (Sensitive)0.018 - 1.420.017 - 1.48< 0.10.021 - 1.34[6]
SdhB-H277Y/RSensitiveHighly ResistantReduced SensitivityReduced Sensitivity[5]
SdhC-H134RReduced SensitivityResistantReduced SensitivityNot specified[5][7]
SdhD-H133RReduced SensitivityHighly ResistantHighly ResistantReduced Sensitivity[5]

Table 3: EC50 Values (µg/mL) of this compound and Boscalid Against Podosphaera xanthii Isolates with Different SdhC Genotypes

SdhC GenotypeThis compoundBoscalidReference
Wild Type (Sensitive)< 0.1< 0.1[8]
A86VResistantSensitive[8][9]
G151RSensitiveResistant[8]
Cross-Resistance with Non-SDHI Fungicides

Evidence suggests that cross-resistance between this compound and fungicides from other chemical groups, such as Demethylation Inhibitors (DMIs; FRAC Group 3) and Quinone outside Inhibitors (QoIs; FRAC Group 11), is generally not observed when the resistance mechanism is target-site specific to the non-SDHI fungicide.[1][2] However, multi-drug resistance (MDR) conferred by non-target site mechanisms can lead to reduced sensitivity to a broader range of fungicides, including this compound.[10][11]

One study on Fusarium graminearum found no cross-resistance between this compound and the DMI fungicides epoxiconazole and metconazole, nor with the QoI fungicide phenamacril.[2] Similarly, a study on Botrytis cinerea found no correlation between sensitivity to this compound and sensitivity to the QoI fungicide pyraclostrobin.[1]

Mechanisms of Resistance

The primary mechanism of resistance to SDHI fungicides is alterations in the target enzyme, succinate dehydrogenase. However, other non-target site mechanisms can also contribute to reduced fungicide sensitivity.

Target Site Resistance

Point mutations in the SdhB, SdhC, and SdhD genes are the most common cause of resistance to SDHI fungicides. These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the fungicide to its target site.[3][4][5] The location and specific amino acid substitution determine the level of resistance and the cross-resistance pattern to different SDHI fungicides.

cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Pool SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- This compound This compound (SDHI Fungicide) This compound->SDH Inhibition Mutated_SDH Mutated Succinate Dehydrogenase (SdhB, C, D) This compound->Mutated_SDH Resistance Fungicide Resistance Mutated_SDH->Resistance

Target site resistance mechanism for this compound.

Non-Target Site Resistance

Non-target site resistance mechanisms can also contribute to reduced fungicide efficacy. These mechanisms are generally broader in their effect and can confer resistance to multiple classes of fungicides.

  • Efflux Pumps: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration and effectiveness.[12][13]

  • Metabolic Detoxification: Fungi may evolve enhanced metabolic pathways to detoxify and degrade fungicides before they can reach their target site.

  • Stress Response Pathways: Activation of cellular stress response pathways can help the fungus cope with the toxic effects of fungicides, contributing to tolerance.[12]

cluster_0 Fungal Cell Fungicide_in Fungicide (Extracellular) Fungicide_intra Fungicide (Intracellular) Fungicide_in->Fungicide_intra Target Target Site Fungicide_intra->Target Inhibition Efflux_Pump Efflux Pump (e.g., ABC/MFS Transporters) Fungicide_intra->Efflux_Pump Detox Metabolic Detoxification Fungicide_intra->Detox Degradation Fungicide_out Fungicide (Extracellular) Efflux_Pump->Fungicide_out Expulsion

Non-target site resistance mechanisms.

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized experimental procedures. The following is a generalized protocol for the in vitro assessment of fungicide efficacy using a mycelial growth assay.

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination
  • Fungal Isolate Preparation:

    • Isolates of the target fungus (e.g., Botrytis cinerea) are cultured on a suitable medium, such as potato dextrose agar (PDA), at 20-25°C for 7-14 days.[14]

    • For pathogens like B. cinerea, single-spore isolation is often performed to ensure genetic purity.[15]

  • Fungicide Stock and Working Solutions:

    • Technical-grade fungicides are dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10,000 µg/mL).[16]

    • A series of working solutions are prepared by diluting the stock solution.

  • Amended Media Preparation:

    • The appropriate growth medium (e.g., PDA or a specific medium to avoid interference, like yeast extract agar for SDHIs) is prepared and autoclaved.[16][17]

    • After cooling to approximately 50-55°C, the fungicide working solutions are added to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • The amended media is then dispensed into sterile petri dishes.

  • Inoculation and Incubation:

    • A mycelial plug (e.g., 5 mm in diameter) is taken from the actively growing edge of a fungal culture and placed in the center of each fungicide-amended plate.[14]

    • The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark for a specified period (e.g., 3-7 days), or until the mycelium on the control plate (no fungicide) reaches a certain diameter.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.

    • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate.

    • The EC50 value is determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[17]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Isolate 1. Fungal Isolate Culture Inoculate 4. Inoculation Isolate->Inoculate Stock 2. Fungicide Stock Solution Media 3. Fungicide-Amended Media Stock->Media Media->Inoculate Incubate 5. Incubation Inoculate->Incubate Measure 6. Measure Growth Incubate->Measure Calculate 7. Calculate EC50 Measure->Calculate

Workflow for EC50 determination.

Conclusion

The cross-resistance profile of this compound is intricate and largely dictated by the specific genetic mutations within the target fungal population. While a high risk of cross-resistance exists with other SDHI fungicides, the pattern is not uniform, and this compound may remain effective against certain Sdh mutants that are resistant to other SDHIs. Conversely, some mutations can confer broad resistance across the SDHI class. Cross-resistance with fungicides from different FRAC groups is less common and often linked to broader, non-target site resistance mechanisms. A thorough understanding of these resistance patterns, supported by robust experimental data, is paramount for the development of sustainable and effective fungicide resistance management programs. Continuous monitoring of pathogen populations and the elucidation of novel resistance mechanisms are essential to prolong the utility of this compound and other valuable agricultural fungicides.

References

Fluopyram's Nematicidal Efficacy: A Comparative Analysis Against Key Plant-Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Fluopyram's Performance in Controlling Economically Important Plant-Parasitic Nematodes

This publication provides a detailed comparison of the nematicide this compound against other chemical alternatives for the control of various species of plant-parasitic nematodes. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering a synthesis of experimental data, detailed methodologies, and a visual representation of experimental workflows.

Introduction

This compound, a succinate dehydrogenase inhibitor (SDHI), has emerged as a significant tool in the management of plant-parasitic nematodes.[1] Originally developed as a fungicide, its potent nematicidal activity offers a dual benefit for crop protection.[1] This document summarizes the performance of this compound against three of the most economically damaging genera of plant-parasitic nematodes: Meloidogyne spp. (root-knot nematodes), Heterodera spp. (cyst nematodes), and Pratylenchus spp. (lesion nematodes). Its efficacy is compared with other commonly used nematicides, supported by data from various scientific studies.

Mechanism of Action

This compound's mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of nematodes.[2] This disruption of cellular respiration leads to a rapid depletion of energy, resulting in paralysis and eventual death of the nematode.[2] This targeted action provides effective control while its selectivity profile makes it a valuable component of integrated pest management (IPM) programs.[1]

Performance Evaluation of this compound

The efficacy of this compound varies depending on the nematode species, life stage, and application method. The following tables summarize key performance data from various studies, comparing this compound with other nematicides.

Table 1: Efficacy of this compound against Root-Knot Nematodes (Meloidogyne spp.)
Active Ingredient Nematode Species Application Rate Efficacy Metric Result Crop Source
This compoundM. incognita450 g a.i./haRKN Control Efficacy (60 DAT)74.06%Tomato[3]
AbamectinM. incognita375 g a.i./haRKN Control Efficacy (60 DAT)Not significantly different from controlTomato[3]
This compound + Abamectin (1:5)M. incognita450 g a.i./haRKN Control Efficacy (60 DAT)Significantly higher than other treatmentsTomato[3]
This compoundM. incognita237 g a.i./ha (single chemigation)Root Galling IndexSimilar to OxamylTomato[4]
OxamylNot SpecifiedRoot Galling IndexBetter than this compound in one of two trialsTomato[4]
This compoundM. javanica0.25 µL/LJ2 Mortality (24h)>80%In vitro[5]
OxamylM. javanica8 µL/LJ2 Mortality (24h)>95%In vitro[5]
This compoundMeloidogyne spp.Not SpecifiedYield Increase59%Tomato[6]
Table 2: Efficacy of this compound against Cyst Nematodes (Heterodera spp.)
Active Ingredient Nematode Species Application Method Efficacy Metric Result Crop Source
This compoundH. glycinesSeed TreatmentReduction in Cysts3.44-3.59 times lower than control and pydiflumetofenSoybean[7]
This compoundH. glycinesSeed TreatmentReduction in Eggs7.06-8.25 times lower than control and pydiflumetofenSoybean[7]
This compoundH. glycinesSeed TreatmentReduction in J2 Hatching & Motility>95%In vitro[8]
FosthiazateG. rostochiensisNot SpecifiedNot SpecifiedNot SpecifiedPotato[9]
Table 3: Efficacy of this compound against Lesion Nematodes (Pratylenchus spp.)
Active Ingredient Nematode Species Application Rate/Method Efficacy Metric Result Crop Source
This compoundP. penetrans0.15 mg/seedEarly Season Population DensityReduced compared to control (in 1 of 2 years)Corn[8][10]
This compoundP. penetrans25 µg/mlMotilityIrreversible effectIn vitro[8][10]
This compoundPratylenchus spp.Not SpecifiedNot SpecifiedNot significantly reduced in strawberry fieldsStrawberry[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the evaluation of nematicidal products.

Nematode Extraction from Soil and Roots (Centrifugal-Flotation Technique)

This protocol is a standard method for extracting nematodes from soil and plant tissue samples.

  • Sample Preparation: A known volume of soil (e.g., 100 cm³) is suspended in water. Roots are gently washed to remove adhering soil, blotted dry, weighed, and then finely chopped.

  • Sieving: The soil or root suspension is passed through a series of nested sieves with decreasing mesh sizes (e.g., 850 µm, 250 µm, 75 µm, and 25 µm) to separate nematodes from larger and smaller debris.

  • Centrifugation: The material collected on the finer sieves is washed into centrifuge tubes. The tubes are centrifuged at approximately 1,500 g for 4 minutes, after which the supernatant is discarded.

  • Sugar Flotation: A sucrose solution (specific gravity approx. 1.18) is added to the pellet in the centrifuge tubes, and the contents are thoroughly mixed. The tubes are then centrifuged again at 800 g for 1 minute.

  • Final Collection: The supernatant, containing the nematodes, is poured through a fine sieve (e.g., 25 µm) to collect the nematodes, which are then rinsed with water into a beaker for counting and identification.

In Vitro Nematicide Bioassay (Mortality and Hatching)

These assays are used to determine the direct effect of a compound on nematode mortality and egg hatching.

Mortality Assay:

  • Nematode Suspension: Second-stage juveniles (J2) of the target nematode are collected and suspended in sterile water.

  • Treatment Application: A known number of J2 (e.g., 50-100) are transferred to individual wells of a multi-well plate. Different concentrations of the test nematicide are added to the wells. A control group with only water is included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Mortality Assessment: After incubation, the number of motile and immotile nematodes is counted under a microscope. Nematodes that do not respond to a physical stimulus (e.g., a fine needle) are considered dead.

Egg Hatching Assay:

  • Egg Collection: Egg masses are collected from infected roots and surface-sterilized (e.g., with a dilute sodium hypochlorite solution).

  • Treatment Application: A known number of eggs or egg masses are placed in wells of a multi-well plate containing different concentrations of the test nematicide.

  • Incubation: The plates are incubated under controlled conditions for a period sufficient for hatching to occur in the control group (e.g., 7-14 days).

  • Hatching Assessment: The number of hatched juveniles is counted at regular intervals. The percentage of hatch inhibition is calculated relative to the control.[11]

Greenhouse Pot Trial for Nematicide Efficacy

Greenhouse trials provide a controlled environment to assess nematicide performance in a plant-soil system.

  • Experimental Setup: Pots are filled with sterilized soil or a soil mix. Seedlings of a susceptible host plant are transplanted into each pot.

  • Inoculation: A known number of nematode eggs or J2s are inoculated into the soil around the plant roots.

  • Nematicide Application: The test nematicide is applied according to the desired method (e.g., soil drench, in-furrow application, seed treatment). An untreated control group is maintained.

  • Growth Period: Plants are grown under controlled greenhouse conditions for a specific period (e.g., 4-8 weeks).

  • Data Collection: At the end of the experiment, various parameters are assessed, including:

    • Plant growth metrics (e.g., plant height, root and shoot weight).

    • Nematode population densities in the soil and roots (using extraction methods described above).

    • Root damage assessment (e.g., root galling index for root-knot nematodes, number of cysts for cyst nematodes).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_nematode_prep Nematode Preparation cluster_invitro In Vitro Bioassay cluster_greenhouse Greenhouse Pot Trial soil_sample Soil/Root Sampling extraction Nematode Extraction (Sieving & Centrifugation) soil_sample->extraction culture Nematode Culture (Egg/J2 Collection) extraction->culture mortality_assay Mortality Assay (J2 Treatment) culture->mortality_assay hatching_assay Hatching Assay (Egg Treatment) culture->hatching_assay inoculation Nematode Inoculation incubation_invitro Incubation (24-72h for J2, 7-14d for eggs) mortality_assay->incubation_invitro hatching_assay->incubation_invitro data_collection_invitro Data Collection (% Mortality, % Hatch Inhibition) incubation_invitro->data_collection_invitro potting Potting & Planting potting->inoculation nematicide_app Nematicide Application inoculation->nematicide_app growth_period Plant Growth (4-8 weeks) nematicide_app->growth_period data_collection_greenhouse Data Collection (Plant Growth, Nematode Counts, Root Damage) growth_period->data_collection_greenhouse

Caption: Experimental workflow for evaluating nematicide efficacy.

Conclusion

This compound demonstrates significant efficacy against a broad spectrum of plant-parasitic nematodes, often comparable or superior to older classes of nematicides. Its unique mode of action and systemic properties make it a valuable tool for nematode management. However, its performance can be influenced by factors such as the target nematode species, application timing, and environmental conditions. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further optimizing the use of this compound and other nematicides for sustainable crop protection.

References

A Comparative Ecotoxicological Risk Assessment of Fluopyram and Legacy Nematicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental impact of a modern nematicide versus its predecessors.

This guide provides an objective comparison of the ecotoxicological profiles of fluopyram, a contemporary succinate dehydrogenase inhibitor (SDHI) nematicide, and legacy nematicides, primarily organophosphates and carbamates. The assessment is based on extensive experimental data, offering a quantitative and qualitative analysis of their respective risks to non-target organisms and the broader environment.

Executive Summary

This compound generally exhibits a more favorable ecotoxicological profile compared to the legacy nematicides aldicarb, carbofuran, fenamiphos, and oxamyl. While this compound demonstrates moderate to high toxicity to certain aquatic organisms, its toxicity to terrestrial vertebrates and invertebrates is notably lower than that of the legacy compounds, which are characterized by their high acute toxicity across a broad range of non-target species. This difference is largely attributable to their distinct modes of action. This compound selectively inhibits succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain, whereas organophosphates and carbamates indiscriminately inhibit acetylcholinesterase, a critical enzyme in the nervous system of a wide array of organisms.

Data Presentation: Quantitative Ecotoxicity Comparison

The following tables summarize the acute toxicity of this compound and selected legacy nematicides to a range of non-target organisms. Data is presented as LC50 (Lethal Concentration 50%) for aquatic organisms and LD50 (Lethal Dose 50%) for terrestrial organisms. Lower values indicate higher toxicity.

Table 1: Acute Toxicity to Aquatic Organisms (LC50)

NematicideChemical ClassFish (96-hour LC50, mg/L)Aquatic Invertebrates (Daphnia magna, 48-hour EC50, mg/L)
This compound Pyridinyl-ethyl-benzamide0.056 (Rainbow Trout)1.021
Aldicarb Carbamate1.5 (Bluegill Sunfish)[1]0.41
Carbofuran Carbamate0.22 (Rainbow Trout)0.019
Fenamiphos Organophosphate0.0096 (Rainbow Trout)0.0018
Oxamyl Carbamate4.2 (Rainbow Trout)[2]0.318

Table 2: Acute Toxicity to Terrestrial Organisms (LD50)

NematicideChemical ClassBirds (Acute Oral LD50, mg/kg bw)Earthworms (Eisenia fetida, 14-day LC50, mg/kg soil)Honeybees (Apis mellifera, 48-hour Contact LD50, µ g/bee )
This compound Pyridinyl-ethyl-benzamide>2000 (Bobwhite Quail)>1000>100
Aldicarb Carbamate1.78 (Red-winged Blackbird)[1]8>100[1]
Carbofuran Carbamate0.7 (Japanese Quail)[3]2.50.16
Fenamiphos Organophosphate0.5 (Ring-necked Pheasant)[4]151.87[5]
Oxamyl Carbamate2.6 (Mallard Duck)[2]62.5

Experimental Protocols

The ecotoxicological data presented in this guide are derived from standardized tests, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test evaluates the acute toxicity of a substance to fish.[6][7][8][9] Typically, a group of fish of a recommended species (e.g., Rainbow Trout, Zebra fish) is exposed to at least five concentrations of the test substance dissolved in water for a 96-hour period.[6][8] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 value is calculated.[6][7][8]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to aquatic invertebrates, using Daphnia magna as the model organism.[10][11][12][13][14] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[10][11][13] The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that immobilizes 50% of the daphnids) is determined.[10][11][12][13]

Terrestrial Toxicity Testing
  • Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the acute oral toxicity of a substance to birds. A single dose of the test substance is administered orally to birds (e.g., Bobwhite Quail, Mallard Duck) that have been fasted. The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50 is then calculated.

  • Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida).[15][16][17][18][19] The test can be conducted using two methods: a filter paper contact test for initial screening and an artificial soil test for a more realistic exposure scenario.[15][16][19] In the artificial soil test, earthworms are exposed to soil treated with at least five concentrations of the test substance.[15][17][19] Mortality and sublethal effects (e.g., weight change) are assessed after 7 and 14 days to determine the LC50.[15][17][18][19]

  • Honeybee, Acute Contact and Oral Toxicity Test (OECD 213 & 214): These guidelines are used to assess the acute toxicity of pesticides to honeybees (Apis mellifera).[20][21][22][23][24][25][26][27][28]

    • Acute Contact Toxicity (OECD 214): A defined dose of the test substance is applied directly to the thorax of the bees.[20][22][24][27]

    • Acute Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.[22][23][25][26][28] In both tests, mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary) to calculate the LD50.[20][23][26]

Mandatory Visualization

Signaling Pathways

Fluopyram_Mode_of_Action This compound inhibits Complex II of the mitochondrial respiratory chain. cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III Electron Transfer This compound This compound This compound->SDH Inhibition

Caption: this compound's mode of action: Inhibition of Succinate Dehydrogenase (Complex II).

Legacy_Nematicide_Mode_of_Action Legacy nematicides inhibit the enzyme acetylcholinesterase. cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding & Stimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Legacy_Nematicide Organophosphate/ Carbamate Legacy_Nematicide->AChE Inhibition

Caption: Legacy nematicides' mode of action: Inhibition of Acetylcholinesterase.

Experimental Workflow

Ecotox_Risk_Assessment_Workflow cluster_tier1 Tier 1: Acute Toxicity Testing cluster_tier2 Tier 2: Chronic & Sub-lethal Effects cluster_tier3 Tier 3: Higher-tier & Field Studies A1 Fish Acute Toxicity (OECD 203) B1 Fish Early-life Stage Toxicity (OECD 210) A1->B1 A2 Daphnia Acute Immobilisation (OECD 202) B2 Daphnia Reproduction Test (OECD 211) A2->B2 A3 Avian Acute Oral Toxicity (OECD 223) B3 Avian Reproduction Test (OECD 206) A3->B3 A4 Earthworm Acute Toxicity (OECD 207) B4 Earthworm Reproduction Test (OECD 222) A4->B4 A5 Honeybee Acute Contact & Oral (OECD 213/214) C1 Mesocosm/Microcosm Studies B1->C1 B2->C1 C2 Field Monitoring & Residue Analysis B3->C2 B4->C2 Risk_Characterization Risk Characterization (PEC/PNEC) C1->Risk_Characterization C2->Risk_Characterization Start Test Substance (this compound or Legacy Nematicide) Start->A1 Start->A2 Start->A3 Start->A4 Start->A5 Regulatory_Decision Regulatory Decision Risk_Characterization->Regulatory_Decision

Caption: A tiered workflow for comparative ecotoxicological risk assessment of nematicides.

References

A Comparative Analysis of the Degradation of Fluopyram and Tebuconazole: Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental fate of two widely used fungicides, fluopyram and tebuconazole. This document provides a detailed comparison of their degradation pathways, transformation products, and degradation kinetics, supported by experimental data and methodologies.

This guide synthesizes available scientific literature to offer an objective comparison of the degradation of this compound, a pyridinyl ethylbenzamide fungicide, and tebuconazole, a triazole fungicide. Understanding the environmental persistence, transformation, and ultimate fate of these compounds is critical for assessing their ecological impact and ensuring food safety.

Degradation Pathways and Major Products

This compound and tebuconazole degrade in the environment through various biotic and abiotic processes, leading to the formation of several transformation products. The primary degradation routes include microbial metabolism in soil and water, photodegradation, and hydrolysis.

This compound degradation in soil primarily occurs through aerobic metabolism. The main initial transformation is the hydroxylation of the this compound molecule to form this compound-7-hydroxy.[1] This is followed by the cleavage of the amide bond, yielding two major metabolites: 2-(trifluoromethyl)benzamide (this compound-benzamide) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (this compound-PCA). This compound-PCA can be further degraded to methyl sulfoxide.[1] Under anaerobic conditions, this compound is significantly more persistent.[1] Photodegradation of this compound in aqueous solutions can lead to the formation of a lactam through intramolecular elimination of HCl, as well as various hydroxylated and rearranged products.[2][3][4][5][6][7]

Tebuconazole is generally persistent in soil and water, with microbial degradation being the primary dissipation route, although it occurs slowly.[8] It is stable to hydrolysis under typical environmental pH conditions.[9] Abiotic degradation of tebuconazole is mainly driven by photolysis, which can lead to the formation of various oxidation products.[9] The major degradation pathways for tebuconazole involve hydroxylation of the tert-butyl group, cleavage of the triazole moiety to form 1,2,4-triazole, and further oxidation to tebuconazole lactone and tebuconazole carboxylic acid.[9][10] Several bacterial and fungal species have been identified that can degrade tebuconazole.[11]

Quantitative Analysis of Degradation

The persistence of a pesticide in the environment is often expressed by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The tables below summarize the degradation half-lives of this compound and tebuconazole in various environmental matrices as reported in different studies.

Table 1: Comparative Degradation Half-life (DT50) of this compound and Tebuconazole in Soil

Soil Type/ConditionThis compound DT50 (days)Tebuconazole DT50 (days)Reference
Open Field29.7 - 3126.8 - 28.8[2]
Poly-house38.4 - 4032.3 - 36.9[2]
Watermelon Field15.8 - 24.811.2 - 14.4[1]
Vineyard Soil (Silt Loam)4.7 - 26.32.3 - 6.3[12]
Vineyard Soil (Sandy Loam)4.7 - 26.32.3 - 6.3[12]

Table 2: Comparative Degradation Half-life (DT50) of this compound and Tebuconazole in Various Crops

CropThis compound DT50 (days)Tebuconazole DT50 (days)Reference
Bell Pepper (Fruit)7.3 (Open Field), 9 - 9.3 (Poly-house)6.1 (Open Field), 7.2 (Poly-house)[2]
Bell Pepper (Leaves)13.7 - 15.8 (Open Field), 27.4 (Poly-house)11.6 - 15.1 (Open Field), 22.3 - 25.3 (Poly-house)[2]
Watermelon6.48 - 6.605.87 - 6.93[1]
Kidney Bean3.67 - 4.073.86 - 4.18[13][14]
Apple7.77.9[15]
Pomegranate7.3 - 9.18 - 10.3[2]

Table 3: Microbial Degradation of this compound and Tebuconazole by Different Microorganisms (14-day laboratory study)

MicroorganismThis compound Degradation (%)Tebuconazole Degradation (%)Reference
Bacillus subtilis7.5No degradation observed[8][16][17]
Trichoderma harzianum74.3 - 81.544.5 - 49.2[8][16][17]
B. subtilis + T. harzianum8.3 - 24.16.1 - 23.3[8][16][17]

Experimental Protocols

The following section outlines a generalized methodology for conducting a comparative degradation study of this compound and tebuconazole in an environmental matrix, such as soil. This protocol is a composite based on common practices reported in the cited literature.

1. Experimental Setup:

  • Soil Selection: Choose a representative soil type (e.g., sandy loam, silt loam) with known physicochemical properties (pH, organic matter content, texture).

  • Pesticide Application: Prepare standard solutions of this compound and tebuconazole. Apply the fungicides to the soil samples at a concentration relevant to agricultural practices.

  • Incubation: Incubate the treated soil samples in a controlled environment (e.g., incubator or growth chamber) at a constant temperature and moisture level. Include control samples (untreated soil) for comparison.

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days) to monitor the dissipation of the parent compounds and the formation of degradation products.

2. Sample Preparation (QuEChERS Method):

  • Extraction: Weigh a subsample of the collected soil and place it in a centrifuge tube. Add a specific volume of acetonitrile and internal standard. Shake vigorously to extract the pesticide residues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure.[8][14]

  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to the tube to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant before instrumental analysis.

3. Instrumental Analysis:

  • LC-MS/MS or GC-MS: Analyze the final extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide high sensitivity and selectivity for the quantification of the parent fungicides and their degradation products.[1][8][18]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound, tebuconazole, and their respective metabolites in the samples.

4. Data Analysis:

  • Degradation Kinetics: Plot the concentration of the parent compounds against time to determine the degradation kinetics. The data is often fitted to a first-order kinetic model to calculate the half-life (DT50).

  • Metabolite Identification: Identify and quantify the major degradation products at each sampling point to understand the transformation pathways.

Visualizing the Degradation Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound and tebuconazole and a typical experimental workflow for their comparative analysis.

Fluopyram_Degradation_Pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Microbial Metabolism Photodegradation Photodegradation (Aqueous) This compound->Photodegradation Fluopyram_7_OH This compound-7-hydroxy Hydroxylation->Fluopyram_7_OH Cleavage Amide Cleavage Fluopyram_7_OH->Cleavage Fluopyram_BZM This compound-benzamide Cleavage->Fluopyram_BZM Fluopyram_PCA This compound-PCA Cleavage->Fluopyram_PCA Further_Degradation Further Degradation Fluopyram_PCA->Further_Degradation Methyl_Sulfoxide Methyl Sulfoxide Further_Degradation->Methyl_Sulfoxide Lactam This compound-lactam Photodegradation->Lactam Hydroxylated_Products Hydroxylated Products Photodegradation->Hydroxylated_Products

Caption: Proposed degradation pathway of this compound in the environment.

Tebuconazole_Degradation_Pathway Tebuconazole Tebuconazole Microbial_Degradation Microbial Degradation Tebuconazole->Microbial_Degradation Photodegradation Photodegradation Tebuconazole->Photodegradation Hydroxylation Hydroxylation Microbial_Degradation->Hydroxylation Triazole_Cleavage Triazole Cleavage Microbial_Degradation->Triazole_Cleavage Tebuconazole_OH Tebuconazole-hydroxy Hydroxylation->Tebuconazole_OH Triazole 1,2,4-Triazole Triazole_Cleavage->Triazole Oxidation Further Oxidation Tebuconazole_Lactone Tebuconazole-lactone Oxidation->Tebuconazole_Lactone Tebuconazole_Acid Tebuconazole-carboxylic acid Oxidation->Tebuconazole_Acid Tebuconazole_OH->Oxidation Photooxidation_Products Photo-oxidation Products Photodegradation->Photooxidation_Products

Caption: Proposed degradation pathway of tebuconazole in the environment.

Comparative_Degradation_Workflow Soil_Sample Select & Characterize Environmental Matrix (e.g., Soil) Spiking Spike with this compound & Tebuconazole Soil_Sample->Spiking Incubation Incubate under Controlled Conditions Spiking->Incubation Sampling Collect Samples over Time Incubation->Sampling Extraction QuEChERS Extraction Sampling->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Instrument_Analysis LC-MS/MS or GC-MS Analysis Cleanup->Instrument_Analysis Data_Processing Quantify Parent Compounds & Degradation Products Instrument_Analysis->Data_Processing Kinetics Determine Degradation Kinetics & DT50 Data_Processing->Kinetics Pathway_Elucidation Elucidate Degradation Pathways Data_Processing->Pathway_Elucidation

Caption: Generalized workflow for a comparative degradation study.

References

A Comparative Guide to the Validation and Accreditation of Analytical Methods for Fluopyram Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel and established analytical methods for the detection of fluopyram, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers and professionals in selecting the most appropriate method for their specific application.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of different analytical methods for this compound detection is summarized in the tables below. These tables provide a clear comparison of key validation parameters across various techniques and sample matrices.

Table 1: Liquid Chromatography-Based Methods
MethodMatrixLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)RSD (%)Reference
UHPLC-MS/MS Surface Water0.1 - 0.20.2 - 0.690 - 110< 20[1][2]
Fruits & Vegetables0.2 - 20.5 - 771.7 - 116.41.4 - 20[3]
Pistachio1.55.580.6 - 93.5< 10.8[4]
HPLC-DAD Water4.06.0~100< 10[5][6]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Table 2: Gas Chromatography-Based Methods
MethodMatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
GC-MS/MS Fruits & Vegetables0.00287.02 - 101.42< 9.25
GC-µECD Pea Pods0.01--[7]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Table 3: Immunoassay-Based Methods
MethodMatrixLOD (µg/L)Recovery (%)CV (%)Reference
ELISA Plums, Grapes, Must, Wine< 0.0576.3 - 109.6< 20[8]

LOD: Limit of Detection; CV: Coefficient of Variation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the cited literature.

QuEChERS Sample Preparation for Chromatographic Analysis

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for the analysis of pesticide residues in various matrices.[1][9][10][11]

Protocol:

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with or without 1% acetic acid, depending on the specific QuEChERS version).

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add it to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and/or graphitized carbon black (GCB) to remove pigments).

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound.[1][2]

Protocol:

  • Chromatographic Separation:

    • Column: A suitable C18 column (e.g., PerkinElmer Brownlee SPP C18, 4.6 x 100 mm, 2.7 µm).[12]

    • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate in water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile).[1][12]

    • Flow Rate: Typically 0.4 - 0.8 mL/min.[1][12]

    • Injection Volume: 2.0 - 10 µL.[1][12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

    • Source Parameters: Optimized capillary voltage, cone voltage, source temperature, and desolvation temperature.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound.

Protocol:

  • Chromatographic Separation:

    • Column: A low-polarity column (e.g., HP-5ms).[13]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A programmed temperature ramp to ensure separation of analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS systems.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

A more accessible chromatographic method, suitable for routine analysis where high sensitivity is not the primary requirement.[5][6]

Protocol:

  • Sample Preparation: Liquid-liquid extraction with low-temperature purification (LLE-LTP) can be employed for water samples.[5]

  • Chromatographic Separation:

    • Column: A C18 column.

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.

  • Detection: A Diode Array Detector (DAD) set to the wavelength of maximum absorbance for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

A high-throughput screening method based on the specific binding of antibodies to this compound.[8]

Protocol:

  • Coating: Microtiter plates are coated with an antigen related to this compound.

  • Binding: Sample extracts and specific monoclonal antibodies against this compound are added to the wells. This compound in the sample competes with the coated antigen for antibody binding.

  • Enzyme Conjugate: An enzyme-linked secondary antibody is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

  • Detection: The intensity of the color is measured using a plate reader and is inversely proportional to the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Homogenization Sample Homogenization QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS LLE Liquid-Liquid Extraction (for HPLC-DAD) Homogenization->LLE ELISA ELISA Homogenization->ELISA Direct or Diluted Extract UHPLC_MSMS UHPLC-MS/MS QuEChERS->UHPLC_MSMS GC_MS GC-MS QuEChERS->GC_MS HPLC_DAD HPLC-DAD LLE->HPLC_DAD Quantification Quantitative Results (Concentration) UHPLC_MSMS->Quantification GC_MS->Quantification HPLC_DAD->Quantification ELISA->Quantification

Caption: General experimental workflow for this compound detection.

quechers_workflow start Homogenized Sample extraction 1. Extraction - Add Acetonitrile & Salts - Shake & Centrifuge start->extraction supernatant1 Acetonitrile Layer (contains this compound) extraction->supernatant1 cleanup 2. dSPE Cleanup - Add Supernatant to dSPE Tube (PSA, C18, GCB) - Vortex & Centrifuge supernatant1->cleanup final_extract Cleaned Extract cleanup->final_extract analysis 3. Analysis (LC-MS/MS or GC-MS) final_extract->analysis

Caption: Detailed workflow of the QuEChERS sample preparation method.

method_comparison_logic cluster_criteria Selection Criteria cluster_methods Analytical Methods Sensitivity Sensitivity & LOD UHPLC_MSMS UHPLC-MS/MS Sensitivity->UHPLC_MSMS Very High GC_MS GC-MS Sensitivity->GC_MS High HPLC_DAD HPLC-DAD Sensitivity->HPLC_DAD Moderate ELISA ELISA Sensitivity->ELISA High Selectivity Selectivity Selectivity->UHPLC_MSMS Very High Selectivity->GC_MS High Selectivity->HPLC_DAD Moderate Selectivity->ELISA High (Specific Antibody) Throughput Sample Throughput Throughput->UHPLC_MSMS Moderate to High Throughput->GC_MS Moderate Throughput->HPLC_DAD Moderate Throughput->ELISA High Cost Cost & Accessibility Cost->UHPLC_MSMS Very High Cost->GC_MS High Cost->HPLC_DAD Low Cost->ELISA Low to Moderate

Caption: Logical relationship for selecting an analytical method.

References

A Comparative Guide to the Systemic Movement of Fluopyram and Other Key Fungicides in Planta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the systemic movement of fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide, with other widely used systemic fungicides from different chemical classes: azoxystrobin (a quinone outside inhibitor, QoI) and difenoconazole (a demethylation inhibitor, DMI). Understanding the dynamics of fungicide translocation within a plant is critical for optimizing disease control strategies, developing new fungicidal formulations, and ensuring food safety.

Introduction to Systemic Fungicides

Systemic fungicides are absorbed by the plant and translocated within its vascular system, offering protection from within against fungal pathogens.[1] This internal movement allows them to protect new growth and control established infections that are not reached by contact fungicides. The extent and direction of systemic movement vary significantly among fungicides and are influenced by the physicochemical properties of the active ingredient, the plant species, and environmental conditions.[2]

The primary pathways for systemic movement in plants are the xylem and the phloem.

  • Xylem (Acropetal) Movement: The xylem transports water and nutrients from the roots to the aerial parts of the plant. Fungicides that are xylem-mobile are translocated upwards, from the point of application (e.g., roots or lower leaves) to the upper leaves and stems.[1]

  • Phloem (Basipetal and Acropetal) Movement: The phloem transports sugars produced during photosynthesis from the leaves (sources) to other parts of the plant where they are needed for growth or storage (sinks), such as roots, fruits, and new shoots. Fungicides with phloem mobility can be translocated both upwards and downwards. True systemic or amphimobile fungicides exhibit significant movement in both xylem and phloem.[1]

  • Translaminar Movement: This refers to the movement of a fungicide from the treated leaf surface to the untreated opposite surface. This mode of action is crucial for protecting the entire leaf, even if spray coverage is incomplete.

Comparative Systemic Movement: this compound, Azoxystrobin, and Difenoconazole

This section compares the systemic properties of this compound, azoxystrobin, and difenoconazole based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from different studies are presented.

This compound (SDHI - FRAC Group 7)

This compound is known for its translaminar activity and some upward movement within the xylem.[3] Studies have shown its uptake from the soil by roots and subsequent translocation to the shoots.[4] However, it has a higher tendency to accumulate in the roots compared to being transported to the shoots.[4] One study on pine trees demonstrated robust systemic and transport activity of this compound.[5] Research in soybeans suggests that this compound can also activate systemic resistance in the plant, providing an additional layer of protection against pathogens.[6][7]

Azoxystrobin (QoI - FRAC Group 11)

Azoxystrobin is characterized by its translaminar and xylem-mobile properties.[8] It can move from the application site to protect unsprayed plant tissues.[9] Studies have shown that azoxystrobin can be taken up by roots and translocated to the stems and leaves, although the majority of the fungicide tends to remain in the roots.[10] Its ability to penetrate into the inner parts of fruits has been noted in some studies.[11]

Difenoconazole (DMI - FRAC Group 3)

Difenoconazole is a triazole fungicide with systemic properties.[9] It is known to be absorbed by the plant and move upwards in the xylem. Like many systemic fungicides, its downward movement in the phloem is limited.

The following table summarizes the known systemic properties of the three fungicides.

FungicideChemical Class (FRAC Code)Primary Systemic MovementKey Characteristics
This compound Pyridinyl ethylbenzamide (SDHI - 7)Translaminar, Xylem-mobile (acropetal)- Demonstrates good root uptake and upward translocation.[4]- Tends to accumulate in roots.[4]- Can activate plant's systemic resistance.[6][7]
Azoxystrobin Strobilurin (QoI - 11)Translaminar, Xylem-mobile (acropetal)- Exhibits good translaminar movement.[8]- Moves upwards in the plant's vascular system.[10]- Can penetrate into inner fruit parts.[11]
Difenoconazole Triazole (DMI - 3)Xylem-mobile (acropetal)- Systemic fungicide with upward movement in the plant.[9]

Quantitative Data on Fungicide Translocation

Direct quantitative comparisons of the systemic movement of this compound, azoxystrobin, and difenoconazole from a single study are scarce in publicly available literature. The following tables present data synthesized from various studies. It is crucial to interpret this data with caution, as experimental conditions such as plant species, application method, and analytical techniques differ between studies.

Table 1: Root Uptake and Translocation to Shoots
FungicidePlant SpeciesApplication Method% of Applied Fungicide in ShootsReference
This compound ScallionSoil applicationBCFs of 0.21–0.24 (trial A) and 0.14–0.18 (trial B) were observed.[12]
Azoxystrobin WheatHydroponicTranslocation factor (shoot/root) was low, indicating limited translocation from roots to shoots.[10]

*BCF (Bioconcentration Factor) = Concentration in plant / Concentration in soil. A higher BCF indicates greater uptake from the soil.

Table 2: Distribution in Plant Tissues Following Soil Application

This table presents data from a study on tomato and bell pepper plants where a combination product of this compound and tebuconazole was applied as a soil drench.

PlantTissueThis compound (mg/kg)Tebuconazole (mg/kg)
Tomato Root0.85 - 1.250.45 - 0.68
Stem0.12 - 0.250.08 - 0.15
Leaf0.08 - 0.150.05 - 0.10
Fruit<0.005 - 0.060<0.005 - 0.009
Bell Pepper Root0.95 - 1.500.55 - 0.80
Stem0.15 - 0.300.10 - 0.18
Leaf0.20 - 0.450.15 - 0.25
Fruit<0.005 - 0.080<0.005 - 0.013

*Data adapted from a study on the uptake and distribution of this compound and tebuconazole.[10] The values represent the range of residue concentrations observed over the course of the experiment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the systemic movement of fungicides.

Protocol 1: Radiolabeling Study for Uptake and Translocation

This protocol describes a general method for studying the movement of fungicides using radiolabeled compounds (e.g., ¹⁴C-labeled).

Objective: To quantify the uptake, translocation, and distribution of a ¹⁴C-labeled fungicide in a model plant species.

Materials:

  • ¹⁴C-labeled fungicide (e.g., ¹⁴C-fluopyram) of known specific activity.

  • Non-labeled analytical standard of the fungicide.

  • Model plants (e.g., wheat, soybean, or tomato seedlings) at a specific growth stage.

  • Potting mix or hydroponic solution.

  • Micropipettes, syringes.

  • Liquid Scintillation Counter (LSC).

  • Biological oxidizer.

  • Phosphor imager (optional, for visualization).

Procedure:

  • Plant Growth: Grow model plants in a controlled environment (growth chamber or greenhouse) to a uniform growth stage (e.g., three-leaf stage).

  • Treatment Application:

    • Root Application: Apply a known amount of ¹⁴C-labeled fungicide solution to the soil or hydroponic medium.

    • Foliar Application: Apply a small droplet of the ¹⁴C-labeled fungicide solution to a specific leaf (e.g., the second true leaf).

  • Incubation: Grow the treated plants for various time points (e.g., 24, 48, 96, and 168 hours) under controlled conditions.

  • Harvesting and Sample Preparation:

    • At each time point, carefully harvest the plants.

    • For foliar applications, wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed fungicide from the leaf surface.

    • Separate the plant into different parts: roots, stem, treated leaf, and untreated leaves/shoots.

    • Record the fresh and dry weight of each plant part.

  • Quantification of Radioactivity:

    • Homogenize and combust the dried plant samples using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) of each sample using a Liquid Scintillation Counter.

    • Quantify the radioactivity in the leaf wash to determine the amount of unabsorbed fungicide.

  • Data Analysis:

    • Calculate the amount of fungicide in each plant part based on the specific activity of the radiolabeled compound.

    • Express the results as a percentage of the total applied radioactivity.

    • Calculate the translocation factor (concentration in shoots / concentration in roots).

Visualization (Optional):

  • Press the harvested plants and expose them to a phosphor imaging screen to visualize the distribution of the radiolabeled fungicide.

Protocol 2: LC-MS/MS Analysis for Fungicide Quantification in Plant Tissues

This protocol outlines a general method for the simultaneous quantification of this compound, azoxystrobin, and difenoconazole in plant samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][13][14]

Objective: To develop and validate a method for the simultaneous determination of this compound, azoxystrobin, and difenoconazole residues in various plant matrices.

Materials:

  • Analytical standards of this compound, azoxystrobin, and difenoconazole.

  • Internal standard (e.g., triphenyl phosphate).

  • HPLC-grade solvents: acetonitrile, methanol, water.

  • Formic acid.

  • QuEChERS extraction salts and d-SPE cleanup tubes.

  • High-speed centrifuge.

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation (QuEChERS method):

    • Homogenize a representative sample of the plant tissue (e.g., 10 g).

    • Add 10 mL of acetonitrile and the internal standard.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, MgSO₄).

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Select at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

  • Method Validation:

    • Validate the method for linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) in different plant matrices.

    • Assess matrix effects by comparing the response of the analytes in solvent and in matrix-matched standards.

  • Quantification:

    • Create a calibration curve using matrix-matched standards.

    • Quantify the fungicide residues in the samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: Experimental Workflow for Radiolabeling Study

experimental_workflow cluster_prep Plant Preparation cluster_treatment Treatment cluster_incubation Incubation & Harvest cluster_analysis Analysis plant_growth Plant Growth (Controlled Environment) application 14C-Fungicide Application (Root or Foliar) plant_growth->application incubation Incubation (Time Course) application->incubation harvest Plant Harvest & Sectioning (Root, Stem, Leaves) incubation->harvest oxidation Biological Oxidation harvest->oxidation imaging Phosphor Imaging (Visualization) harvest->imaging lsc Liquid Scintillation Counting (Quantification) oxidation->lsc

Caption: Workflow for a radiolabeling study to assess fungicide translocation.

Diagram 2: Systemic Movement Pathways in a Plant

systemic_movement cluster_plant Plant cluster_application Application leaves Leaves (Source) stem Stem leaves->stem Phloem (Acropetal & Basipetal) stem->leaves roots Roots (Sink) stem->roots new_growth New Growth (Sink) stem->new_growth stem->new_growth roots->stem Xylem (Acropetal) foliar Foliar Application foliar->leaves Translaminar & Xylem/Phloem Uptake soil Soil Application soil->roots Root Uptake

Caption: Pathways of systemic fungicide movement within a plant.

Diagram 3: Mode of Action of Fungicide Classes

mode_of_action cluster_sdhi SDHI (this compound) cluster_qoi QoI (Azoxystrobin) cluster_dmi DMI (Difenoconazole) sdhi Succinate Dehydrogenase (Complex II) respiration1 Mitochondrial Respiration sdhi->respiration1 Inhibits qoi Cytochrome bc1 (Complex III) respiration2 Mitochondrial Respiration qoi->respiration2 Inhibits dmi C14-demethylase ergosterol Ergosterol Biosynthesis dmi->ergosterol Inhibits

Caption: Cellular targets for different classes of systemic fungicides.

Conclusion

The systemic movement of this compound, characterized by its translaminar and acropetal (xylem) translocation, positions it as an effective tool for the control of a range of fungal diseases. While it shares some systemic properties with azoxystrobin and difenoconazole, such as upward movement in the plant, there are nuances in their overall distribution and potential for activating host defenses. Azoxystrobin is also known for its strong translaminar and xylem mobility. Difenoconazole primarily relies on xylem transport for its systemic action.

Further direct comparative studies employing standardized methodologies, such as those outlined in this guide, are necessary to provide a more definitive quantitative comparison of the systemic behavior of these important fungicides. Such research will be invaluable for the development of more effective and sustainable disease management strategies in agriculture.

References

Field Trial Validation of Fluopyram's Dual Fungicidal and Nematicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluopyram's performance against other market alternatives, supported by experimental data from various field trials. This compound, a succinate dehydrogenase inhibitor (SDHI), offers a unique dual mode of action, targeting both fungal pathogens and plant-parasitic nematodes.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to aid in research and development.

Fungicidal and Nematicidal Efficacy: A Tabular Comparison

This compound has demonstrated broad-spectrum activity against a range of fungal diseases and nematodes across numerous crops.[3][4] The following tables summarize the quantitative results from various field trials, comparing this compound's efficacy with that of other common treatments.

Nematicidal Performance Comparison

This compound has shown significant efficacy in managing key plant-parasitic nematodes, including root-knot (Meloidogyne spp.), sting (Belonolaimus longicaudatus), and reniform (Rotylenchulus reniformis) nematodes.

Table 1: Comparative Efficacy of Nematicide Seed Treatments on Soybean Yield

Nematicide TreatmentActive Ingredient ClassPercentage of Trials with Increased Yield vs. CyclobutrifluramMean Yield Increase for Cyclobutrifluram (bushels/acre)
This compound Succinate Dehydrogenase Inhibitor (SDHI)74%+2.0
TioxazafenPhenyl Oxadiazole80%+3.3
AbamectinAvermectin81%+2.4
Source: regulations.gov. Data from 68 field trials on soybeans over six years.[5]

Table 2: Efficacy of this compound and Other Nematicides against Root-Knot Nematode (M. incognita) in Tomato

TreatmentApplication Rate (g a.i./ha)Soil Nematode Control Efficacy (60 DAT)Root-Galling Index (RGI) Control Efficacy (60 DAT)Tomato Yield Increase vs. Control
This compound + Abamectin (1:5) 45058.13%Significantly better than other treatments24.07% (Year 1), 23.22% (Year 2)
This compound (41.7% SC) 450-Significantly better than other treatments-
Abamectin (1.8% EC)375---
Untreated Control-0%0%0%
DAT: Days After Transplanting.[6][7]

Table 3: Efficacy against Sting Nematode (Belonolaimus longicaudatus) in Florida Strawberries (2018-2024)

TreatmentKey Finding
This compound Significantly reduced sting nematode populations in four out of six seasons.[8] Yields were somewhat improved compared to the untreated control.[8]
FluensulfoneSignificantly reduced sting nematode populations in two out of six seasons.[8]
Metam potassium (fumigant)Consistently yielded higher than the untreated control but nematode populations often rebounded by the end of the season.[8][9][10]
Source: Multiple field experiments from 2018 to 2024.[8]
Fungicidal Performance Comparison

This compound provides effective control of a wide range of fungal pathogens, including those responsible for gray mold, powdery mildew, and Sudden Death Syndrome (SDS) in soybeans.

Table 4: Efficacy of this compound against Botrytis cinerea (Gray Mold) on Strawberry Fruit

Treatment Timing (Application at 100 µg/mL)Disease Control Efficacy
96, 48, or 24 hours before inoculation (Protective)Excellent
24 hours after inoculation (Curative)High
48 or 96 hours after inoculation (Curative)Modest to low
Source: In vitro and in vivo studies on strawberry fruit.[11]

Table 5: Impact of this compound Seed Treatment on Soybean Sudden Death Syndrome (SDS)

ParameterEffect of this compound-amended Seed Treatment (vs. Commercial Base)
Foliar Disease Reduction35%
Yield Increase295 kg/ha (7.6%)
Source: Meta-analysis of over 200 field trials in the U.S. and Canada (2013-2015).

Experimental Protocols

The following sections detail generalized methodologies for conducting fungicide and nematicide field trials, based on established guidelines.

General Field Trial Design

A robust field trial design is crucial for obtaining reliable efficacy data.

  • Site Selection : Trials should be conducted in locations representative of the agronomic and climatic conditions where the product is intended for use.[11] The site should have a known history of the target pathogen or nematode pressure to ensure adequate disease or pest levels for a valid test.[12]

  • Plot Design : A randomized complete block design is commonly used to minimize the effects of field variability.[6] Each treatment, including an untreated control, is replicated multiple times (a minimum of three to four replications is standard). Plot sizes should be standardized and large enough to avoid edge effects and to be compatible with standard farm equipment for maintenance and harvesting.[5][6]

  • Treatments :

    • Test Product(s) : this compound and other comparator products are applied at manufacturer-recommended rates. Often, a range of doses (e.g., 0.5x, 1x, 2x the recommended rate) is included to determine the minimum effective dose.

    • Untreated Control : An essential baseline for comparison to quantify the effect of the treatments.

    • Reference/Standard Product : A commercially available product with known efficacy against the target pest/pathogen is often included for a head-to-head comparison.[11]

Application of Treatments
  • Seed Treatments : Seeds are treated with the respective products at the specified rates. A base fungicide and/or insecticide may be applied to all seeds (including the control) to minimize confounding effects from other pests and diseases.[5]

  • Soil Application : For soil-applied formulations, the product is typically applied in-furrow at planting or as a drench or drip irrigation post-planting.[1]

  • Foliar Application : Products are applied using calibrated sprayers to ensure uniform coverage. Application timing is critical and should align with the target disease's infection period (preventative) or early symptom development (curative).

Data Collection and Assessment
  • Nematode Assessments :

    • Soil and Root Sampling : Samples are collected at various time points (e.g., mid-season and at harvest) to assess nematode population densities.[5]

    • Root Galling Index (RGI) : For root-knot nematodes, roots are scored based on the severity of galling.[6][7]

  • Fungal Disease Assessments :

    • Disease Incidence : The percentage of plants or plant parts showing symptoms of the disease.

    • Disease Severity : A rating scale is used to quantify the extent of disease on the affected plant tissues.

  • Crop Health and Yield :

    • Phytotoxicity : Plants are observed for any signs of injury from the treatments.

    • Plant Vigor : General plant health and growth are assessed.

    • Yield : The marketable yield is measured at the end of the trial.[5]

Visualizing Mechanisms and Workflows

This compound's Mode of Action: Inhibition of Mitochondrial Respiration

This compound's efficacy stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial electron transport chain, which is crucial for cellular energy (ATP) production in both fungi and nematodes.[5][12] By blocking this complex, this compound effectively disrupts the organism's energy supply, leading to paralysis and death in nematodes and inhibition of fungal growth and development.[2][12]

fluopyram_mode_of_action cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Production This compound This compound This compound->ComplexII Inhibition experimental_workflow A 1. Trial Planning - Site Selection - Experimental Design - Treatment Selection B 2. Field Preparation & Plot Layout A->B C 3. Treatment Application - Seed Treatment - Soil Application - Foliar Spray B->C D 4. In-Season Data Collection - Disease/Nematode Assessment - Crop Vigor & Phytotoxicity C->D E 5. Harvest & Yield Measurement D->E F 6. Post-Harvest Analysis - Nematode Counts - Quality Assessment E->F G 7. Statistical Analysis & Reporting F->G

References

Safety Operating Guide

Proper Disposal Procedures for Fluopyram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of fluopyram, a pyridinyl-ethylbenzamide fungicide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. The information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[1] Handle this compound in a well-ventilated area.[2][3] In case of a spill, contain the material to prevent it from entering drains or waterways.[3][4] Absorb liquid spills with an inert material (e.g., sand or diatomite) and collect all waste in a suitable, labeled container for disposal.[5]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound and its containers is governed by local, state, and federal regulations.[3] The following is a general, step-by-step guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

  • Waste Segregation and Collection:

    • Collect all this compound-contaminated waste, including unused solutions, contaminated solids (e.g., absorbent materials, paper towels), and personal protective equipment, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Empty this compound containers must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., the solvent used in the experimental preparation).[6]

    • The rinsate from the container cleaning process is considered hazardous waste and must be collected in the designated this compound waste container.[1] Do not pour rinsate down the drain.[1][7]

    • Never reuse empty pesticide containers for any other purpose.[1][7] After decontamination, render the container unusable (e.g., by puncturing) and dispose of it according to your institution's procedures for solid waste.

  • Aqueous Waste Containing this compound:

    • Aqueous solutions containing this compound should not be disposed of down the drain.[7][8] this compound is toxic to aquatic life with long-lasting effects.[2]

    • Collect all aqueous waste containing this compound in a labeled hazardous waste container for pickup and disposal by a certified waste management contractor.

  • Disposal of Unused this compound:

    • Whenever possible, use up the entire product according to its intended use to avoid generating waste.[7]

    • If you have unopened or unwanted this compound, contact your institution's EHS department or a licensed hazardous waste disposal company for guidance.[6] Do not dispose of it with regular laboratory or household trash.[8]

  • Documentation and Labeling:

    • Ensure all waste containers are accurately labeled with the contents (i.e., "Hazardous Waste: this compound"), the concentration (if known), and the date of accumulation.

    • Maintain a log of the waste generated to track the amount and type of this compound waste for disposal.

Environmental Fate and Disposal Considerations

This compound is known for its high persistence in soil and water environments, which underscores the importance of proper disposal.[9][10][11] It can leach into groundwater and its degradation can lead to the formation of trifluoroacetic acid (TFA), another persistent and mobile compound.[10][12][13] Improper disposal significantly increases the risk of environmental contamination.[14]

ParameterValueSignificance for Disposal
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]Prohibits disposal of this compound-containing waste into sewer systems or waterways.[7][8]
Persistence in Soil High persistence, with half-life (DT50) ranging from 21 to 539 days.[9]Landfill disposal should only be considered for properly contained and treated waste as per regulations, due to the potential for leaching.
Groundwater Contamination Potential Moderate mobility and high persistence suggest a potential for groundwater contamination.[10][11]Reinforces the need to prevent any release to the environment through proper containment and disposal.
Metabolite (TFA) Groundwater Limit (EU) 0.1 µg/L[12]While not a direct disposal limit, this regulatory standard for a breakdown product highlights the stringent controls needed to protect water resources.

Experimental Protocols for Waste Characterization

While specific disposal procedures do not typically require experimental analysis by the end-user, waste management facilities may perform analyses to characterize the waste. For research purposes, such as in studies on remediation techniques for this compound-contaminated water, methods like High-Performance Liquid Chromatography (HPLC) are commonly used.

Principle of HPLC for this compound Quantification:

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For this compound analysis in a waste stream, a water sample would be injected into the HPLC system. The sample is then carried by a mobile phase through a column packed with a stationary phase. The different components in the sample interact differently with the stationary phase, causing them to separate. A detector at the end of the column measures the amount of each component as it exits. By comparing the detector's response to that of a known standard, the concentration of this compound in the sample can be determined. Studies on this compound removal from rinsing water have successfully used this method to quantify its concentration.[15]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

Fluopyram_Disposal_Workflow cluster_lab Laboratory Operations cluster_container Container Management cluster_disposal Final Disposal A This compound Use in Experiments B Waste Generation (Contaminated Solids, Liquids, PPE) A->B C Segregate and Collect in Labeled Hazardous Waste Container B->C H Store Waste Securely for Pickup C->H D Empty this compound Container E Triple-Rinse Container D->E F Collect Rinsate as Hazardous Waste E->F G Dispose of Decontaminated Container as Solid Waste E->G F->C I Arrange Pickup by Certified Waste Vendor H->I J Transport to Licensed Treatment/Disposal Facility I->J K Compliant Final Disposal (e.g., Incineration) J->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Fluopyram

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the safe handling, storage, and disposal of Fluopyram, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, a broad-spectrum fungicide.[1] Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent dermal, ocular, and inhalation exposure.[2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Additional Recommendations
Weighing and Preparing Solutions - Chemical-resistant gloves (nitrile rubber, ≥14 mils)[4] - Safety goggles with side shields or a face shield[2][5] - Laboratory coat or chemical-resistant apron[3] - Closed-toe shoes[3] - Respiratory protection (if handling powders or creating aerosols)[5]Work in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[5][6]
Handling Solutions - Chemical-resistant gloves (nitrile rubber, ≥14 mils)[4] - Safety goggles[5] - Laboratory coat[7] - Closed-toe shoes[3]Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly with soap and water after handling.[4]
Cleaning Spills - Chemical-resistant gloves (nitrile rubber, ≥14 mils)[4] - Safety goggles and face shield[2] - Chemical-resistant coveralls or suit[8] - Chemical-resistant boots[3][8] - Respiratory protectionIsolate the spill area.[6] Use absorbent materials like sand, diatomite, or universal binders to contain the spill.
Disposing of Waste - Chemical-resistant gloves (nitrile rubber, ≥14 mils)[4] - Safety goggles[5] - Laboratory coat[7] - Closed-toe shoes[3]Follow all local, state/provincial, and federal regulations for hazardous waste disposal.[6]
Standard Operating Procedure for Safe Handling

Following a standardized procedure is crucial for minimizing risks associated with this compound.

1. Preparation and Planning:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[2]

  • Ensure all necessary PPE is available, clean, and in good condition.[9]

  • Work in a designated area, preferably a chemical fume hood, with good ventilation.[6]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid creating dust or aerosols.[5][6]

  • Measure and handle the compound carefully to prevent spills.

  • Keep containers tightly sealed when not in use.[10]

3. After Handling:

  • Remove PPE carefully to avoid contaminating yourself. Wash the outside of gloves before removing them.[4]

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

  • Clean all equipment and the work area after use.

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately.[4] Rinse the affected skin area with plenty of water for 15-20 minutes.[4] Call a poison control center or doctor for treatment advice.[4]

  • Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance.[6]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by a medical professional.[4]

Operational Plan for Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed and in its original packaging.[4][10]

  • Store away from heat, sparks, open flames, and direct sunlight.[6][10][11]

  • Prevent cross-contamination with other chemicals, food, and feed.[6]

  • Store in a locked area, out of reach of children.[6]

Disposal Plan: Managing this compound Waste

Improper disposal of this compound and its containers can harm the environment.[12]

1. Waste Characterization:

  • This compound waste may be considered hazardous waste. Consult local, state, and federal regulations for proper classification.[13]

2. Container Disposal:

  • Do not reuse empty containers.[12][14]

  • Triple-rinse or pressure-rinse empty containers promptly after emptying.[4][15][16]

  • Add the rinsate to the application equipment or a mix tank.[15]

  • Puncture and dispose of the container in a sanitary landfill, or offer for recycling if available.[14][15]

3. Unused Product Disposal:

  • Pesticide wastes can be toxic.[4] Improper disposal is a violation of federal law.[4]

  • If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[4]

  • Do not contaminate water, food, or feed by storage or disposal.[4]

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely managing this compound in a laboratory setting, the following diagram illustrates the complete workflow from preparation to final disposal.

Fluopyram_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Read_SDS Read SDS & Plan Gather_PPE Gather Appropriate PPE Read_SDS->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_Handle Weigh & Handle this compound Don_PPE->Weigh_Handle Store_Unused Store Unused Product Weigh_Handle->Store_Unused Clean_Equipment Clean Equipment & Work Area Weigh_Handle->Clean_Equipment After Use Remove_PPE Remove & Clean/Dispose of PPE Clean_Equipment->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Dispose_Waste Dispose of Waste & Empty Containers per Regulations Wash_Hands->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.